Artemorin
Description
This compound is a natural product found in Artemisia annua, Tanacetum parthenium, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64845-92-7 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aS,7R,10E,11aR)-7-hydroxy-10-methyl-3,6-dimethylidene-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-4-7-13(16)10(2)5-6-12-11(3)15(17)18-14(12)8-9/h8,12-14,16H,2-7H2,1H3/b9-8+/t12-,13+,14+/m0/s1 |
InChI Key |
JNHKVMWTQCZYHK-CMDGGOBGSA-N |
SMILES |
CC1=CC2C(CCC(=C)C(CC1)O)C(=C)C(=O)O2 |
Isomeric SMILES |
C/C/1=C\C2C(CCC(=C)C(CC1)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(CCC(=C)C(CC1)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Artemorin: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Artemorin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the chemical structure of this compound, alongside available data on its biological activities. While research into its specific mechanisms of action is ongoing, this document collates the current understanding to support further investigation and drug development efforts.
Chemical Structure of this compound
This compound is classified as a germacranolide, a subclass of sesquiterpene lactones characterized by a ten-membered carbocyclic ring. Its chemical identity is well-established and defined by the following properties:
-
Molecular Formula: C₁₅H₂₀O₃[1]
-
IUPAC Name: (3aS,7R,10E,11aR)-7-hydroxy-10-methyl-3,6-dimethylidene-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-2-one[1]
-
CAS Number: 64845-92-7[1]
-
Molecular Weight: 248.32 g/mol [1]
-
2D Structure:
Image Source: PubChem CID 5281428
Quantitative Biological Activity Data
The biological activity of this compound has been evaluated in several studies, with a primary focus on its anti-parasitic and cytotoxic effects. The following tables summarize the available quantitative data.
| Parameter | Organism/Cell Line | Value | Reference |
| Anti-kinetoplastid Activity | |||
| IC₅₀ | Leishmania amazonensis (promastigotes) | 40.87 ± 2.82 µM | BenchChem |
| IC₅₀ | Leishmania amazonensis (amastigotes) | 40.13 ± 3.44 µM | BenchChem |
| Cytotoxicity | |||
| CC₅₀ | Murine Macrophages (J774A.1) | >402.70 µM | BenchChem |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are crucial for reproducible research. While specific protocols for this compound are often embedded within broader research articles, this section outlines generalized methodologies commonly employed for sesquiterpene lactones.
Isolation of this compound from Laurus nobilis
This compound was first isolated from the leaves of Laurus nobilis. A general procedure for the extraction and isolation of sesquiterpene lactones from plant material is as follows:
-
Extraction:
-
Air-dried and powdered plant material (e.g., leaves of Laurus nobilis) is subjected to solvent extraction.
-
Commonly used solvents include methanol, ethanol, or a mixture of chloroform and methanol.
-
The extraction is typically performed at room temperature with agitation over an extended period or via Soxhlet extraction.
-
The resulting crude extract is filtered and concentrated under reduced pressure.
-
-
Fractionation and Purification:
-
The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on polarity.
-
Column chromatography is a key step for the separation of individual compounds. Silica gel is a common stationary phase, with a gradient of solvents (e.g., hexane and ethyl acetate) used as the mobile phase.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Further purification can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
-
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. A generalized protocol is as follows:
-
Cell Seeding:
-
Cancer or other target cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in cell culture medium.
-
The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. A vehicle control (medium with the solvent) is also included.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are still under active investigation. However, research on the broader class of sesquiterpene lactones, particularly the closely related compound Artemisinin, provides valuable insights into potential mechanisms. It is hypothesized that this compound may exert its biological effects through the modulation of key cellular signaling pathways involved in inflammation and cell proliferation.
Potential Involvement in the NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of the inflammatory response and cell survival. Many sesquiterpene lactones are known to inhibit the NF-κB pathway. A potential mechanism of action for this compound could involve the inhibition of IκBα degradation, which would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Future Directions
While the foundational knowledge of this compound's chemistry and some of its biological activities have been established, significant research is still required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Comprehensive Bioactivity Screening: Systematic evaluation of this compound's cytotoxic effects against a broad panel of cancer cell lines and its anti-inflammatory activity in various in vitro and in vivo models.
-
Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.
-
Preclinical Development: In-depth preclinical studies, including pharmacokinetics, pharmacodynamics, and toxicology, to assess the feasibility of this compound as a clinical drug candidate.
This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development. The promising, albeit preliminary, data on this compound's biological activities warrant further rigorous investigation to unlock its full therapeutic potential.
References
Artemorin: A Technical Guide to Natural Sources and Isolation for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Artemorin, a sesquiterpene lactone with potential therapeutic applications. The document details its natural sources, presents quantitative data on its occurrence, and offers a comprehensive experimental protocol for its isolation and purification. Furthermore, a hypothesized signaling pathway is presented based on the activity of analogous compounds, offering a direction for future research into its mechanism of action.
Natural Sources of this compound
This compound is a naturally occurring germacranolide, a class of sesquiterpene lactones.[1] It has been identified in several plant species, with the most notable sources being from the Asteraceae and Lauraceae families.
Table 1: Natural Sources of this compound
| Family | Species | Plant Part | Reference |
| Lauraceae | Laurus nobilis (Bay Leaf) | Leaves | [2][3] |
| Asteraceae | Artemisia annua | - | [1] |
| Asteraceae | Artemisia turcomanica | - | [1] |
While this compound has been reported in Artemisia species, the most detailed isolation studies have been conducted on Laurus nobilis.
Quantitative Data on this compound Content
Quantitative data for this compound is not as extensively reported as for other phytochemicals. However, studies on the isolation of sesquiterpene lactones from Laurus nobilis provide some indication of its concentration.
One study reported the isolation of several sesquiterpene lactones from 404 g of dried Laurus nobilis leaves. While the yield for this compound was not explicitly quantified, it was noted to be isolated in lesser amounts than costunolide (1.17 g) and santamarine (1 mg).[3] This suggests a yield of less than 1 mg from this quantity of starting material.
Table 2: Reported Yields of Sesquiterpene Lactones from Laurus nobilis Leaves (404 g dried material)
| Compound | Yield |
| Costunolide | 1.17 g |
| Santamarine | 1 mg |
| This compound | < 1 mg (inferred) |
Note: The yield of this compound is an estimation based on qualitative descriptions in the cited literature.
Experimental Protocol: Isolation of this compound from Laurus nobilis
The following protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpene lactones, including this compound, from Laurus nobilis leaves.[3][4]
Extraction
-
Preparation of Plant Material: Air-dry fresh leaves of Laurus nobilis at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder.
-
Solvent Extraction: Macerate the powdered leaves in methanol (MeOH) at a ratio of 1:5 (w/v) for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
Solvent Partitioning
-
Liquid-Liquid Extraction: Resuspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
-
Fractionation: Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
n-hexane
-
Tetrachloromethane
-
Chloroform
-
n-butanol
-
-
Active Fraction Identification: The chloroform fraction typically contains the sesquiterpene lactones.[3]
Chromatographic Purification
-
Column Chromatography: Subject the dried chloroform fraction to column chromatography on a silica gel column (particle size 100–200 µm).[4]
-
Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.
-
Semi-Preparative HPLC: Further purify the fractions containing this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) on a silica gel column.[4]
-
Final Purification: The fractions containing the compound of interest can be further purified by recrystallization to yield pure this compound.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the isolation of this compound.
Potential Signaling Pathway: Inhibition of the NF-κB Pathway
While the direct signaling pathways affected by this compound have not been extensively studied, its structural similarity to other sesquiterpene lactones with known anti-inflammatory properties provides a basis for a hypothesized mechanism of action. Notably, the closely related compound, artemisinin, has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5]
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Artemisinin has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[5]
Based on this evidence from a closely related compound, a plausible hypothesis is that this compound may also exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Visualization of Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized inhibition of the NF-κB signaling pathway by this compound, based on the known action of Artemisinin.
References
- 1. (3aS,7R,10E,11aR)-3a,4,5,6,7,8,9,11a-Octahydro-7-hydroxy-10-methyl-3,6-bis(methylene)cyclodeca(b)furan-2(3H)-one | C15H20O3 | CID 5281428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Artemorin in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract: Artemorin is a germacranolide, a class of sesquiterpene lactone, found in various plants, including Artemisia annua. While its congener, artemisinin, has been the subject of intensive research due to its potent antimalarial properties, the specific biosynthetic pathway of this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the known upstream pathways that produce the universal precursors for all sesquiterpenoids and presents a scientifically inferred pathway for this compound biosynthesis based on its chemical structure and established biochemical steps in related sesquiterpene lactone pathways. This document details the necessary enzymatic steps, presents hypothetical intermediates, and outlines the experimental protocols required to fully characterize this pathway. It is intended to serve as a foundational resource for researchers aiming to investigate this compound biosynthesis, and for professionals interested in the metabolic engineering and drug development potential of this and related compounds.
Introduction: The State of Knowledge on this compound Biosynthesis
This compound, a germacranolide sesquiterpene lactone, is a natural product found in plants such as Artemisia annua and Laurus nobilis[1]. Sesquiterpene lactones (STLs) are a vast and diverse group of C15 terpenoids, with over 5,000 known compounds, predominantly found in the Asteraceae family[2]. Many STLs exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer properties, making their biosynthetic pathways of significant interest for pharmaceutical and biotechnological applications[3][4].
While the biosynthesis of the famed antimalarial drug artemisinin in Artemisia annua has been extensively mapped, the pathway leading to this compound is not well understood. It is known that this compound does not serve as a direct precursor to artemisinin[5][6]. Both compounds originate from the common C15 intermediate Farnesyl Pyrophosphate (FPP), but diverge immediately after, with artemisinin arising from an amorpha-4,11-diene scaffold and this compound from a germacrene scaffold.
This guide will first detail the universally conserved upstream pathways—the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways—that synthesize FPP. Subsequently, it will present a hypothesized downstream pathway to this compound, constructed from known enzymatic reactions in the biosynthesis of other germacranolides, such as costunolide[3][7][8].
Upstream Biosynthesis: Formation of the Universal Precursor Farnesyl Pyrophosphate (FPP)
All terpenoids in plants, including this compound, are derived from the five-carbon building blocks Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP)[4][9]. Plants utilize two distinct pathways to produce these precursors in different cellular compartments[10].
-
The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA and is the primary source of FPP for the biosynthesis of sesquiterpenes, triterpenes, and sterols[9][10].
-
The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate and typically supplies precursors for monoterpenes, diterpenes, and carotenoids[4].
IPP and DMAPP from these pathways are condensed by Farnesyl Pyrophosphate Synthase (FPPS) to create the C15 compound Farnesyl Pyrophosphate (FPP), the direct precursor to all sesquiterpenes[2][11].
The Hypothesized Biosynthetic Pathway of this compound
The conversion of the linear FPP molecule into the complex, cyclic structure of this compound requires a series of enzymatic steps. While the specific enzymes have not been characterized for this compound, a probable pathway can be inferred from studies on costunolide and other germacranolides within the Asteraceae family[3][7][8][12].
Step 1: FPP Cyclization to (+)-Germacrene A The first committed step in the biosynthesis of germacranolides is the cyclization of FPP. This reaction is catalyzed by a terpene synthase. In Artemisia annua, a (+)-Germacrene A Synthase (GAS) has been identified, which converts FPP into (+)-germacrene A, the likely first intermediate in the this compound pathway[13][14][15].
Step 2: Three-Step Oxidation of (+)-Germacrene A to Germacrene A Acid The C12-methyl group of germacrene A undergoes a sequential three-step oxidation to form a carboxylic acid. This process is catalyzed by a single multifunctional cytochrome P450 enzyme known as Germacrene A Oxidase (GAO)[3][12]. This enzyme hydroxylates the methyl group to form germacra-1(10),4,11(13)-trien-12-ol, which is then further oxidized to the corresponding aldehyde and finally to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).
Step 3: C6α-Hydroxylation and Lactonization The formation of the characteristic γ-lactone ring is a critical step. For many germacranolides, this involves the hydroxylation of the germacrene A acid backbone. Based on the structure of costunolide, this occurs at the C6α position, catalyzed by another cytochrome P450, Costunolide Synthase (COS)[7][8][12]. The resulting 6α-hydroxy-germacrene A acid is unstable and spontaneously undergoes lactonization (an intramolecular esterification) between the C6-hydroxyl group and the C12-carboxyl group to form costunolide. A similar enzymatic step is presumed to occur in the this compound pathway.
Step 4: Subsequent Hydroxylation to Yield this compound The structure of this compound features an additional hydroxyl group at the C7 position. Therefore, a final modification step, catalyzed by a specific hydroxylase (likely another cytochrome P450), is required to convert a costunolide-like precursor into the final this compound molecule.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the intermediates of the this compound biosynthetic pathway. Research in this area would require the development of sensitive analytical methods to measure the typically low concentrations of these transient compounds in plant tissues. For context, the table below presents data for related, well-studied sesquiterpenoids in Artemisia annua, illustrating the typical concentration ranges that might be expected.
Table 1: Illustrative Concentrations of Related Sesquiterpenoids in Artemisia annua
| Compound | Class | Concentration Range (µg/g Dry Weight) | Analytical Method | Reference |
|---|---|---|---|---|
| Artemisinin | Cadinane Sesquiterpene Lactone | 100 - 8000 | UPLC-PDA | [16] |
| Artemisinic Acid | Cadinane Sesquiterpene | 31.44 - 1572 | UPLC-PDA | [16] |
| Dihydroartemisinic Acid | Cadinane Sesquiterpene | 31.44 - 1572 | UPLC-PDA | [16] |
| Arteannuin B | Cadinane Sesquiterpene Lactone | 25.48 - 1274 | UPLC-PDA |[16] |
Note: This data is for illustrative purposes to provide context for sesquiterpenoid quantification and does not represent measured values for this compound pathway intermediates.
Experimental Protocols for Pathway Elucidation
The characterization of the this compound biosynthetic pathway requires a multi-step experimental approach, integrating genomics, biochemistry, and analytical chemistry[17][18].
5.1. Protocol 1: Gene Discovery via Transcriptome Mining
-
Tissue Collection: Isolate glandular secretory trichomes from Artemisia annua leaves and flowers, as these are the primary sites of sesquiterpenoid biosynthesis[13][14].
-
RNA Extraction and Sequencing: Extract total RNA and perform deep transcriptome sequencing (RNA-seq).
-
Bioinformatic Analysis: Assemble the transcriptome and perform homology-based searches (e.g., BLAST) using known sequences of Germacrene A Synthase (GAS) and Cytochrome P450s from the CYP71 family (known to be involved in terpenoid oxidation) from other Asteraceae species[12][19]. Identify candidate genes that show high expression in trichome tissues.
5.2. Protocol 2: Functional Characterization of Candidate Genes
-
Gene Cloning and Vector Construction: Amplify the full-length open reading frames (ORFs) of candidate genes from cDNA and clone them into microbial expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host. For P450s, co-expression with a cytochrome P450 reductase (CPR) partner is often necessary. Yeast (Saccharomyces cerevisiae) is a preferred host as it is a eukaryote with an endogenous MVA pathway that can provide the FPP precursor.
-
In Vivo and In Vitro Enzyme Assays:
-
For GAS: Culture the engineered yeast. Extract metabolites from the culture medium and cell pellets and analyze for the presence of germacrene A using Gas Chromatography-Mass Spectrometry (GC-MS).
-
For P450s: Use a yeast strain co-expressing the candidate P450 and a GAS. Analyze culture extracts for oxidized products of germacrene A (e.g., germacrene A acid) and hydroxylated lactones using Liquid Chromatography-Mass Spectrometry (LC-MS). Alternatively, perform in vitro assays using microsomes extracted from the yeast culture and feeding the substrate (e.g., germacrene A or germacrene A acid) along with the necessary cofactor NADPH.
-
-
Product Identification: Purify the enzymatic products and confirm their chemical structures using Nuclear Magnetic Resonance (NMR) spectroscopy.
5.3. Experimental Workflow Diagram
Conclusion and Future Perspectives
The complete biosynthetic pathway of this compound remains an open area for scientific discovery. This guide has synthesized the current knowledge of terpenoid biosynthesis to propose a robust, chemically plausible pathway for its formation in plants like Artemisia annua. The core of this proposed pathway relies on three key enzyme classes: a germacrene A synthase, a germacrene A oxidase (CYP450), and at least two other specific hydroxylases (CYP450s) for lactone formation and final decoration.
Future research should focus on the experimental validation of this proposed pathway. The protocols outlined here, combining transcriptomics with functional gene characterization, provide a clear roadmap for identifying the specific A. annua genes responsible for each enzymatic step. Elucidating this pathway will not only fill a significant knowledge gap in plant biochemistry but also provide the molecular tools for the metabolic engineering of this compound and other valuable sesquiterpene lactones in microbial or plant-based production platforms. This could unlock new avenues for the development of novel pharmaceuticals and other high-value bio-products.
References
- 1. (3aS,7R,10E,11aR)-3a,4,5,6,7,8,9,11a-Octahydro-7-hydroxy-10-methyl-3,6-bis(methylene)cyclodeca(b)furan-2(3H)-one | C15H20O3 | CID 5281428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 5. lavierebelle.org [lavierebelle.org]
- 6. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of costunolide, dihydrocostunolide, and leucodin. Demonstration of cytochrome p450-catalyzed formation of the lactone ring present in sesquiterpene lactones of chicory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isoprenoid biosynthesis in Artemisia annua: cloning and heterologous expression of a germacrene A synthase from a glandular trichome cDNA library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.wur.nl [research.wur.nl]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Quantification of Five Sesquiterpene Components after Ultrasound Extraction in Artemisia annua L. by an Accurate and Rapid UPLC⁻PDA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elucidation and repurposing of plant diterpenoid biosynthetic pathways [d.lib.msu.edu]
- 18. Terpenoid Pathway Discovery in Medicinal Plants | zerbelab [zerbelab.ucdavis.edu]
- 19. Discovery of a non-stereoselective cytochrome P450 catalyzing either 8α- or 8β-hydroxylation of germacrene A acid from the Chinese medicinal plant, Inula hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanisms of Action of Artemisinin and its Derivatives in Cancer Cells: An In-depth Technical Guide
A Note on Terminology: The term "Artemorin" is not widely represented in peer-reviewed scientific literature. The vast body of research on the anticancer properties of compounds from Artemisia annua focuses on Artemisinin and its semi-synthetic derivatives, such as Dihydroartemisinin (DHA), Artesunate, and Artemether. This guide will focus on the mechanisms of these well-studied compounds.
Executive Summary
Artemisinin and its derivatives, initially developed as potent antimalarial agents, have emerged as promising candidates for cancer therapy. Their anticancer activity is multifaceted, targeting several key pathways involved in cancer cell proliferation, survival, and metastasis. A hallmark of their mechanism is the iron-dependent generation of reactive oxygen species (ROS), which induces oxidative stress and triggers a cascade of downstream cellular events. This guide provides a technical overview of the primary mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. It also details common experimental protocols for investigating these effects and presents quantitative data on the cytotoxic efficacy of these compounds against various cancer cell lines.
Quantitative Data: Cytotoxicity of Artemisinin and its Derivatives
The cytotoxic effects of Artemisinin and its derivatives have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following table summarizes IC50 values from various studies.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Artemisinin | Lung Cancer | A549 | 28.8 (µg/mL) | Not Specified | [1] |
| Artemisinin | Lung Cancer | H1299 | 27.2 (µg/mL) | Not Specified | [1] |
| Artemisinin | Gallbladder Cancer | GBC-SD | 49.1 ± 1.69 | 48 | [2] |
| Dihydroartemisinin (DHA) | Liver Cancer | HepG2 | 40.2 | 24 | [1] |
| Dihydroartemisinin (DHA) | Liver Cancer | Hep3B | 29.4 | 24 | [1] |
| Dihydroartemisinin (DHA) | Liver Cancer | Huh7 | 32.1 | 24 | [1] |
| Dihydroartemisinin (DHA) | Liver Cancer | PLC/PRF/5 | 22.4 | 24 | [1] |
| Dihydroartemisinin (DHA) | Cholangiocarcinoma | CL-6 | 75 | Not Specified | [3] |
| Dihydroartemisinin (DHA) | Hepatocarcinoma | Hep-G2 | 29 | Not Specified | [3] |
| Artesunate | Cholangiocarcinoma | CL-6 | 131 | Not Specified | [3] |
| Artesunate | Hepatocarcinoma | Hep-G2 | 50 | Not Specified | [3] |
| Artemether | Cholangiocarcinoma | CL-6 | 354 | Not Specified | [3] |
| Artemether | Hepatocarcinoma | Hep-G2 | 233 | Not Specified | [3] |
Core Mechanisms of Action
Induction of Apoptosis
Artemisinin and its derivatives induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is the generation of ROS.
-
Intrinsic Pathway: ROS production leads to mitochondrial membrane depolarization, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3.[4] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted towards apoptosis.[5][6]
-
Extrinsic Pathway: Evidence also suggests the involvement of the death receptor pathway, with activation of caspase-8.[4]
Cell Cycle Arrest
Artemisinin and its derivatives can induce cell cycle arrest at the G1/S and G2/M checkpoints, thereby inhibiting cancer cell proliferation.
-
G1 Phase Arrest: This is often associated with the downregulation of cyclin D1 and cyclin-dependent kinases (CDK4, CDK6), and the upregulation of p16.[2]
-
G2/M Phase Arrest: This can be mediated by the downregulation of cyclin B1 and CDK1.[7]
Inhibition of Metastasis
Artesunate and Dihydroartemisinin have been shown to inhibit cancer cell migration, invasion, and metastasis. This is achieved by targeting key molecules in the metastatic cascade.
-
Downregulation of MMPs: Inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-7, which are crucial for the degradation of the extracellular matrix.[8]
-
Inhibition of FAK Signaling: Dihydroartemisinin can decrease the expression of phosphorylated focal adhesion kinase (pFAK), a key regulator of cell adhesion and migration.
Modulation of Signaling Pathways
Artemisinin and its derivatives influence several critical signaling pathways that regulate cancer cell growth and survival.
-
PI3K/AKT/mTOR Pathway: These compounds can inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, leading to decreased cell proliferation and survival.[9][10]
-
NF-κB Pathway: Artemisinin can inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the downregulation of NF-κB target genes involved in inflammation, proliferation, and anti-apoptosis.[11][12]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the anticancer effects of Artemisinin and its derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Drug Treatment: Treat the cells with various concentrations of the Artemisinin derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Artemisinin derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.[13][15]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.[15][16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the Artemisinin derivative, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.[17]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.[17]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[16]
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.
Protocol:
-
Cell Treatment: Treat cells with the Artemisinin derivative for the specified duration.
-
Probe Loading: Incubate the cells with DCFH-DA (typically 5-10 µM) for 30 minutes at 37°C.[18][19]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.[18][19]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the pathways of interest (e.g., Bcl-2, Bax, caspases, cyclins, CDKs).
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
Artemisinin and its derivatives represent a promising class of anticancer agents with a diverse range of mechanisms of action. Their ability to induce ROS-mediated apoptosis, cause cell cycle arrest, and inhibit metastasis, all while modulating key cancer-related signaling pathways, makes them attractive candidates for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of these compounds in the context of cancer therapy. Further research is warranted to fully elucidate their molecular targets and to optimize their therapeutic application, both as monotherapies and in combination with existing anticancer drugs.
References
- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Single-cell analysis of dihydroartemisinin-induced apoptosis through reactive oxygen species-mediated caspase-8 activation and mitochondrial pathway in ASTC-a-1 cells using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First evidence that the antimalarial drug artesunate inhibits invasion and in vivo metastasis in lung cancer by targeting essential extracellular proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Artemisinin Inhibits the Migration and Invasion in Uveal Melanoma via Inhibition of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Artemisinin inhibits the proliferation, migration, and inflammatory reaction induced by tumor necrosis factor-α in vascular smooth muscle cells through nuclear factor kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydroartemisinin inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BIOCELL | Free Full-Text | Dihydroartemisinin enhances cell apoptosis in diffuse large B cell lymphoma by inhibiting the STAT3 activity [techscience.com]
- 16. mdpi.com [mdpi.com]
- 17. Cell cycle and apoptosis analysis [bio-protocol.org]
- 18. Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
The Multifaceted Biological Activities of Artemorin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemorin, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its anti-cancer and anti-inflammatory properties. While research on this compound is ongoing, this document synthesizes available data on its mechanisms of action, quantitative biological effects, and the experimental protocols used to elucidate these activities. To provide a more complete picture, and due to the limited specific research on this compound extract, this guide also draws upon the extensive research conducted on the structurally related and well-studied compound, Artemisinin, to infer potential mechanisms and experimental approaches relevant to this compound.
Core Biological Activities
This compound has demonstrated a range of biological effects, primarily centered around its cytotoxic and anti-inflammatory capabilities. These activities are attributed to its unique chemical structure, which allows it to interact with various cellular components and signaling pathways.
Anti-Cancer Activity
This compound has shown promising potential as an anti-cancer agent, exhibiting cytotoxicity against various cancer cell lines. The primary mechanisms underlying its anti-neoplastic effects are believed to involve the induction of apoptosis and the arrest of the cell cycle.
1. Induction of Apoptosis:
This compound is thought to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This process involves the activation of a cascade of caspases, a family of cysteine proteases that execute the apoptotic process. Key molecular events include:
-
Alteration of Bcl-2 Family Proteins: this compound likely modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance permeabilizes the mitochondrial membrane.
-
Mitochondrial Dysfunction: The increased mitochondrial permeability results in the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c, in conjunction with Apaf-1, activates caspase-9, the initiator caspase of the intrinsic pathway. This, in turn, activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
-
Extrinsic Pathway Involvement: Evidence from studies on related compounds suggests that this compound may also activate the extrinsic pathway by interacting with death receptors on the cell surface, leading to the activation of caspase-8.
2. Cell Cycle Arrest:
This compound has been observed to halt the progression of the cell cycle in cancer cells, preventing their proliferation. This is often achieved by targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and their associated cyclins. Research on artemisinin suggests that it can induce G1 phase arrest by downregulating the expression of CDK2 and CDK4.[1] This is mediated through the disruption of NF-κB transcriptional signaling, which is crucial for the expression of these cell cycle regulators.[1]
Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
The proposed mechanism of NF-κB inhibition by this compound and related compounds involves:
-
Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. Artemisinin has been shown to inhibit the phosphorylation and degradation of IκBα.[3]
-
Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, this compound prevents the p65 subunit of NF-κB from moving into the nucleus.[3]
-
Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
This compound is also suggested to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in inflammatory responses.[3] Specifically, artemisinin has been shown to impair the phosphorylation of p38 and ERK, further contributing to its anti-inflammatory effects.[3]
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound and its related compound, Artemisinin.
| Compound | Biological Activity | Cell Line/Organism | IC50 Value | Reference |
| This compound | Antikinetoplastid Activity | Leishmania amazonensis (Promastigotes) | 40.87 ± 2.82 µM | [4] |
| This compound | Antikinetoplastid Activity | Leishmania amazonensis (Amastigotes) | 40.13 ± 3.44 µM | [4] |
Note: IC50 values represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activities of compounds like this compound. These protocols are based on established methods and can be adapted for specific research needs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound extract (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Western Blot
This method is used to detect the expression levels of key apoptosis-related proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound extract for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound extract for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its biological characterization.
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for this compound characterization.
Conclusion and Future Directions
This compound, a promising natural compound, demonstrates significant potential as an anti-cancer and anti-inflammatory agent. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key inflammatory signaling pathways highlights its therapeutic promise. However, it is crucial to note that much of the detailed mechanistic understanding is extrapolated from studies on the related compound, Artemisinin.
Future research should focus on isolating and characterizing pure this compound and conducting comprehensive studies to:
-
Elucidate its precise molecular targets and mechanisms of action.
-
Determine its IC50 values across a wider range of cancer cell lines.
-
Evaluate its efficacy and safety in preclinical animal models.
-
Explore its potential synergistic effects with existing chemotherapeutic agents.
A deeper understanding of this compound's biological activities will be instrumental in unlocking its full therapeutic potential for the development of novel and effective treatments for cancer and inflammatory diseases.
References
- 1. artemisiavet.de [artemisiavet.de]
- 2. Artemisinin inhibits inducible nitric oxide synthase and nuclear factor NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Artemorin and its Derivatives: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Artemorin, a naturally occurring germacranolide sesquiterpene lactone, has been identified in various plant species, including Laurus nobilis L., Artemisia annua, and Artemisia turcomanica.[1] While the broader class of sesquiterpene lactones is known for a wide range of biological activities, including anti-inflammatory and anticancer properties, research specifically focused on this compound and its synthetic derivatives remains notably limited. This technical guide synthesizes the currently available scientific information on this compound and its known derivative, Arteminorin C, providing a comprehensive overview of their chemistry, biological activities, and the significant knowledge gaps that present opportunities for future research. The persistent confusion with the extensively studied Artemisinin underscores the need for focused investigation into the unique therapeutic potential of this compound.
Chemical Properties of this compound
This compound is characterized by a 10-membered carbon ring structure, classifying it as a germacranolide. Its chemical formula is C15H20O3 with a molecular weight of 248.32 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (3aS,7R,10E,11aR)-7-hydroxy-10-methyl-3,6-dimethylidene-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-2-one |
| Molecular Formula | C15H20O3 |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 64845-92-7 |
Synthesis of this compound Derivatives: The Case of Arteminorin C
To date, the scientific literature extensively documents the synthesis of only one notable derivative of this compound: Arteminorin C. This nonsymmetrical 3,3′-bicoumarin has been successfully synthesized via a strategy involving two consecutive Perkin reactions.[2][3][4][5] This approach allows for the creation of nonsymmetrical bicoumarins, which are otherwise challenging to produce using methods like oxidative dimerization that typically yield symmetrical products.[2]
Experimental Protocol for the Total Synthesis of Arteminorin C
The synthesis of Arteminorin C is achieved through a multi-step process. The general workflow involves the initial formation of a coumarin acetic acid from a salicylaldehyde derivative, followed by a second Perkin condensation with another functionalized salicylaldehyde.
General Procedure:
-
Formation of 2-(2-oxo-2H-chromen-3-yl)acetic acid: A Perkin condensation is carried out between a substituted salicylaldehyde and succinic anhydride.
-
Formation of the nonsymmetrical 3,3′-bicoumarin: The resulting coumarin acetic acid derivative undergoes a second Perkin reaction with a different substituted salicylaldehyde in the presence of acetic anhydride.
-
Final Synthesis of Arteminorin C: The specific precursors for Arteminorin C are subjected to the above two-step Perkin reaction sequence, followed by catalytic hydrogenolysis with Pd/C and H2 to yield the final product.[2]
Biological Activities and Properties
Detailed quantitative data on the biological activities of this compound and its derivatives are scarce in the current literature. The available information is largely qualitative and points towards potential therapeutic applications that warrant further investigation.
This compound
This compound has demonstrated some antiparasitic and antiamoeboid activity.
-
Antiparasitic Activity: It has shown activity against the epimastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease, with a reported IC50 value of 80.98 ± 11.96 µM.[1] Against Leishmania donovani promastigotes, the IC50 value was found to be greater than 201.35 µM.[1]
-
Antiamoeboid Activity: this compound has also shown activity against Naegleria fowleri.[1]
Arteminorin C
Arteminorin C, isolated from the Chinese plant Artemisia minor, has been reported to exhibit xanthine oxidase (XOD) inhibition activity.[2][4] However, specific quantitative data such as IC50 values for this activity are not yet available in the published literature.
Table 2: Summary of Reported Biological Activities
| Compound | Biological Activity | Quantitative Data | Reference |
| This compound | Antiparasitic (Trypanosoma cruzi) | IC50: 80.98 ± 11.96 µM | [1] |
| This compound | Antiparasitic (Leishmania donovani) | IC50: >201.35 µM | [1] |
| This compound | Antiamoeboid (Naegleria fowleri) | Activity reported, no quantitative data | [1] |
| Arteminorin C | Xanthine Oxidase (XOD) Inhibition | Activity reported, no quantitative data | [2][4] |
Potential Signaling Pathways and Mechanism of Action: A Hypothetical Model
Due to the limited research on this compound, its precise mechanism of action and the signaling pathways it modulates have not been elucidated. However, based on the known activities of other sesquiterpene lactones, a hypothetical model can be proposed to guide future research. Many compounds in this class are known to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
Disclaimer: The following diagram illustrates a hypothetical mechanism of action for this compound based on the known activities of other sesquiterpene lactones. This model is speculative and requires experimental validation.
References
- 1. This compound | 64845-92-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Nonsymmetrical 3,3'-Bicoumarins: Total Synthesis of Arteminorin C, 3,3'-Biisofraxidin, and Biscopoletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Nonsymmetrical 3,3′-Bicoumarins: Total Synthesis of Arteminorin C, 3,3′-Biisofraxidin, and Biscopoletin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Artemorin: A Sesquiterpene Lactone Metabolite in Artemisia annua
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Artemisia annua L. is a medicinal plant of significant interest, primarily as the source of the potent antimalarial compound artemisinin. However, this plant produces a complex array of other secondary metabolites, including a variety of sesquiterpene lactones. Among these is Artemorin, a germacranolide that has been identified as a constituent of A. annua. While research has predominantly focused on artemisinin, other sesquiterpenoids within the plant's metabolome, such as this compound, represent a promising frontier for new therapeutic discoveries. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, probable biosynthetic pathway, and potential biological activities. It also details relevant experimental protocols for extraction, isolation, and quantification, largely based on established methodologies for the separation of sesquiterpene lactones from A. annua. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Introduction
Artemisia annua, a member of the Asteraceae family, has a long history in traditional Chinese medicine for the treatment of fevers and malaria. The isolation of artemisinin and its subsequent success as a cornerstone of modern antimalarial therapies has led to extensive phytochemical investigation of this plant. While artemisinin is the most abundant and well-studied sesquiterpene lactone in A. annua, the plant synthesizes a diverse range of other terpenoids.
This compound is a germacranolide sesquiterpene lactone that has been identified in Artemisia annua[1]. As a structurally related compound to other bioactive sesquiterpenoids, this compound is a molecule of interest for its potential pharmacological activities. This guide synthesizes the current, albeit limited, knowledge on this compound and provides a technical framework for its further study, leveraging the extensive research available on the phytochemistry of A. annua.
Chemical Properties of this compound
This compound is a sesquiterpene lactone with a germacrane skeleton. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (3aS,7R,10E,11aR)-7-hydroxy-10-methyl-3,6-dimethylidene-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-2-one | PubChem |
| Molecular Formula | C15H20O3 | PubChem |
| Molecular Weight | 248.32 g/mol | PubChem |
| Canonical SMILES | C/C/1=C[C@@H]2--INVALID-LINK--O">C@@HC(=C)C(=O)O2 | PubChem |
| InChI Key | JNHKVMWTQCZYHK-CVZWCJCVSA-N | PubChem |
Biosynthesis of this compound
The specific biosynthetic pathway of this compound in Artemisia annua has not been fully elucidated. However, based on the known biosynthesis of other sesquiterpene lactones in the Asteraceae family, a probable pathway can be proposed. The biosynthesis of sesquiterpenes begins with the cyclization of farnesyl pyrophosphate (FPP)[2]. In the case of germacranolides like this compound, FPP is first cyclized to form a germacrene intermediate.
The proposed biosynthetic pathway for germacranolide sesquiterpene lactones, which likely includes this compound, involves the following key steps:
-
Formation of Farnesyl Pyrophosphate (FPP): Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (MVA) and/or methylerythritol phosphate (MEP) pathways, are condensed to form FPP.
-
Cyclization to Germacrene A: FPP is cyclized by a germacrene A synthase (GAS) to form the germacrene A skeleton[3].
-
Oxidation of Germacrene A: The germacrene A molecule undergoes a series of oxidative modifications. A key enzyme in this process is germacrene A oxidase (GAO), a cytochrome P450 enzyme that catalyzes the three-step oxidation of germacrene A to germacrene A acid[3].
-
Hydroxylation and Lactonization: Subsequent hydroxylation reactions, followed by lactonization, lead to the formation of the characteristic lactone ring of sesquiterpene lactones. The specific hydroxylases and other enzymes that tailor the germacrane skeleton to yield this compound are yet to be identified.
Experimental Protocols: Extraction, Isolation, and Purification
Extraction
The choice of solvent is critical for the efficient extraction of sesquiterpene lactones. Nonpolar to moderately polar solvents are typically used.
Table 1: Comparison of Extraction Methods for Sesquiterpene Lactones from Artemisia annua
| Extraction Method | Solvent(s) | Typical Conditions | Advantages | Disadvantages |
| Soxhlet Extraction | n-Hexane, Petroleum Ether, Dichloromethane | Continuous extraction for 6-24 hours | High extraction efficiency | Time-consuming, potential for thermal degradation of compounds |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol, Acetone, n-Hexane | 15-60 minutes at room temperature | Rapid, reduced solvent consumption | Lower efficiency for some matrices compared to Soxhlet |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (with or without co-solvent like ethanol or methanol) | 40-60°C, 100-300 bar pressure | Environmentally friendly, high selectivity | High initial equipment cost |
| Maceration | n-Hexane, Ethanol | 24-48 hours at room temperature | Simple, requires minimal equipment | Lower extraction efficiency, time-consuming |
Note: The yields and efficiencies are primarily reported for artemisinin but provide a strong indication of suitable methods for other sesquiterpene lactones like this compound.
Recommended Protocol: Solid-Liquid Extraction with n-Hexane
-
Preparation of Plant Material: Air-dry the leaves of Artemisia annua at room temperature and grind them into a fine powder.
-
Extraction: Perform a hot percolation of the dried leaf powder with n-hexane for 48 hours[4].
-
Solvent Removal: Evaporate the n-hexane under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification
Chromatographic techniques are essential for the isolation of this compound from the crude extract. A multi-step approach is often necessary to achieve high purity.
Recommended Protocol: Chromatographic Purification
-
Liquid-Liquid Partitioning: Partition the crude n-hexane extract between n-hexane and a 20% aqueous acetonitrile solution. The more polar sesquiterpene lactones, including this compound, will preferentially move to the acetonitrile phase[4].
-
Column Chromatography: Subject the residue from the acetonitrile phase to silica gel column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate) is a common choice for separating sesquiterpenoids. Fractions should be collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, fractions enriched with this compound can be subjected to preparative reverse-phase HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the separation of sesquiterpene lactones[5].
-
Quantitative Analysis
Accurate quantification of this compound in plant material and extracts is crucial for research and development. The analytical methods validated for artemisinin can be adapted for this compound.
Table 2: Analytical Methods for the Quantification of Sesquiterpene Lactones
| Method | Stationary Phase / Column | Mobile Phase / Conditions | Detection | Key Advantages |
| HPLC-UV | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile:Water or Methanol:Water gradients | UV detector (e.g., 216 nm) | Robust, widely available |
| LC-MS | C18 reverse-phase column | Acetonitrile:Water with formic acid | Mass Spectrometer (e.g., ESI in positive ion mode) | High sensitivity and selectivity |
| GC-MS | Capillary column (e.g., 5% phenyl methyl siloxane) | Temperature gradient program | Mass Spectrometer (EI mode) | Good for volatile and thermally stable compounds (derivatization may be needed) |
| qNMR | - | Deuterated solvent (e.g., CDCl3) with an internal standard | NMR spectrometer | No need for a reference standard of the analyte, provides structural information |
Biological Activity and Signaling Pathways
While direct studies on the biological activities of this compound are limited, the known effects of other sesquiterpene lactones from Artemisia annua, particularly artemisinin, provide a strong basis for predicting its potential therapeutic properties.
Cytotoxic Activity
Several studies have demonstrated the cytotoxic effects of extracts from Artemisia annua and isolated sesquiterpenes against various cancer cell lines[6][7]. One study identified this compound as a component of a bioactive fraction with cytotoxic properties[8]. This suggests that this compound may contribute to the overall anticancer activity of Artemisia annua extracts.
Potential Anti-inflammatory Activity and Signaling Pathways
Artemisinin and its derivatives are known to possess significant anti-inflammatory properties. These effects are mediated, in part, through the modulation of key inflammatory signaling pathways. Given the structural similarities, it is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Artemisinin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB[9]. This leads to the downregulation of pro-inflammatory genes.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Artemisinin has been observed to inhibit the phosphorylation of p38 and ERK, two key components of the MAPK pathway[9]. This inhibition contributes to its anti-inflammatory effects.
Conclusion and Future Directions
This compound is a sesquiterpene lactone present in Artemisia annua that remains largely understudied compared to artemisinin. This technical guide has synthesized the available information on its chemical properties and proposed its biosynthetic pathway, extraction, and analytical methodologies based on the extensive research on related compounds from the same plant.
The preliminary evidence of its cytotoxic activity, combined with the known anti-inflammatory and anticancer mechanisms of structurally similar sesquiterpene lactones, strongly suggests that this compound is a promising candidate for further pharmacological investigation. Future research should focus on:
-
Developing specific and validated analytical methods for the accurate quantification of this compound in various Artemisia annua chemotypes.
-
Optimizing extraction and purification protocols to obtain high-purity this compound for biological testing.
-
Conducting comprehensive in vitro and in vivo studies to elucidate the specific cytotoxic and anti-inflammatory activities of this compound.
-
Investigating the molecular mechanisms of action , including its effects on key signaling pathways such as NF-κB and MAPK.
A deeper understanding of this compound and other "minor" metabolites of Artemisia annua could unlock new therapeutic avenues and broaden the medicinal applications of this remarkable plant.
References
- 1. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4952603A - Method for the isolation of artemisinin from Artemisia annua - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic terpenoids and flavonoids from Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sesquiterpenes from Artemisia annua and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 9. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Artemorin as an Allergen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artemorin, a germacranolide sesquiterpene lactone found in various plants of the Asteraceae family, has been identified as a contact allergen. This technical guide provides a comprehensive overview of the role of this compound in eliciting allergic contact dermatitis (ACD). It consolidates available quantitative data on the allergenicity of sesquiterpene lactones, details relevant experimental protocols for assessing sensitization, and elucidates the key signaling pathways involved in the allergic response to haptens like this compound. This document is intended to serve as a resource for researchers and professionals in the fields of dermatology, immunology, and drug development.
Introduction
This compound is a naturally occurring sesquiterpene lactone with the molecular formula C15H20O3.[1] It is found in various plant species, including those from the Artemisia genus.[1] Like many other sesquiterpene lactones, this compound is recognized as a hapten—a small molecule that can elicit an immune response only when bound to a larger carrier protein. This property underlies its role as a contact allergen, capable of causing allergic contact dermatitis (ACD) in sensitized individuals.[1] ACD is a delayed-type hypersensitivity reaction mediated by T-cells.[2] Understanding the mechanisms of this compound-induced allergy is crucial for risk assessment, clinical diagnosis, and the development of safer products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C15H20O3 | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| IUPAC Name | (3aS,7R,10E,11aR)-7-hydroxy-10-methyl-3,6-bis(methylene)-3a,4,5,6,7,8,9,11a-octahydrocyclodeca[b]furan-2(3H)-one | [1] |
| CAS Number | 64845-92-7 | [1] |
Quantitative Allergenicity Data
Direct quantitative data on the sensitization rate and elicitation concentrations specifically for this compound are limited in the published literature. However, data from studies on a standardized "sesquiterpene lactone mix" (SL mix), which is used for diagnostic patch testing for Compositae allergy, provide a valuable surrogate for estimating its allergenic potential. The standard SL mix typically contains alantolactone, dehydrocostus lactone, and costunolide.
| Allergen/Mix | Test Concentration (% in Petrolatum) | Population | Number of Patients Tested | Sensitization Rate (%) | Reference |
| Sesquiterpene Lactone Mix | 0.1% | European clinics | 10,695 | 1.0% | |
| Sesquiterpene Lactone Mix | 0.1% | European clinics | 4,011 | ~1.5% | [3] |
Mechanism of Allergic Contact Dermatitis to this compound
The allergic response to this compound follows the general mechanism of allergic contact dermatitis, which can be divided into two phases: sensitization and elicitation.
Sensitization Phase
The sensitization phase is the initial exposure to the allergen that primes the immune system.
References
An In-depth Technical Guide to the Sesquiterpene Lactone Family: From Chemical Diversity to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sesquiterpene Lactones
Sesquiterpene lactones (SLs) are a large and structurally diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring.[1][2] Predominantly found in plants of the Asteraceae family, which includes daisies, sunflowers, and artichokes, SLs are also present in other plant families like Umbelliferae and Magnoliaceae.[1] These compounds are of significant interest to the scientific community due to their wide range of potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[3][4][5] The biological activity of many SLs is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles via Michael addition.[6] This reactivity allows them to modulate key signaling pathways, making them promising candidates for drug development.
Classification and Chemical Structures
Sesquiterpene lactones are classified based on their carbocyclic skeletons. The major classes include:
-
Germacranolides: Possessing a 10-membered carbon ring.
-
Heliangolides: Also based on a 10-membered ring but with a different lactone ring closure.
-
Guaianolides: Characterized by a 5/7 fused ring system.
-
Pseudoguaianolides: Also featuring a 5/7 fused ring system but with a different methyl group arrangement.
-
Eudesmanolides: Containing a 6/6 fused ring system.
-
Hypocretenolides: A smaller class with distinct structural features.
The basic chemical structures of these major classes are illustrated below.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
An In-Depth Technical Guide on the Effect of Artemorin on Cellular Oxidative Stress
A Note on the Current State of Research: An extensive review of current scientific literature reveals a significant scarcity of studies specifically investigating the effects of Artemorin on cellular oxidative stress. While this compound is a known sesquiterpene lactone, research has predominantly focused on its isolation and characterization. One study involving a broad screening of various natural compounds reported that this compound exhibited low antioxidant activity in a 1,1-Diphenyl-2-picrylhydrazyl (DPPH) assay and did not show significant inhibition of lipid peroxidation. Another publication mentioned this compound within a class of compounds (sesquiterpene lactones) that have the potential to modulate the Nrf2/Keap1 antioxidant pathway, though this was a general statement and not based on direct experimental evidence for this compound itself.
Given the limited data available for this compound, this guide will focus on the closely related and extensively studied parent compound, Artemisinin , and its derivatives. Artemisinin's role in modulating cellular oxidative stress is well-documented and provides a strong framework for understanding the potential mechanisms of related sesquiterpene lactones. This guide will adhere to the original request's structure, providing detailed data, protocols, and pathway visualizations for Artemisinin as a representative compound.
Technical Guide: The Effect of Artemisinin on Cellular Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemisinin, a sesquiterpene lactone originally isolated from Artemisia annua, is a cornerstone of modern antimalarial therapy. Its mechanism of action is intrinsically linked to the generation of oxidative stress. The cleavage of its endoperoxide bridge, catalyzed by heme or free ferrous iron, produces reactive oxygen species (ROS) and carbon-centered radicals.[1][2][3][4] This pro-oxidant activity is central to its parasiticidal effects. However, emerging research reveals a more complex, dual role for Artemisinin and its derivatives. In non-parasitic contexts, particularly in mammalian cells, Artemisinin can also activate endogenous antioxidant defense systems, primarily through the Nrf2 signaling pathway, thereby protecting cells from oxidative damage. This guide provides a detailed overview of these mechanisms, supported by quantitative data and experimental protocols.
Quantitative Data on Oxidative Stress Markers
The following tables summarize the quantitative effects of Artemisinin and its derivatives on key markers of cellular oxidative stress, as reported in various in vitro and in vivo studies.
Table 1: Effect of Artemisinin on Reactive Oxygen Species (ROS) Production
| Cell Line/Model | Treatment | Concentration | Effect on ROS Levels | Reference |
| SH-SY5Y Cells | Artemisinin + MPP⁺ | 20 µM | Significant reduction in MPP⁺-induced ROS production | [5] |
| Osteosarcoma Cells (MG-63) | Dihydroartemisinin (DHA) | 10-40 µM | Dose-dependent increase in ROS generation | [6] |
| Human Cancer Cells | Artemisinin-derived dimer | 200 µM | Significant increase in intracellular ROS | [7] |
| Red Blood Cells | Artemisinin / DHA | 200 µM | Increased ROS production, enhanced by pre-oxidation | [8] |
| Bone Marrow Stem Cells | Artemisinin + H₂O₂ | 1 µM | Decrease in H₂O₂-induced ROS levels | [9] |
Table 2: Effect of Artemisinin on Antioxidant Enzyme Activity
| Cell Line/Model | Treatment | Concentration | Effect on Enzyme Activity | Reference |
| SH-SY5Y Cells | Artemisinin + MPP⁺ | 20 µM | Increased SOD activity from 17.7 to 23.3 U/mg | [5] |
| Mouse Heart Tissue | Artemisinin + PTZ | 60 mg/kg | Significant increase in CAT and GSH levels | [10] |
| Mouse Lung Tissue | Artemisinin + PTZ | 30 mg/kg | Significant increase in GSH-Px levels | [10] |
| Sepsis-induced Lung Injury | Artesunate | 15 mg/kg | Enhanced Heme Oxygenase-1 (HO-1) expression and activity | [11] |
| Bone Marrow Stem Cells | Artemisinin + H₂O₂ | 1 µM | Significantly increased SOD, CAT, and GPx activity | [9] |
Table 3: Effect of Artemisinin on Lipid Peroxidation
| Cell Line/Model | Treatment | Concentration | Effect on Malondialdehyde (MDA) Levels | Reference |
| SH-SY5Y Cells | Artemisinin + MPP⁺ | 20 µM | Reduced MDA content from 1.24 to 0.91 nmol/mg | [5] |
| Mouse Heart Tissue | Artemisinin + PTZ | 60 mg/kg | Significant decrease in MDA levels compared to PTZ group | [10] |
| In Vitro Assay | Dihydroartemisinin (DAT) | 10 µM | Catalyzed the oxidation of arachidonic acid to MDA | [12] |
| Alzheimer's Disease Model | Artemisinin | 10 mg/kg | Reversed Aβ₁₋₄₂-induced lipid peroxidation | [13][14] |
Signaling Pathways
Artemisinin's primary mechanism for modulating the cellular antioxidant response is through the Nrf2-Keap1 signaling pathway .
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like Artemisinin, Keap1 undergoes a conformational change. Artemisinin and its derivatives have been shown to interact with specific cysteine residues on Keap1.[15] This interaction disrupts the Keap1-Nrf2 complex, inhibiting Nrf2 degradation.[13][14][16]
Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulated expression of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling (e.g., GCLC, GPx).[11][17][18] This induction of the endogenous antioxidant system helps to restore cellular redox homeostasis.
Caption: Artemisinin-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Artemisinin's effect on oxidative stress are provided below.
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe.[5][6][19]
Principle: DCFH-DA is non-fluorescent and freely diffuses into cells. Intracellular esterases cleave the acetate groups, trapping the resulting DCFH within the cell. ROS, primarily hydrogen peroxide and hydroxyl radicals, oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.
Materials:
-
Adherent cells (e.g., SH-SY5Y, HCT116)
-
24-well or 96-well cell culture plates
-
Artemisinin stock solution (in DMSO)
-
Oxidative stress inducer (e.g., MPP⁺, H₂O₂)
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or microplate reader (Excitation/Emission ~488/530 nm)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a culture plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with the desired concentration of Artemisinin (e.g., 20 µM) for a specified time (e.g., 1-2 hours). Then, introduce the oxidative stress inducer (if applicable) and co-incubate for the desired duration (e.g., 24 hours). Include appropriate controls (vehicle, Artemisinin alone, inducer alone).
-
Probe Loading: Remove the treatment medium and wash the cells once with serum-free medium.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use.
-
Add the DCFH-DA working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Measurement: Add PBS to each well. Immediately measure the fluorescence intensity using a fluorescence microplate reader or capture images using a fluorescence microscope with a GFP/FITC filter set.
-
Data Analysis: Quantify the fluorescence intensity. Normalize the data from treated groups to the vehicle control group.
Caption: Experimental workflow for measuring intracellular ROS using DCFH-DA.
This protocol is based on a colorimetric assay using a kit that employs WST-8, which produces a water-soluble formazan dye upon reduction by superoxide anions.[5]
Principle: Xanthine oxidase generates superoxide anions (O₂⁻), which reduce the detection reagent WST-8 to a colored formazan product. SOD in the sample scavenges the superoxide anions, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity in the sample.
Materials:
-
Cell or tissue lysates
-
Total SOD Activity Detection Kit (containing WST-8)
-
Bradford or BCA Protein Assay Kit
-
Microcentrifuge
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Sample Preparation: Harvest cells after treatment and wash with PBS. Lyse the cells using the provided lysis buffer on ice.
-
Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Collect the supernatant. Determine the total protein concentration of the supernatant using a standard protein assay.
-
Assay Reaction: Prepare the reaction mixture according to the kit manufacturer's instructions. This typically involves adding the cell lysate (sample), WST-8/enzyme working solution, and a reaction initiation solution to the wells of a 96-well plate.
-
Include appropriate blanks and standards as per the kit protocol.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the SOD activity based on the inhibition rate relative to the control (without sample). Normalize the activity to the total protein concentration of the sample (expressed as U/mg protein).
This protocol measures Malondialdehyde (MDA), a major end-product of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[5][10][12]
Principle: MDA in the sample reacts with Thiobarbituric Acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct. The absorbance of this adduct is measured spectrophotometrically and is proportional to the amount of MDA in the sample.
Materials:
-
Cell or tissue homogenates
-
TBA reagent (e.g., 0.375% TBA in 15% Trichloroacetic Acid (TCA) and 0.25 N HCl)
-
MDA standard solution (e.g., 1,1,3,3-tetramethoxypropane)
-
Water bath or heat block (95-100°C)
-
Microcentrifuge
-
Spectrophotometer or microplate reader (absorbance at ~532 nm)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates/homogenates on ice. Determine the protein concentration for normalization.
-
Reaction: In a microcentrifuge tube, mix a defined volume of the sample (e.g., 100 µL) with the TBA reagent (e.g., 200 µL).
-
Prepare a standard curve using known concentrations of the MDA standard.
-
Incubation: Tightly cap the tubes and heat at 95°C for 15-30 minutes.
-
Cooling & Centrifugation: Cool the tubes on ice, then centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Measurement: Transfer the clear supernatant to a new tube or a 96-well plate. Measure the absorbance at ~532 nm.
-
Data Analysis: Calculate the concentration of MDA in the samples using the standard curve. Normalize the results to the protein concentration of the sample (expressed as nmol/mg protein).
Conclusion
While direct research on This compound's impact on cellular oxidative stress is currently lacking, the extensive evidence for Artemisinin and its derivatives provides a valuable paradigm. Artemisinin exhibits a dual-action capability: it can induce oxidative stress through its endoperoxide bridge, a mechanism critical for its therapeutic effects against malaria and cancer, and it can also trigger protective antioxidant responses in host cells by activating the Nrf2-Keap1 pathway. This activation leads to the upregulation of a comprehensive suite of antioxidant enzymes, thereby mitigating oxidative damage. This technical guide summarizes the key quantitative findings, outlines the primary signaling pathway involved, and provides detailed protocols for assessing these effects. Further research is warranted to determine if this compound shares these complex modulatory properties on cellular redox homeostasis.
References
- 1. Oxidative stress and protein damage responses mediate artemisinin resistance in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BSB Seminar Series: The Antimalarial Peroxide Artemisinin and Derivatives: Mechanism of Action - The "Heme Activation" Hypothesis vs. Oxidant Properties | ANU Research School of Biology [biology.anu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Artemisinin attenuated oxidative stress and apoptosis by inhibiting autophagy in MPP+-treated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen Peroxide Mediates Artemisinin-Derived C-16 Carba-Dimer-Induced Toxicity of Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Artesunate Protects Against Sepsis-Induced Lung Injury Via Heme Oxygenase-1 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Artemisinin inhibits neuronal ferroptosis in Alzheimer's disease models by targeting KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Artemisinin derivatives modulate KEAP1-NRF2-xCT pathway to alleviate Sjögren’s disease: insights from scRNA-seq and systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploration of Artemisinin Against IgA Nephropathy via AKT/Nrf2 Pathway by Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Artemorin and Apoptosis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying Artemorin-induced apoptosis, with a focus on its potential as an anti-cancer agent. Drawing from preclinical research, this document details the signaling pathways involved, summarizes key quantitative data, and outlines the experimental protocols used to elucidate these effects.
Introduction
Artemisinin and its derivatives, collectively referred to here as this compound, are a class of sesquiterpene lactones originally isolated from the plant Artemisia annua. While renowned for their potent antimalarial properties, a growing body of evidence highlights their selective cytotoxicity and pro-apoptotic effects in various cancer cell lines. This guide synthesizes the current understanding of how this compound induces programmed cell death, providing a valuable resource for researchers in oncology and drug development.
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic efficacy of this compound has been quantified across numerous studies, demonstrating a dose- and time-dependent inhibition of cancer cell growth. The following tables summarize key findings from research on different cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Artonin E | LoVo | Colon Cancer | 11.73 ± 1.99 µg/mL | [1] |
| Artonin E | HCT116 | Colon Cancer | 3.25 ± 0.24 µg/mL | [1] |
Table 2: Induction of Apoptosis by this compound Derivatives
| Compound | Cell Line | Treatment Concentration | Percentage of Apoptotic Cells (Sub-G1) | Time Point | Citation |
| Artonin E | LoVo | 30 µg/mL | 12.61% | Not Specified | [1] |
| Artonin E | HCT116 | 2.5 µg/mL | 6.80% | Not Specified | [1] |
| Ormeloxifene | MDA-MB-231 | 50 µmol/L | 50.4% | 72 h | [2] |
| Ormeloxifene | MDA-MB-231 | 50 µmol/L | 75.8% | 144 h | [2] |
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted approach, primarily engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, the executioners of apoptosis.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major mechanism of this compound-induced apoptosis.[3][4] Dihydroartemisinin (DHA), a derivative of artemisinin, has been shown to modulate the Bcl-2 family of proteins, which are critical regulators of this pathway.[3] Specifically, DHA treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and a concurrent increase in the pro-apoptotic protein Bax.[3][5] This shift in the Bax/Bcl-2 ratio is a key determinant in committing a cell to apoptosis.[3] The increase in Bax promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[6][7] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[7] Activated caspase-9 proceeds to activate effector caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[3][5]
Figure 1: Intrinsic (Mitochondrial) Pathway of this compound-Induced Apoptosis.
The Extrinsic (Death Receptor) Pathway
This compound and its derivatives also trigger the extrinsic pathway of apoptosis.[3][4][8] Studies have shown that Dihydroartemisinin (DHA) can up-regulate the expression of Fas, a death receptor, and its downstream adaptor protein FADD.[3] The binding of the Fas ligand to the Fas receptor initiates the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of the initiator caspase-8.[7] Activated caspase-8 can then directly activate effector caspases like caspase-3.[8] Furthermore, caspase-8 can cleave Bid, a pro-apoptotic Bcl-2 family member, into its truncated form, tBid.[3] tBid then translocates to the mitochondria, linking the extrinsic and intrinsic pathways and amplifying the apoptotic signal.[3]
Figure 2: Extrinsic (Death Receptor) Pathway of this compound-Induced Apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also implicated in this compound-induced apoptosis. Dihydroartemisinin has been shown to increase the phosphorylation of JNK1/2 and p38 MAPK in human gastric cancer cells.[5] The activation of these kinases is crucial for the subsequent activation of caspases-3 and -9.[5] Interestingly, inhibition of JNK1/2 or p38 MAPK significantly reduces DHA-induced apoptosis, suggesting their central role in this process.[5]
Figure 3: Role of MAPK Signaling in this compound-Induced Apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to study this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method is used to detect and quantify apoptotic and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
-
Protocol:
-
Seed cells (1 x 106 cells) in a T25 culture flask and treat with the desired concentration of this compound for the specified time.[10]
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.[9][10]
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[9][10]
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.[9]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[10] The cell populations can be distinguished as follows:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
-
Figure 4: Experimental Workflow for Apoptosis Detection by Flow Cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.
-
Principle: Western blotting allows for the identification of specific proteins from a complex mixture of proteins extracted from cells. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-JNK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
-
Conclusion
This compound and its derivatives represent a promising class of compounds for cancer therapy due to their ability to induce apoptosis through multiple, interconnected signaling pathways. This guide provides a foundational understanding of the mechanisms of action, quantitative effects, and experimental approaches used to study these compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin induces apoptosis in human gastric cancer cell line BGC-823 through activation of JNK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Angiogenic Potential of Artemorin: A Technical Guide
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing. However, pathological angiogenesis is a hallmark of several diseases, including cancer, where it facilitates tumor growth and metastasis. Consequently, the inhibition of angiogenesis has emerged as a key therapeutic strategy. Sesquiterpene lactones, a class of naturally occurring compounds, have garnered significant attention for their diverse biological activities, including their potential to modulate angiogenesis.
This technical guide focuses on Artemorin, a sesquiterpene lactone of the germacranolide type. It is imperative to distinguish this compound from two other similarly named molecules to avoid confusion. Artemisinin , another sesquiterpene lactone, and its derivatives (e.g., dihydroartemisinin, artesunate) are well-established for their potent anti-malarial and anti-angiogenic properties. In contrast, Artemin (ARTN) is a neurotrophic factor that has been shown to promote angiogenesis. This guide will exclusively explore the anti-angiogenic potential of this compound, drawing upon the broader understanding of sesquiterpene lactones and proposing avenues for future research where direct evidence is currently lacking.
This document is intended for researchers, scientists, and drug development professionals interested in the anti-angiogenic properties of novel natural compounds. It provides an in-depth overview of the potential mechanisms of action, detailed experimental protocols for assessing anti-angiogenic activity, and a summary of the current landscape.
Putative Anti-Angiogenic Mechanisms of Sesquiterpene Lactones
While direct studies on the anti-angiogenic effects of this compound are limited, the mechanisms of action for the broader class of sesquiterpene lactones, particularly Artemisinin and its derivatives, have been extensively investigated. These compounds are known to interfere with key signaling pathways that regulate endothelial cell proliferation, migration, and tube formation. The primary target for many anti-angiogenic agents is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Inhibition of VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic cytokine that binds to its receptor, VEGFR2, on endothelial cells, triggering a cascade of downstream signaling events that promote angiogenesis. Sesquiterpene lactones, such as Alantolactone, have been shown to inhibit angiogenesis by directly blocking VEGFR2 signaling[1]. Artemisinin and its derivatives are also known to suppress the expression of VEGF.[2]
The binding of VEGF to VEGFR2 initiates the autophosphorylation of the receptor, which in turn activates several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the Mitogen-activated protein kinase (MAPK) pathway.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Artemorin
Introduction
Artemorin is a germacranolide sesquiterpene lactone that has been identified in several plant species, including Artemisia annua and Laurus nobilis[1]. As a bioactive natural product, obtaining high-purity this compound is crucial for further research into its potential therapeutic applications. This document provides detailed protocols for the extraction and purification of this compound. It is important to note that while this compound is a known constituent of Artemisia species, the scientific literature is more abundant with detailed methodologies for the extraction and purification of a related and commercially significant sesquiterpenoid lactone, artemisinin. Given the structural similarities and co-occurrence within the same plant matrix, the following protocols have been adapted from well-established methods for artemisinin and are expected to be highly effective for the isolation of this compound.
Extraction Methodologies
The initial step in isolating this compound involves its extraction from dried plant material, typically the leaves and flowering tops of Artemisia annua. The choice of extraction method can significantly impact the yield and purity of the crude extract.
Protocol 1: Solid-Liquid Solvent Extraction
Conventional solvent extraction is a widely used technique for obtaining sesquiterpenoid lactones from plant biomass. Non-polar solvents are generally preferred.
Experimental Protocol:
-
Preparation of Plant Material: Air-dry the leaves and flowering tops of Artemisia annua at room temperature until a constant weight is achieved. Grind the dried material into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material in n-hexane (or petroleum ether) at a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with continuous agitation for 24-48 hours.
-
Alternatively, use a Soxhlet apparatus for a more exhaustive extraction over 6-8 hours.
-
-
Filtration and Concentration:
-
Filter the resulting mixture through Whatman No. 1 filter paper to separate the biomass from the solvent.
-
Wash the retained biomass with a small volume of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Storage: Store the crude extract at 4°C in a desiccated environment until further purification.
| Parameter | Value/Range | Reference |
| Solvent | n-Hexane | [2][3] |
| Solid-to-Solvent Ratio | 1:10 (w/v) | [3] |
| Extraction Time | 24-48 hours | Based on general lab practice |
| Temperature | Room Temperature | Based on general lab practice |
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide is a green alternative to traditional solvent extraction, offering high selectivity and yielding clean extracts.
Experimental Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described in section 1.1.
-
SFE System Setup:
-
Load the powdered plant material into the extraction vessel of the SFE system.
-
Set the system parameters as outlined in the table below.
-
-
Extraction:
-
Pressurize the system with CO2 to the desired pressure.
-
Introduce the co-solvent (e.g., methanol) at the specified percentage.
-
Maintain a constant flow rate of supercritical fluid through the extraction vessel.
-
-
Collection and Concentration:
-
The extract is separated from the supercritical fluid in a collection vessel through depressurization.
-
The resulting extract can be further concentrated if necessary.
-
| Parameter | Value/Range | Reference |
| Supercritical Fluid | Carbon Dioxide (CO2) | [4] |
| Co-solvent | 3% Methanol | [4] |
| Pressure | 15 MPa (150 bar) | [4] |
| Temperature | 50°C | [4] |
| CO2 Flow Rate | 2 mL/min | [4] |
Purification Methodologies
The crude extract obtained from either method contains a mixture of compounds. Chromatographic techniques are essential for isolating this compound to a high degree of purity.
Protocol 3: Column Chromatography
This is the primary method for the initial purification of the crude extract.
Experimental Protocol:
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10, etc., n-hexane:ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions that show a high concentration of the target compound.
-
-
Concentration: Concentrate the pooled fractions under reduced pressure to yield a purified this compound-rich fraction.
| Parameter | Specification | Reference |
| Stationary Phase | Silica Gel (60-120 mesh) | [3] |
| Mobile Phase | n-Hexane and Ethyl Acetate gradient | [5] |
| Elution Profile | Stepwise gradient from low to high polarity | [5] |
Protocol 4: High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended.
Experimental Protocol:
-
Sample Preparation: Dissolve the this compound-rich fraction from column chromatography in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Equilibrate the HPLC system with the mobile phase.
-
Set the parameters as detailed in the table below.
-
-
Injection and Purification:
-
Inject the prepared sample onto the column.
-
Monitor the elution profile at the specified wavelength.
-
Collect the peak corresponding to this compound.
-
-
Purity Analysis and Recovery:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Remove the solvent from the collected fraction by lyophilization or evaporation to obtain pure this compound.
-
| Parameter | Specification | Reference |
| Column | C18 reverse-phase (for preparative scale) | [6] |
| Mobile Phase | Acetonitrile:Water gradient | [7] |
| Flow Rate | Dependent on column dimensions | [6] |
| Detection | UV at ~210-220 nm | Based on typical lactone chromophore |
| Temperature | Ambient | Based on general lab practice |
Quantitative Data Summary
The following tables summarize relevant quantitative data adapted from studies on artemisinin, which can serve as a valuable reference for the extraction and purification of this compound.
Table 3.1: Solubility of Artemisinin in Various Solvents
| Solvent | Solubility (g/L) at ~298 K | Reference |
| Methanol | 12.5 | [8] |
| Ethyl Acetate | 100 | [8] |
| Acetone | High | [8] |
| Chloroform | High | [8] |
| Cyclohexane | Low | [9] |
| Toluene | Moderate | [9] |
| Water | Very Low (0.0824 g/L at 310 K) | [8] |
Table 3.2: Comparison of Extraction Yields for Artemisinin
| Extraction Method | Yield (%) | Notes | Reference |
| Hexane Solvent Extraction | 0.062 - 0.066 | High efficiency | [10] |
| Supercritical CO2 Extraction | Highest Yield | Non-polar properties favor extraction | [3][10] |
| Ultrasound-Assisted Extraction | 85.65% (recovery) | With deep eutectic solvents | [7] |
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound extraction and purification.
Caption: Putative signaling pathway for this compound's effect on cell growth.
References
- 1. (3aS,7R,10E,11aR)-3a,4,5,6,7,8,9,11a-Octahydro-7-hydroxy-10-methyl-3,6-bis(methylene)cyclodeca(b)furan-2(3H)-one | C15H20O3 | CID 5281428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of artemisinin and artemisinic acid from Artemisia annua L. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification and Optimization of Ethanolic Extract Containing the Bioactive Flavonoids from Millettia pulchra Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Solubility of Artemisinin in Seven Different Pure Solvents from (283.15 to 323.15) K | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Proposed Synthesis of Artemorin from Parthenolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artemorin, a germacranolide sesquiterpene lactone, has garnered interest for its potential biological activities. Parthenolide, an abundant and structurally related natural product, presents a viable starting material for the semi-synthesis of this compound. This document outlines a proposed multi-step synthetic pathway for the conversion of parthenolide to this compound. The proposed route involves a sequence of stereocontrolled transformations, including epoxide opening, deoxygenation to form an alkene, and regioselective allylic hydroxylation. Detailed, albeit putative, experimental protocols for each step are provided, based on established chemical transformations on analogous molecular scaffolds. These protocols are intended to serve as a foundational guide for researchers embarking on the synthesis of this compound and its derivatives.
Proposed Synthetic Pathway Overview
The conversion of parthenolide to this compound requires several key structural modifications: the opening of the C4-C5 epoxide, the formation of a C4-C5 double bond, and the introduction of a hydroxyl group at the C1 position with the correct stereochemistry. The proposed synthetic route is outlined below.
Caption: Proposed synthetic workflow for the conversion of Parthenolide to this compound.
Detailed Experimental Protocols
Caution: These protocols are proposed based on analogous reactions and have not been optimized for the specific substrates. Appropriate safety precautions should be taken, and all reactions should be monitored carefully (e.g., by TLC or LC-MS) to assess completion and side product formation.
Step 1: Acid-Catalyzed Hydrolysis of Parthenolide (1) to the corresponding 4,5-trans-diol (Intermediate A)
This initial step involves the opening of the epoxide ring in parthenolide to yield a vicinal diol. This reaction is typically performed under mild acidic conditions to prevent unwanted rearrangements.
Protocol:
-
Dissolve parthenolide (1.0 g, 4.03 mmol) in a mixture of tetrahydrofuran (THF, 40 mL) and water (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 0.1 M perchloric acid (HClO₄) dropwise until the pH of the solution is approximately 3.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the 4,5-trans-diol derivative (Intermediate A) .
| Parameter | Proposed Value | Reference/Justification |
| Starting Material | Parthenolide (1) | Commercially available |
| Key Reagents | Perchloric acid, THF, Water | Standard conditions for epoxide hydrolysis[1][2][3] |
| Temperature | 0 °C to room temperature | Mild conditions to minimize side reactions |
| Expected Yield | 70-85% | Based on analogous epoxide opening reactions |
| Purification | Flash Column Chromatography | Standard for polar organic molecules |
Step 2: Formation of a Cyclic Thiocarbonate (Intermediate B) from Intermediate A
To facilitate the deoxygenation to form the C4-C5 double bond, the vicinal diol is converted to a cyclic thiocarbonate.
Protocol:
-
To a solution of the diol (Intermediate A) (1.0 g, 3.75 mmol) and 4-dimethylaminopyridine (DMAP) (1.15 g, 9.38 mmol) in anhydrous dichloromethane (DCM, 50 mL) at 0 °C, add 1,1'-thiocarbonyldiimidazole (TCDI) (0.84 g, 4.70 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with 1 M hydrochloric acid (HCl) (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the cyclic thiocarbonate (Intermediate B) .
| Parameter | Proposed Value | Reference/Justification |
| Starting Material | Intermediate A | Product from Step 1 |
| Key Reagents | 1,1'-Thiocarbonyldiimidazole (TCDI), DMAP | Standard reagents for thiocarbonate formation from diols[4] |
| Solvent | Dichloromethane (DCM) | Common solvent for this transformation |
| Expected Yield | 80-95% | Based on high-yielding thiocarbonylation reactions |
| Purification | Flash Column Chromatography | To remove excess reagents and byproducts |
Step 3: Barton-McCombie Deoxygenation to form the C4-C5 Alkene (Intermediate C)
This step involves the reductive cleavage of the cyclic thiocarbonate to form the desired alkene using a radical-initiated reaction.
Protocol:
-
Dissolve the cyclic thiocarbonate (Intermediate B) (1.0 g, 3.24 mmol) in anhydrous toluene (50 mL).
-
Add tributyltin hydride (Bu₃SnH) (1.33 mL, 4.86 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (53 mg, 0.32 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere (e.g., argon) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. To remove the tin byproducts, the crude mixture can be dissolved in acetonitrile and washed with hexane. Alternatively, treatment with a solution of potassium fluoride can precipitate the tin salts.
| Parameter | Proposed Value | Reference/Justification |
| Starting Material | Intermediate B | Product from Step 2 |
| Key Reagents | Tributyltin hydride (Bu₃SnH), AIBN | Classic conditions for Barton-McCombie deoxygenation[5][6][7][8][9] |
| Solvent | Toluene | Standard high-boiling solvent for this reaction |
| Expected Yield | 60-80% | Typical yields for this type of deoxygenation |
| Purification | Flash Column Chromatography, KF treatment | To remove organotin byproducts |
Step 4: Allylic Oxidation to the 1-keto derivative (Intermediate D)
This step aims to introduce an oxygen functionality at the C1 position through an allylic oxidation. The use of selenium dioxide may lead to the formation of the allylic alcohol, which can be further oxidized to the ketone to ensure a single product for the subsequent stereoselective reduction.
Protocol:
-
To a solution of the alkene (Intermediate C) (1.0 g, 4.00 mmol) in a mixture of dioxane (40 mL) and water (1 mL), add selenium dioxide (SeO₂) (0.53 g, 4.80 mmol).
-
Heat the mixture to reflux (approximately 100 °C) for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the black selenium precipitate through a pad of Celite.
-
Dilute the filtrate with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product, which may be a mixture of the C1-alcohol and C1-ketone, is then dissolved in DCM (50 mL).
-
Add Dess-Martin periodinane (DMP) (2.03 g, 4.80 mmol) and stir at room temperature until the oxidation of the alcohol to the ketone is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ containing sodium thiosulfate (Na₂S₂O₃).
-
Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the 1-keto derivative (Intermediate D) .
| Parameter | Proposed Value | Reference/Justification |
| Starting Material | Intermediate C | Product from Step 3 |
| Key Reagents | Selenium dioxide (SeO₂), Dess-Martin periodinane (DMP) | SeO₂ for allylic oxidation (Riley oxidation)[10][11][12][13][14], DMP for subsequent oxidation |
| Solvent | Dioxane/Water for oxidation, DCM for DMP step | Standard solvents for these transformations |
| Expected Yield | 40-60% (over two steps) | Allylic oxidations can have moderate yields and regioselectivity issues |
| Purification | Flash Column Chromatography | To isolate the desired keto-product |
Step 5: Stereoselective Reduction to this compound (2)
The final step is the stereoselective reduction of the C1-ketone to the corresponding alcohol with the desired stereochemistry of this compound.
Protocol:
-
Dissolve the 1-keto derivative (Intermediate D) (1.0 g, 4.03 mmol) in a mixture of methanol (20 mL) and DCM (20 mL) and cool to -78 °C.
-
Add sodium borohydride (NaBH₄) (0.18 g, 4.84 mmol) in small portions.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound (2) . The stereoselectivity of the reduction should be assessed by NMR spectroscopy and comparison to literature data for this compound. If the desired stereoisomer is not the major product, other reducing agents (e.g., L-selectride) or chiral reducing systems may be required.
| Parameter | Proposed Value | Reference/Justification |
| Starting Material | Intermediate D | Product from Step 4 |
| Key Reagents | Sodium borohydride (NaBH₄) | A common and mild reducing agent[15] |
| Temperature | -78 °C | Low temperature to enhance stereoselectivity |
| Expected Yield | 70-90% | Reductions of ketones are typically high-yielding |
| Purification | Flash Column Chromatography | To isolate the final product |
Data Presentation
Table 1: Summary of Proposed Reactions and Expected Outcomes
| Step | Transformation | Key Reagents | Expected Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Anticipated Yield Range |
| 1 | Epoxide Hydrolysis | HClO₄, H₂O/THF | Intermediate A (Diol) | C₁₅H₂₂O₄ | 266.33 | 70-85% |
| 2 | Thiocarbonate Formation | TCDI, DMAP | Intermediate B (Thiocarbonate) | C₁₆H₂₀O₄S | 308.39 | 80-95% |
| 3 | Deoxygenation | Bu₃SnH, AIBN | Intermediate C (Alkene) | C₁₅H₂₀O₂ | 232.32 | 60-80% |
| 4 | Allylic Oxidation | SeO₂, DMP | Intermediate D (Ketone) | C₁₅H₁₈O₃ | 246.30 | 40-60% |
| 5 | Ketone Reduction | NaBH₄ | This compound (2) | C₁₅H₂₀O₃ | 248.32 | 70-90% |
Signaling Pathways of Parthenolide
Parthenolide is known to modulate several key signaling pathways, which contributes to its diverse biological activities. Understanding these pathways is crucial for drug development professionals.
Caption: Inhibition of the NF-κB signaling pathway by Parthenolide.
Caption: Parthenolide-induced oxidative stress leading to apoptosis.
References
- 1. Diol synthesis by substitution [organic-chemistry.org]
- 2. Khan Academy [khanacademy.org]
- 3. Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 6. Barton-McCombie Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. adichemistry.com [adichemistry.com]
- 11. Riley oxidation - Wikipedia [en.wikipedia.org]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. The mechanism of allylic oxidation by selenium dioxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. chemtube3d.com [chemtube3d.com]
- 15. Synthesis and Absolute Configuration of the Sesquiterpene Lactone EPD, a Natural Product with Broad Antitumor Cell Activity via a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Artemorin in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemorin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties.[1] Found in plants such as Artemisia annua, this compound has garnered interest in cancer research for its potential to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle.[1] Its mechanism of action often involves the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer.
This document provides detailed protocols for assessing the effects of this compound on cancer cells in vitro, focusing on cell viability, apoptosis, and cell cycle progression. It also summarizes key quantitative data and illustrates the underlying molecular pathways. While much of the literature focuses on the related compound Artemisinin, the methodologies presented here are directly applicable to the study of this compound.
Mechanism of Action: Key Signaling Pathways
This compound and related compounds exert their anticancer effects by targeting fundamental signaling networks that control cell survival and proliferation. Two of the most critical pathways impacted are the PI3K/Akt/mTOR and the NF-κB signaling cascades.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[2][3] In many cancers, this pathway is hyperactivated, promoting uncontrolled cell proliferation and resistance to apoptosis.[4][5] Artemisinin and its derivatives have been shown to inhibit this pathway by reducing the phosphorylation of key components like PI3K, Akt, and mTOR, thereby leading to cell cycle arrest and apoptosis.[4]
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival.[6][7] Its constitutive activation is a hallmark of many cancers, where it helps tumor cells evade apoptosis and promotes proliferation and metastasis.[8] Artemisinin has been shown to suppress the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, which in turn blocks the translocation of the active NF-κB p65 subunit to the nucleus.[8]
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Data Presentation
The efficacy of this compound and its related compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process (e.g., cell growth) by 50%.[9]
Table 1: IC50 Values of Artemin in Cancer Cell Lines
Note: Data for the closely related eudesmanolide sesquiterpene lactone, Artemin, is presented here. Methodologies are directly applicable for determining this compound IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| DU-145 | Prostate Cancer | 29.81 ± 1.12 | 48h | MTT |
| LNCaP | Prostate Cancer | 35.14 ± 1.54 | 48h | MTT |
| MCF-7 | Breast Cancer | 42.09 ± 1.25 | 48h | MTT |
| [10] |
Experimental Protocols
The following protocols provide step-by-step guidance for key in vitro assays to characterize the effects of this compound.
Caption: General experimental workflow for this compound cell-based assays.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound dose) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[13] Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membranes (late apoptotic/necrotic cells).[13]
Materials and Reagents:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound as described in the viability assay protocol, typically in 6-well plates.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Workflow for Annexin V/PI apoptosis detection.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.[14][15] The amount of fluorescence is directly proportional to the amount of DNA.[16]
Materials and Reagents:
-
Treated and control cells
-
Cold 70% Ethanol
-
Cold PBS
-
PI Staining Solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample as described in the apoptosis protocol.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or overnight at -20°C).[14]
-
Rehydration & Staining: Centrifuge the fixed cells and wash once with cold PBS. Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[14]
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample, providing insight into the molecular mechanisms affected by this compound. This is crucial for confirming the inhibition of pathways like PI3K/Akt and NF-κB.
Materials and Reagents:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Collect lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin) to compare protein levels across different treatments.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin attenuates post-infarct myocardial remodeling by down-regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recombinant fibromodulin and decorin effects on NF-κB and TGFβ1 in the 4T1 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 16. m.youtube.com [m.youtube.com]
In Vivo Experimental Design for Artemorin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemorin, a sesquiterpene lactone, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This document provides detailed application notes and protocols for the in vivo investigation of this compound, offering a framework for preclinical research. The experimental designs outlined below are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for studying the efficacy and mechanisms of action of this compound in relevant animal models.
I. Anti-Inflammatory Activity of this compound
A. Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[1][2]
Experimental Protocol
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 150-200g for rats, 20-25g for mice).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Administration:
-
Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.). Doses are hypothetical and should be determined by preliminary dose-ranging studies.
-
-
Administer this compound or vehicle orally one hour before carrageenan injection.
-
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[1]
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (0 h) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | Value | 0 |
| Indomethacin | 10 | Value | Value |
| This compound | 25 | Value | Value |
| This compound | 50 | Value | Value |
| This compound | 100 | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Proposed Signaling Pathway for Anti-Inflammatory Action
II. Anti-Cancer Activity of this compound
B. Human Tumor Xenograft Model
Xenograft models are instrumental in evaluating the in vivo efficacy of potential anti-cancer compounds against human tumors.[3]
Experimental Protocol
-
Cell Lines and Animal Model:
-
Human cancer cell lines (e.g., HCT116 for colon cancer, A549 for lung cancer).
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice, 6-8 weeks old).
-
-
Tumor Inoculation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Grouping and Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., a standard-of-care chemotherapy agent)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, i.p. or p.o., daily). Doses are hypothetical and require optimization.
-
-
-
Efficacy Evaluation:
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize mice, and excise tumors for weight measurement, histopathological analysis, and biomarker studies (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 (Mean ± SEM) | % Tumor Growth Inhibition |
| Vehicle Control | - | Value | 0 |
| Positive Control | Value | Value | Value |
| This compound | 25 | Value | Value |
| This compound | 50 | Value | Value |
| This compound | 100 | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Proposed Signaling Pathway for Anti-Cancer Action
III. In Vivo Toxicology and Pharmacokinetics
A thorough understanding of the safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is crucial for its development as a therapeutic agent.
C. Acute and Subchronic Toxicity Studies
These studies are designed to determine the potential adverse effects of this compound after single and repeated dosing.[4][5]
Experimental Protocol (Acute Toxicity)
-
Animal Model: Sprague-Dawley rats or Swiss albino mice (both sexes).
-
Procedure: Administer a single high dose of this compound (e.g., up to 2000 mg/kg, p.o.) to one group of animals, with a control group receiving the vehicle.
-
Observation: Monitor animals closely for 14 days for signs of toxicity, morbidity, and mortality. Record changes in body weight, food, and water consumption.
-
Analysis: At the end of the observation period, perform gross necropsy and histopathological examination of major organs.
Experimental Protocol (Subchronic Toxicity)
-
Animal Model: Sprague-Dawley rats (both sexes).
-
Procedure: Administer this compound daily via the intended clinical route (e.g., oral gavage) at three different dose levels (low, medium, and high) for 28 or 90 days. Include a vehicle control group.
-
Observation: Conduct daily clinical observations and weekly measurements of body weight, food, and water intake.
-
Analysis: Perform hematology, clinical chemistry, and urinalysis at the end of the study. Conduct a full necropsy and histopathological examination of all major organs and tissues.
D. Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of this compound.[6][7]
Experimental Protocol
-
Animal Model: Sprague-Dawley rats or Beagle dogs.
-
Administration: Administer a single dose of this compound via intravenous (i.v.) and oral (p.o.) routes in a crossover design if possible.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Analysis:
-
Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Determine the oral bioavailability (F%).
-
Data Presentation
| Parameter | Intravenous (Mean ± SD) | Oral (Mean ± SD) |
| Dose (mg/kg) | Value | Value |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | NA | Value |
| AUC₀-t (ng·h/mL) | Value | Value |
| t½ (h) | Value | Value |
| CL (L/h/kg) | Value | NA |
| Vd (L/kg) | Value | NA |
| F (%) | NA | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Workflow for In Vivo Pharmacokinetic Study
Conclusion
The protocols and application notes provided herein offer a foundational framework for the in vivo evaluation of this compound. Researchers should adapt these general methodologies to their specific research questions and institutional guidelines. Due to the limited availability of in vivo data for this compound specifically, the proposed dose ranges are hypothetical and should be established through careful dose-finding studies. The elucidation of this compound's in vivo efficacy, mechanism of action, and safety profile will be critical in determining its potential as a novel therapeutic agent.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 3. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and Subchronic Oral Toxicity Evaluation of Herbal Formulation: Piper crocatum Ruiz and Pav., Typhonium flagelliforme (Lodd.) Blume, and Phyllanthus niruri L. in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and subchronic toxicity of the antitumor agent rhodium (II) citrate in Balb/c mice after intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparing Artemorin Stock Solutions in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of Artemorin stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. Proper preparation and storage are critical for ensuring the stability and efficacy of this compound in experimental settings. This guide includes quantitative data, step-by-step experimental procedures, and best practices to maintain compound integrity.
Quantitative Data Summary
For ease of reference, key quantitative data for the preparation of this compound stock solutions are summarized in the table below.
| Parameter | Value / Recommendation | Source |
| Molecular Weight | 248.32 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2][3] |
| Solubility in DMSO | Soluble (Specific quantitative data not consistently available) | [4][5] |
| Recommended Stock Solution Concentration | 1 mM to 10 mM | [6][7] |
| Storage of this compound Powder | -20°C for up to 3 years | [2][8] |
| Storage of DMSO Stock Solution | -20°C for up to 1-3 months; -80°C for up to 6-12 months | [2][3][8] |
| Freeze-Thaw Cycles | Avoid repeated cycles; aliquot into single-use volumes | [2][7][9] |
| Maximum DMSO in Cell Culture Media | < 0.5% to avoid cytotoxicity | [2] |
| Maximum DMSO for in vivo studies | ≤ 2% is preferable to reduce toxicity | [2] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations as needed for different desired concentrations.
2.1 Materials and Equipment
-
This compound powder (CAS: 64845-92-7)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, disposable tips
-
Vortex mixer
-
Sonicator (optional, for compounds difficult to dissolve)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
2.2 Calculation of Mass
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L)
-
Example for 1 mL of 10 mM this compound:
-
Mass (mg) = (10 x 10⁻³ mol/L) x (248.32 g/mol ) x (1 x 10⁻³ L)
-
Mass (mg) = 0.0024832 g
-
Mass = 2.48 mg
-
2.3 Step-by-Step Procedure
-
Preparation: Ensure the work area is clean. Use a fresh bottle of anhydrous DMSO, as it is hygroscopic and can absorb water from the atmosphere, which may affect compound stability.[10][11][12]
-
Weighing: Carefully weigh out the calculated mass of this compound powder (e.g., 2.48 mg) using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the desired volume of DMSO (e.g., 1 mL) to the vial containing the this compound powder.
-
Dissolution: Close the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.[3] If the compound does not fully dissolve, brief sonication may be applied.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.[2][7][9]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and preparation date. Store the aliquots at -20°C or -80°C as recommended in Table 1.[2][8]
Protocol: Preparing Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture media) for experimental use.
-
Objective: To prepare a final working solution while ensuring the final DMSO concentration is non-toxic to cells (typically <0.5%).[2]
-
Procedure: It is best to perform serial dilutions of the stock solution in DMSO first before the final dilution into the aqueous medium to prevent precipitation. However, for a simple dilution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed for your final concentration.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM)(V₁) = (10 µM)(1000 µL)
-
V₁ = 1 µL
-
-
Add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium.
-
The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
-
-
Control Group: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound.[2]
Storage and Stability
-
Powder: this compound powder is stable for years when stored at -20°C.[2][8]
-
DMSO Solutions: Stock solutions in DMSO are stable for months when stored properly. For short-term storage (up to 1 month), -20°C is acceptable.[2] For long-term storage (6 months or more), -80°C is recommended.[2][8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation.[2][7] Aliquoting into single-use volumes is a critical step to preserve the integrity of the stock solution.
-
Hygroscopicity: DMSO readily absorbs water from the air.[10][12] It is crucial to use anhydrous DMSO and keep containers tightly sealed to prevent the introduction of water, which can impact compound stability.[7][9][11]
Visualized Workflows and Pathways
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Simplified Signaling Pathway Affected by this compound Analogs
Artemisinin and its derivatives, structurally related to this compound, have been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[13][14]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. (3aS,7R,10E,11aR)-3a,4,5,6,7,8,9,11a-Octahydro-7-hydroxy-10-methyl-3,6-bis(methylene)cyclodeca(b)furan-2(3H)-one | C15H20O3 | CID 5281428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TargetMol [targetmol.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Elucidating the Mechanism of Action of Artemorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemorin is a germacranolide sesquiterpene lactone found in plants of the Artemisia genus. While structurally related to the well-studied antimalarial and anticancer compound Artemisinin, specific data on this compound's mechanism of action is limited. These application notes provide a comprehensive framework for investigating the biological activities and molecular mechanisms of this compound. The protocols and strategies outlined below are based on established methodologies for characterizing novel bioactive compounds, with Artemisinin serving as a key case study to illustrate potential pathways and experimental approaches.
This document will guide researchers in exploring this compound's effects on key cellular processes implicated in cancer and inflammation, including cell viability, apoptosis, cell cycle progression, and major signaling pathways like NF-κB, MAPK, and STAT3.
Initial Screening: Cytotoxicity and Cell Viability
A crucial first step in characterizing a new compound is to determine its effect on cell viability and establish a dose-response curve. This allows for the determination of key quantitative parameters like the half-maximal inhibitory concentration (IC50).
Table 1: Illustrative Cytotoxicity Data of an Artemisinin Derivative (Artesunate) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HL-60 | Leukemia | 1.2 ± 0.3 |
| MCF-7 | Breast Cancer | 7.5 ± 1.1 |
| PC-3 | Prostate Cancer | 10.2 ± 2.5 |
| HCT116 | Colon Cancer | 5.8 ± 0.9 |
| A549 | Lung Cancer | 12.5 ± 3.2 |
Note: This data is for illustrative purposes based on published studies of Artemisinin derivatives and should be generated specifically for this compound.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
Investigating Cell Death Mechanisms: Apoptosis
Once cytotoxicity is established, the next step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot for Apoptosis-Related Proteins
Objective: To assess the effect of this compound on key proteins in the apoptotic cascade.
Procedure:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2). Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.
Table 2: Expected Changes in Apoptotic Markers
| Protein | Function | Expected Change with Pro-apoptotic Compound |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Bax/Bcl-2 Ratio | Apoptotic potential | Increase |
| Cleaved Caspase-3 | Executioner caspase | Increase |
| Cleaved PARP | Substrate of Caspase-3 | Increase |
Cell Cycle Analysis
Many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.
Protocol 4: Propidium Iodide Staining for Cell Cycle Analysis
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]
Table 3: Illustrative Cell Cycle Distribution after Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55 | 30 | 15 |
| This compound (IC50) | 75 | 15 | 10 |
Note: This table shows a hypothetical G0/G1 arrest. The actual phase of arrest will depend on this compound's specific mechanism.
Elucidating Signaling Pathways
Artemisinin and other sesquiterpene lactones are known to modulate key signaling pathways involved in inflammation and cancer. Investigating these pathways is crucial to understanding this compound's mechanism of action.
A. NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its inhibition is a common mechanism for anti-inflammatory and anticancer compounds.[2]
Protocol 5: NF-κB Reporter Assay
Objective: To determine if this compound inhibits NF-κB transcriptional activity.
Procedure:
-
Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in this compound-treated cells indicates inhibition of the NF-κB pathway.[2]
Protocol 6: Western Blot for NF-κB Pathway Proteins
Objective: To investigate the effect of this compound on the phosphorylation and degradation of key NF-κB signaling proteins.
Procedure:
-
Cell Treatment: Pre-treat cells with this compound, then stimulate with TNF-α for a short duration (e.g., 15-30 minutes).
-
Protein Analysis: Perform Western blot analysis using antibodies against:
-
Phospho-IκBα
-
Total IκBα
-
Phospho-p65
-
Total p65
-
Lamin B1 (nuclear fraction marker)
-
β-actin (cytoplasmic fraction marker)
-
Inhibition of IκBα phosphorylation and degradation, and subsequent reduction of p65 nuclear translocation, would confirm that this compound acts on the NF-κB pathway.[3]
B. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Its modulation can be a key anticancer mechanism.
Protocol 7: Western Blot for MAPK Pathway Proteins
Objective: To assess if this compound modulates the activation of MAPK signaling cascades.
Procedure:
-
Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Analysis: Perform Western blot analysis using antibodies against the phosphorylated (active) and total forms of key MAPK proteins:
-
Phospho-ERK1/2 and Total ERK1/2
-
Phospho-p38 and Total p38
-
Phospho-JNK and Total JNK
-
An increase or decrease in the phosphorylation of these proteins will indicate modulation of the MAPK pathway.[2]
C. STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival.
Protocol 8: Western Blot for STAT3 Activation
Objective: To determine if this compound inhibits the activation of STAT3.
Procedure:
-
Cell Treatment: Treat cancer cells that have high basal levels of activated STAT3 with this compound for various durations.
-
Protein Analysis: Perform Western blot analysis for:
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
A reduction in the level of phosphorylated STAT3 would indicate that this compound is an inhibitor of this pathway.
Visualizing Mechanisms and Workflows
Diagrams of Signaling Pathways and Experimental Workflow
Caption: General workflow for investigating this compound's mechanism of action.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemisinin attenuates post-infarct myocardial remodeling by down-regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Proteins Affected by Artemorin and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemorin is a germacranolide sesquiterpene lactone found in several plant species, including Artemisia annua. While specific research on this compound's effects on protein expression is emerging, extensive studies have been conducted on the structurally related and well-known compound, artemisinin, and its derivatives (e.g., artesunate, dihydroartemisinin). These compounds have demonstrated significant anti-inflammatory and anti-cancer properties. This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of these compounds on key signaling pathways. The data presented is primarily based on studies of artemisinin and its derivatives and serves as a guide for investigating this compound.
Key Signaling Pathways Modulated by Artemisinins
Artemisinin and its derivatives have been shown to modulate several critical signaling pathways involved in apoptosis, inflammation, cell proliferation, and survival. Western blot analysis is a crucial technique to quantify the changes in the expression and phosphorylation status of key proteins within these pathways upon treatment with these compounds.
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. Artemisinins have been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the sequestration of the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes.[1][2]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. Artemisinins have been observed to modulate the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[1][3]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, survival, and metabolism. Dihydroartemisinin, a derivative of artemisinin, has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[4]
Quantitative Data Summary
The following table summarizes the expected changes in protein expression and phosphorylation upon treatment with artemisinin and its derivatives, based on published studies. This table can serve as a reference for expected outcomes when analyzing the effects of this compound.
| Signaling Pathway | Target Protein | Expected Effect of Artemisinin/Derivatives | References |
| NF-κB | p-IκBα | ↓ | [1][2] |
| IκBα | ↑ | [1] | |
| Nuclear p65 | ↓ | [1] | |
| COX-2 | ↓ | [1] | |
| MMP-9 | ↓ | [1] | |
| MAPK | p-p38 | ↓ or ↑ (cell type dependent) | [1][3] |
| p-ERK | ↓ | [1] | |
| p-JNK | No significant change or ↑ | [1][3] | |
| PI3K/Akt/mTOR | p-Akt | ↓ | [4] |
| p-mTOR | ↓ | [4] | |
| Apoptosis | Bax | ↑ | [3] |
| Bcl-2 | ↓ | [3] | |
| Cleaved Caspase-3 | ↑ | [3] | |
| Cleaved Caspase-9 | ↑ | [3] | |
| Cleaved PARP | ↑ | [3] |
Note: The direction of change (↑ for increase, ↓ for decrease) may be cell-type and context-dependent.
Experimental Protocols
Detailed Western Blot Protocol for Analyzing Protein Expression
This protocol provides a step-by-step guide for performing Western blot analysis to assess the impact of this compound or related compounds on target protein expression and phosphorylation.
1. Cell Culture and Treatment:
- Culture the selected cell line (e.g., cancer cell line, immune cells) in the appropriate medium and conditions until they reach 70-80% confluency.
- Treat the cells with varying concentrations of this compound (or a related compound) for a predetermined time course. Include a vehicle-treated control group (e.g., DMSO).
2. Protein Extraction:
- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
- Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay.
4. Sample Preparation:
- Mix an equal amount of protein from each sample with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).
- Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
- Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of a polyacrylamide gel.
- Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target proteins.
- Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer:
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
- Confirm the transfer efficiency by staining the membrane with Ponceau S.
7. Blocking:
- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
8. Primary Antibody Incubation:
- Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-p38, anti-NF-κB p65) diluted in the blocking buffer.
- Incubation is typically performed overnight at 4°C with gentle agitation.
9. Washing:
- Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
10. Secondary Antibody Incubation:
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody (e.g., anti-rabbit IgG-HRP).
- Incubate for 1 hour at room temperature with gentle agitation.
11. Washing:
- Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
12. Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.
- Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
13. Analysis and Normalization:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- To ensure equal loading, normalize the expression of the target protein to a housekeeping protein, such as GAPDH or β-actin, by stripping the membrane and re-probing or by using a multiplex detection system. For phosphorylated proteins, normalize the signal to the total protein level.
Visualizations
Caption: Western Blot Experimental Workflow.
Caption: this compound's effect on the NF-κB pathway.
Caption: Overview of MAPK and PI3K/Akt pathways.
References
Application Notes and Protocols: Determining Artemorin Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Artemorin, a sesquiterpene lactone, on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Due to the limited availability of specific data for this compound in the reviewed literature, this document leverages findings from the closely related and well-studied compound, Artemisinin, and its derivatives. The provided protocols and pathway analyses should be considered as a starting point for investigations into this compound's specific activities.
Introduction
This compound, a member of the sesquiterpene lactone family, is a natural compound with potential anticancer properties. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of metabolically active (viable) cells. This assay is instrumental in determining the cytotoxic potential of compounds like this compound by quantifying the reduction in cell viability after treatment.
Data Presentation
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Artemisinin | Ehrlich Ascites Tumor (EAT) | Ascites Tumor | 29.8 | [1] |
| Artemether | Ehrlich Ascites Tumor (EAT) | Ascites Tumor | 12.2 - 19.9 | [1] |
| Arteether | Ehrlich Ascites Tumor (EAT) | Ascites Tumor | 12.2 - 19.9 | [1] |
| Sodium Artesunate | Ehrlich Ascites Tumor (EAT) | Ascites Tumor | 12.2 - 19.9 | [1] |
| Artemisinin | RIN | Pancreatic Tumor | 45 | [2] |
| Dihydroartemisinin Bivalent Ligand (4e) | BGC-823 | Gastric Cancer | 8.30 | [3] |
Experimental Protocols
This section provides a detailed methodology for determining the cytotoxicity of this compound using the MTT assay.
Materials
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Experimental workflow for the MTT assay to determine this compound cytotoxicity.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. A solvent control (medium with the same concentration of the solvent used to dissolve this compound) should also be prepared.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Potential Signaling Pathways of this compound-Induced Cytotoxicity
Based on studies of Artemisinin and its derivatives, this compound may induce cytotoxicity through the induction of apoptosis via several signaling pathways.[2][4][5][6]
Intrinsic Apoptosis Pathway
Artemisinin has been shown to induce apoptosis by generating reactive oxygen species (ROS).[2] This oxidative stress can lead to the disruption of the mitochondrial membrane potential, releasing pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Modulation of Key Signaling Pathways
Artemisinin and its derivatives have been reported to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.[6] These include:
-
mTOR Pathway: Dihydroartemisinin has been shown to inhibit the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[7]
-
MAPK Pathway: Dihydroartemisinin can induce apoptosis through the activation of JNK and p38 MAPK signaling pathways.
-
Hedgehog Pathway: Dihydroartemisinin has been found to inhibit the Hedgehog signaling pathway, which is often aberrantly activated in cancer.
Caption: Potential signaling pathways modulated by this compound leading to cytotoxicity.
Conclusion
The MTT assay is a robust and reliable method for evaluating the cytotoxic effects of this compound on cancer cells. While direct experimental data for this compound is currently limited, the information available for the related compound Artemisinin provides a strong foundation for designing and interpreting experiments. The protocols and pathway diagrams presented in these application notes offer a comprehensive guide for researchers investigating the anticancer potential of this compound. Further studies are warranted to elucidate the specific IC50 values and the precise molecular mechanisms of this compound-induced cytotoxicity in various cancer models.
References
- 1. Cytotoxicity of artemisinin-related endoperoxides to Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemisinin as a Chinese medicine, selectively induces apoptosis in pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Artemisinin induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Artemorin: A Potent Inducer of Cell Cycle Arrest in Cancer Cells
Application Notes and Protocols for Researchers
Introduction
Artemorin, a sesquiterpene lactone derived from plants of the Artemisia genus, has garnered significant interest within the scientific community for its potential as an anticancer agent. Belonging to the same class of compounds as the well-known antimalarial drug artemisinin, this compound exhibits potent cytotoxic effects against a variety of cancer cell lines. A primary mechanism underlying its anticancer activity is the induction of cell cycle arrest, a critical process that halts the proliferation of malignant cells. These application notes provide a comprehensive overview of the use of this compound to induce cell cycle arrest, complete with detailed experimental protocols and a summary of its effects on key cell cycle regulators. While specific quantitative data for this compound is emerging, the information presented herein is based on extensive research on the closely related and well-studied compounds, artemisinin and its derivatives, which are expected to exhibit similar mechanisms of action.
Data Presentation
The efficacy of this compound and its analogs in inhibiting cancer cell growth is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for artemisinin and its derivatives in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Artemisinin | BGC-823 | Gastric Carcinoma | 8.30[1] |
| Artemisinin | HT-29 | Colorectal Carcinoma | anoxic: 0.05, normoxic: 17.7[2] |
| Artemisinin | HCT-116 | Colorectal Carcinoma | anoxic: 0.43, normoxic: 17.96[2] |
| Artemisinin | MDA-MB-231 | Breast Adenocarcinoma | anoxic: 3.62, normoxic: 72.5[2] |
| Dihydroartemisinin | Various | 60 human cancer cell lines | 0.019 - 8.7 |
Treatment with this compound and its analogs leads to a significant redistribution of cells within the cell cycle, with a notable accumulation in either the G1 or G2/M phase, indicative of cell cycle arrest. The table below presents a typical qualitative representation of the effects of these compounds on cell cycle distribution as observed through flow cytometry.
| Treatment | Cell Line | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | H9c2 | ~67.06 | ~17.07 | ~15.86 |
| Maduramicin (induces G1 arrest) | H9c2 | Increased to ~83.02 (36h) and ~87.39 (72h) | Decreased to ~8.15 (36h) and ~6.21 (72h) | Decreased to ~8.83 (36h) and ~6.39 (72h) |
Signaling Pathways
This compound-induced cell cycle arrest is orchestrated through the modulation of complex signaling pathways that govern cell cycle progression. The primary mechanisms involve the downregulation of cyclins and cyclin-dependent kinases (CDKs), and the upregulation of cyclin-dependent kinase inhibitors (CKIs).
G1 Phase Arrest
This compound and its analogs can induce G1 phase arrest by downregulating the expression of key G1-phase proteins, Cyclin D1 and its partner CDK4.[3][4] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F, thereby preventing the expression of genes required for S-phase entry.[5] Furthermore, these compounds have been shown to upregulate the expression of CDK inhibitors such as p16, p21, and p27, which further block the activity of the Cyclin D1/CDK4 complex.[3][6][7]
G2/M Phase Arrest
In some cancer cell types, this compound and its derivatives induce cell cycle arrest at the G2/M checkpoint.[8][9] This is often mediated through the activation of DNA damage response pathways, such as the ATM/Chk2 and p38 MAPK signaling cascades.[9][10] Activation of these pathways leads to the inhibition of the Cyclin B1/CDK1 complex, also known as the mitosis-promoting factor (MPF), which is essential for entry into mitosis.[11][12]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effect of this compound on cell viability and cell cycle distribution.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle after treatment with this compound.
Materials:
-
Cells treated with this compound and control cells
-
PBS
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates or culture flasks and treat with the desired concentration of this compound for the appropriate duration.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 400 µL of PI staining solution and incubate at room temperature in the dark for 15-30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content.
Western Blot Analysis of Cell Cycle Proteins
This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins following this compound treatment.
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cell cycle proteins (e.g., Cyclin D1, CDK4, Cyclin B1, CDK1, p21, p27, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound and its related compounds are promising anticancer agents that exert their effects in part by inducing cell cycle arrest. The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals to investigate the mechanisms of this compound-induced cell cycle arrest. By utilizing these methodologies, scientists can further elucidate the therapeutic potential of this compound and pave the way for its development as a novel cancer therapy.
References
- 1. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artemisinin inhibits gallbladder cancer cell lines through triggering cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrandrine induces early G1 arrest in human colon carcinoma cells by down-regulating the activity and inducing the degradation of G1-S-specific cyclin-dependent kinases and by inducing p53 and p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p21 and p27 induction by silibinin is essential for its cell cycle arrest effect in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p27, a novel inhibitor of G1 cyclin-Cdk protein kinase activity, is related to p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardamonin induces G2/M phase arrest and apoptosis through inhibition of NF-κB and mTOR pathways in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 10. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential [mdpi.com]
- 11. Cardamonin induces G2/M phase arrest and apoptosis through inhibition of NF-κB and mTOR pathways in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Artemorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemorin, a sesquiterpene lactone derived from Artemisia species, has demonstrated significant anti-cancer properties in various preclinical studies. Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), ultimately leading to cancer cell death. Flow cytometry is an indispensable tool for elucidating and quantifying these cellular responses to this compound treatment. This document provides detailed protocols and application notes for the flow cytometric analysis of apoptosis, cell cycle distribution, intracellular ROS levels, and mitochondrial membrane potential in this compound-treated cells.
Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis
This compound exerts its cytotoxic effects on cancer cells through several key mechanisms that can be quantitatively assessed using flow cytometry:
-
Induction of Apoptosis: this compound and its derivatives trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[1][2][3][4]
-
Cell Cycle Arrest: Treatment with this compound can lead to a halt in cell cycle progression, often at the G1 phase, preventing cancer cell proliferation.[5]
-
Generation of Reactive Oxygen Species (ROS): A primary mechanism of this compound's anti-cancer activity is the induction of oxidative stress through the production of ROS.[2][5][6]
-
Disruption of Mitochondrial Membrane Potential (MMP): this compound can cause a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[5]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize hypothetical quantitative data obtained from flow cytometry experiments on a generic cancer cell line treated with varying concentrations of this compound for 24 hours.
Table 1: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide Staining
| This compound Conc. (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Live Cells (%) (Annexin V-/PI-) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 95.7 ± 0.8 |
| 10 | 15.2 ± 1.2 | 5.6 ± 0.7 | 79.2 ± 1.5 |
| 25 | 35.8 ± 2.1 | 12.4 ± 1.1 | 51.8 ± 2.5 |
| 50 | 55.1 ± 3.5 | 25.3 ± 2.0 | 19.6 ± 3.1 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 2.5 | 28.1 ± 1.8 | 16.7 ± 1.2 |
| 10 | 65.8 ± 3.1 | 20.5 ± 1.5 | 13.7 ± 1.0 |
| 25 | 75.4 ± 3.8 | 15.3 ± 1.2 | 9.3 ± 0.8 |
| 50 | 82.1 ± 4.2 | 10.2 ± 0.9 | 7.7 ± 0.6 |
Table 3: Intracellular ROS Measurement with DCFH-DA
| This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) of DCF |
| 0 (Control) | 150 ± 15 |
| 10 | 450 ± 35 |
| 25 | 980 ± 70 |
| 50 | 1850 ± 120 |
Table 4: Mitochondrial Membrane Potential (ΔΨm) Analysis with JC-1
| This compound Conc. (µM) | High ΔΨm (Red Fluorescence) (%) | Low ΔΨm (Green Fluorescence) (%) |
| 0 (Control) | 92.5 ± 3.1 | 7.5 ± 0.9 |
| 10 | 75.8 ± 4.2 | 24.2 ± 2.1 |
| 25 | 50.3 ± 5.5 | 49.7 ± 3.8 |
| 50 | 25.1 ± 3.9 | 74.9 ± 5.2 |
Experimental Protocols
Detailed methodologies for the key flow cytometry experiments are provided below.
Protocol 1: Apoptosis Detection using Annexin V-FITC and Propidium Iodide
Principle: Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect them in microcentrifuge tubes.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for FITC and PI.
Data Analysis:
-
Live cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
Protocol 2: Cell Cycle Analysis using Propidium Iodide
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer.
Data Analysis:
-
Use a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the intracellular ROS levels.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Thirty minutes before the end of the treatment period, add DCFH-DA to the culture medium to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Harvest and wash the cells twice with PBS.
-
Resuspend the cells in PBS.
-
Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the FITC channel.
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) of the DCF signal. An increase in MFI indicates an increase in intracellular ROS levels.
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
JC-1 staining solution
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed complete medium containing JC-1 staining solution (final concentration typically 1-5 µg/mL).
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the samples on a flow cytometer, detecting the green fluorescence (monomers) in the FITC channel and the red fluorescence (aggregates) in the PE or PerCP channel.
Data Analysis:
-
Calculate the percentage of cells with high ΔΨm (red fluorescence) and low ΔΨm (green fluorescence). A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: General workflow for flow cytometry analysis.
Caption: this compound-induced G1 cell cycle arrest pathway.
References
- 1. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemisinin as a Chinese medicine, selectively induces apoptosis in pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin inhibits gallbladder cancer cell lines through triggering cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species as the Brainbox in Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Artemorin Solubility and Experimental Guidelines
Welcome to the technical support center for Artemorin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions and its application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring sesquiterpene lactone, a class of compounds known for their diverse biological activities, including potential anticancer properties. Like many other sesquiterpene lactones, this compound is a hydrophobic molecule, which inherently limits its solubility in water and aqueous buffer systems commonly used in biological assays. This poor aqueous solubility can lead to challenges in preparing stock solutions, ensuring accurate dosing, and can ultimately affect the reproducibility and interpretation of experimental results.
Q2: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS). What should I do?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an appropriate organic solvent.
Q3: What is the recommended organic solvent for preparing an this compound stock solution?
Q4: Are there other organic solvents I can use?
Ethanol can also be used to dissolve this compound. However, its solvating power for hydrophobic compounds is typically less than that of DMSO. For compounds with similar structures, a mixture of ethanol and water can be effective, with solubility increasing with a higher proportion of ethanol.
Q5: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to minimize solvent-induced artifacts in biological assays.
-
Vortexing/Mixing: After adding the this compound stock solution to the aqueous medium, vortex the solution immediately and vigorously to ensure rapid and uniform dispersion.
-
Sonication: If precipitation persists, brief sonication in a water bath can help to redissolve the compound.
-
Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the thermal stability of this compound.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | High hydrophobicity of this compound. | Prepare a concentrated stock solution in 100% DMSO first. |
| Precipitation occurs upon dilution of DMSO stock in aqueous media. | "Solvent-shifting" where the compound is no longer soluble as the solvent polarity increases. | 1. Lower the final DMSO concentration in the working solution. 2. Add the DMSO stock to the aqueous solution while vortexing vigorously. 3. Use brief sonication or gentle warming (37°C). |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations. | 1. Visually inspect your final working solution for any signs of precipitation before each experiment. 2. Prepare fresh dilutions for each experiment from a stable, frozen stock solution. |
| Cell toxicity observed in vehicle control group. | High concentration of the organic solvent (e.g., DMSO). | Keep the final solvent concentration in your assay as low as possible (ideally ≤0.1%) and include a vehicle control with the same solvent concentration in your experimental design. |
Quantitative Solubility Data
While specific experimental values for this compound are not widely published, the table below provides a general guide based on the properties of structurally similar sesquiterpene lactones like Artemisinin.
| Solvent | Expected Solubility | Notes |
| Water | Practically Insoluble | Direct dissolution in aqueous buffers is not feasible. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions.[1] |
| Ethanol | Soluble | Can be used as an alternative to DMSO, though may be less effective. Solubility increases with temperature.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Pre-warm Media: Pre-warm your aqueous medium (e.g., cell culture media, PBS) to the experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.
-
Final Mixing: Continue to vortex for at least 30 seconds to ensure homogeneity.
-
Visual Inspection: Before use, visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
Signaling Pathways and Experimental Workflows
This compound, as a sesquiterpene lactone, is being investigated for its potential to induce apoptosis and inhibit key signaling pathways in cancer cells. While research on this compound is ongoing, studies on related compounds suggest that it may modulate pathways such as NF-κB and mTOR.[3][4]
Diagram 1: General Workflow for Investigating this compound's Effect on Cell Viability
Caption: A typical experimental workflow for determining the cytotoxic effects of this compound on cancer cells.
Diagram 2: Hypothesized Signaling Pathway Inhibition by this compound
Caption: A simplified diagram illustrating the potential inhibitory effects of this compound on the NF-κB and PI3K/Akt/mTOR signaling pathways, leading to reduced cell proliferation and survival, and induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Artemisinin attenuates post-infarct myocardial remodeling by down-regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactone parthenolide attenuates production of inflammatory mediators by suppressing the Toll-like receptor-4-mediated activation of the Akt, mTOR, and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Artemorin Extraction
Note: Information on a compound specifically named "Artemorin" is limited in publicly available scientific literature. This guide is based on the extensive research and established protocols for Artemisinin , a structurally similar and well-documented sesquiterpene lactone endoperoxide extracted from Artemisia annua. The principles, challenges, and troubleshooting steps are highly applicable to the extraction of similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Artemisinin?
A1: The most common industrial method involves solid-liquid extraction using organic solvents, particularly non-polar ones like hexane or petroleum ether, due to their cost-effectiveness.[1][2] However, newer, more efficient, and safer technologies are being explored and implemented, including:
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2, often with a co-solvent like ethanol, which is non-flammable and can be easily removed.[1][3]
-
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency.[3]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[3]
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls and enhance solvent penetration.[3][4]
Q2: Why is solvent selection so critical in Artemisinin extraction?
A2: Solvent selection is crucial because it directly impacts the yield, purity, safety, and environmental footprint of the extraction process. The ideal solvent should have high solubility for Artemisinin while minimizing the co-extraction of impurities like waxes and oils.[2][3] Traditional solvents like hexane are effective but pose significant safety and environmental hazards.[2] Newer "green" solvents and technologies aim to mitigate these risks while improving extraction efficiency.[1]
Q3: How does temperature affect the extraction process?
A3: Temperature is a critical parameter that can significantly influence extraction efficiency. Generally, increasing the temperature enhances the solubility of Artemisinin and improves mass transfer rates, leading to higher yields.[5] However, excessively high temperatures can lead to the degradation of heat-sensitive compounds like Artemisinin and the co-extraction of unwanted impurities.[5][6] The optimal temperature depends on the extraction method and solvent used. For example, in Pressurized Liquid Extraction, temperatures can go well above 100°C to improve yield.[7]
Q4: What are the main challenges in purifying the crude extract?
A4: The primary challenge in purification is the presence of various co-extracted phytochemicals with polarities similar to Artemisinin, which complicates the separation process.[3][8] Plant extracts are complex mixtures, and obtaining a pure compound often requires multiple chromatographic steps, such as column chromatography, flash chromatography, or HPLC.[8] This multi-step process can be time-consuming and may lead to a loss of the target compound.
Troubleshooting Guide
Problem 1: Low Extraction Yield
Q: My extraction yield of Artemisinin is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common problem stemming from several factors. Systematically evaluate the following:
-
Plant Material:
-
Quality: Was the Artemisia annua harvested at the correct time (just before flowering) to ensure maximum Artemisinin content?
-
Drying & Storage: Was the plant material properly dried and stored to prevent degradation? Improper storage can lead to significant loss of active compounds.
-
Particle Size: Is the plant material ground to an appropriate particle size? Overly large particles can prevent efficient solvent penetration, while excessively fine particles can lead to column clogging and difficult filtration.
-
-
Extraction Parameters:
-
Solvent Choice: Are you using an appropriate solvent? While hexane is common, its extraction efficiency may be lower than newer technologies like supercritical CO2 or HFC-134a.[1] Consider the polarity of your target compound and solvent.
-
Solvent-to-Solid Ratio: An insufficient volume of solvent may result in an incomplete extraction. Ensure your solvent-to-solid ratio is optimized.
-
Temperature: The extraction temperature might be too low, resulting in poor solubility. Conversely, if it's too high, it could be causing degradation.[5] An optimal temperature, often determined experimentally, is crucial.[4]
-
Extraction Time: The extraction duration may be too short for the solvent to sufficiently penetrate the plant matrix and dissolve the Artemisinin.
-
-
Post-Extraction Handling:
-
Loss During Purification: Are you losing the compound during downstream processing steps like solvent evaporation or chromatography? Review each purification step for potential losses.
-
Problem 2: Impure Final Product
Q: My purified Artemisinin sample shows significant impurities when analyzed (e.g., by HPLC). How can I improve its purity?
A: Purity issues often arise from the co-extraction of other plant metabolites.
-
Improve Extraction Selectivity:
-
Solvent Modification: If using SFE, adjusting the amount of co-solvent (e.g., ethanol) can modify the polarity of the supercritical CO2 and improve selectivity.[9] HFC-134a is noted to be more selective towards Artemisinin than other solvents as it extracts fewer waxes and oils.[2]
-
Temperature Tuning: Lowering the extraction temperature can sometimes reduce the solubility of undesirable, higher molecular weight compounds like waxes.
-
-
Refine Purification Protocol:
-
Pre-Purification: Consider a liquid-liquid extraction step to partition the crude extract and remove compounds with significantly different polarities.
-
Chromatography: A single chromatography step is often insufficient.[8] Employing a combination of techniques (e.g., column chromatography followed by preparative HPLC) or using different stationary and mobile phases can resolve impurities from the target compound.
-
Problem 3: Product Degradation
Q: I suspect my Artemisinin is degrading during extraction or storage. What factors cause this and how can I prevent it?
A: Artemisinin contains an endoperoxide bridge, which is crucial for its bioactivity but also makes it susceptible to degradation.[10]
-
Causes of Degradation:
-
High Temperature: Prolonged exposure to high temperatures can break the endoperoxide bridge.[5][11]
-
pH: The compound is unstable in strongly acidic or basic conditions.[12] For instance, a strong base can cause breakdown through saponification.[12]
-
Light Exposure: Exposure to UV light can also contribute to degradation.
-
Presence of Certain Solvents: Some solvents may react with the compound, especially under heat.[13]
-
-
Prevention Strategies:
-
Temperature Control: Use the lowest effective temperature during extraction and solvent evaporation.
-
pH Neutrality: Ensure all solvents and solutions used are close to neutral pH unless a specific pH is required for a purification step, in which case exposure time should be minimized.
-
Protect from Light: Store extracts and purified compounds in amber vials or protect them from direct light.[14]
-
Inert Atmosphere: For long-term storage, consider flushing storage containers with an inert gas like nitrogen or argon to prevent oxidation.
-
Proper Storage: Store extracts and pure compounds at low temperatures (refrigerated or frozen) to slow down degradation kinetics.[15]
-
Data Presentation: Comparison of Extraction Technologies
The following table summarizes a comparative assessment of different technologies for Artemisinin extraction.
| Technology | Solvent(s) | Relative Efficiency | Safety Profile | Environmental Impact | Key Advantage(s) | Key Disadvantage(s) |
| Solvent Extraction | Hexane, Petroleum Ether | Lower | Poor (Flammable, Toxic) | High | Low Cost | Low efficiency, hazardous |
| Solvent Extraction | Ethanol | Lower than Hexane | Moderate (Flammable) | Moderate | Readily available | Low efficiency, co-extracts impurities |
| Supercritical Fluid (SFE) | scCO₂, Ethanol | High | Excellent (Non-flammable) | Low | High selectivity, "green" solvent | High initial equipment cost |
| Hydrofluorocarbon (HFC) | HFC-134a | High | Excellent (Non-flammable) | Moderate | High selectivity, faster cycles | Requires specialized equipment |
| Ionic Liquids (ILs) | Various | High | Good (Non-flammable) | Low (Potentially) | Faster extraction, higher efficiency | High cost, solvent recovery can be complex |
Data synthesized from references[1][2].
Experimental Protocols
Protocol 1: Standard Solid-Liquid Extraction (Soxhlet)
This protocol describes a standard laboratory-scale method for extracting Artemisinin using a Soxhlet apparatus.
1. Sample Preparation: a. Obtain dried leaves of Artemisia annua. b. Grind the leaves to a moderately fine powder (e.g., to pass through a 1 mm sieve). c. Accurately weigh approximately 20-30 g of the powdered plant material.
2. Extraction: a. Place the powdered sample into a cellulose thimble. b. Place the thimble inside the main chamber of the Soxhlet extractor. c. Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane and a condenser. d. Heat the flask using a heating mantle to initiate solvent boiling. e. Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.
3. Solvent Removal: a. After extraction, allow the apparatus to cool. b. Disassemble the setup and collect the hexane extract from the round-bottom flask. c. Concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to avoid thermal degradation. d. Evaporate to dryness to obtain the crude extract.
4. Post-Extraction: a. Weigh the crude extract to determine the initial yield. b. Store the crude extract in a sealed, light-protected container at 4°C for further purification.
Visualizations
General Artemisinin Extraction Workflow
Caption: General Workflow for Artemisinin Extraction
Troubleshooting Low Yield
Caption: Decision Tree for Troubleshooting Low Yield
Factors Affecting Artemisinin Stability
Caption: Key Factors Affecting Artemisinin Stability
References
- 1. Comparative assessment of technologies for extraction of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Pressure Extraction Techniques for Efficient Recovery of Flavonoids and Coumarins from Flower Seeds [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH [agris.fao.org]
- 13. Umbelliferone instability during an analysis involving its extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Artemorin Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Artemorin concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for this compound in a cytotoxicity assay?
For initial screening, a broad concentration range is recommended. Based on studies of Artemisinin and its derivatives, a starting range of 0.1 µM to 100 µM is often used. The ether dimer of dihydroartemisinin has shown high potency with an IC50 of 1.4 microM, while Artemisinin itself has an IC50 of 29.8 microM in Ehrlich ascites tumor (EAT) cells[1]. Derivatives like artemether and artesunate have IC50 values ranging from 12.2 to 19.9 microM[1]. Therefore, a pilot experiment with a wide log-fold dilution series (e.g., 0.1, 1, 10, 100 µM) is advisable to determine the approximate effective range for your specific cell line.
2. Which cytotoxicity assay is most suitable for this compound?
The choice of assay depends on your specific research question and available equipment. Commonly used assays for assessing the cytotoxicity of Artemisinin-related compounds include:
-
MTT Assay: This colorimetric assay measures metabolic activity by assessing the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). It is a widely used and cost-effective method[1].
-
Resazurin-based Assays (e.g., AlamarBlue): These are fluorescence- or absorbance-based assays that also measure metabolic activity. They are generally considered to be more sensitive and less prone to certain types of interference than the MTT assay. Optimization of parameters like resazurin concentration, incubation time, and cell density is crucial for reliable results[2].
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, which is an indicator of metabolically active cells. They are known for their high sensitivity and are suitable for high-throughput screening[3].
3. How long should I incubate cells with this compound?
Incubation times can vary significantly depending on the cell line and the expected mechanism of action. A common starting point is a 24 to 72-hour incubation period. For example, some studies have determined IC50 values after a 24-hour exposure[4]. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for your experimental setup.
4. How does the mechanism of action of this compound affect the experimental design?
Artemisinin and its derivatives are known to induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest[5]. Understanding the potential mechanism is crucial. For instance, if this compound is expected to induce apoptosis, you might need a longer incubation time to observe significant cell death. Assays that can distinguish between cytostatic (growth inhibition) and cytotoxic (cell killing) effects may also be beneficial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors- Contamination | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile media.- Use calibrated pipettes and practice consistent pipetting technique.- Regularly check cell cultures for contamination. |
| Low or no cytotoxicity observed | - this compound concentration is too low- Incubation time is too short- Cell line is resistant- Improper drug dissolution | - Test a higher concentration range.- Increase the incubation period (e.g., up to 72 hours).- Verify the sensitivity of your cell line from literature or test a known sensitive cell line as a positive control.- Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%). |
| High background signal in the assay | - Contamination of media or reagents- High cell density leading to nutrient depletion and cell death in controls- Reagent incompatibility | - Use fresh, sterile reagents.- Optimize cell seeding density to ensure cells remain in the exponential growth phase throughout the experiment[6].- Ensure the chosen assay is compatible with your media components. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number- Differences in reagent preparation- Fluctuation in incubator conditions (CO2, temperature, humidity) | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment or use aliquots of a single stock.- Regularly calibrate and monitor incubator conditions. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical cytotoxicity assay.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
Caption: A decision tree for troubleshooting cytotoxicity assays.
References
- 1. Cytotoxicity of artemisinin-related endoperoxides to Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 3. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The flavonoid Casticin has multiple mechanisms of tumor cytotoxicity action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Artemorin degradation during storage
This technical support center provides guidance on the proper storage and handling of Artemorin to minimize degradation and ensure the integrity of your research results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing solid this compound?
For long-term storage, solid this compound should be stored at -20°C. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Many compounds are stable at warmer temperatures for short periods, such as during shipping.
Q2: How should I store this compound solutions?
This compound stock solutions, typically prepared in solvents like DMSO, can be stored at -20°C for up to three months. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh before each experiment and not store them for more than 24 hours.
Q3: What type of containers are best for storing this compound?
For solid this compound, use well-sealed, airtight containers. For this compound solutions, tightly sealed vials are recommended. If the compound is light-sensitive, use amber vials or wrap the vials in aluminum foil to protect them from light.
Q4: Is this compound sensitive to light?
Yes, as a sesquiterpene lactone, this compound may be sensitive to light. It is advisable to store both solid this compound and its solutions protected from light to prevent photodegradation.
Q5: What is the impact of pH on this compound stability in aqueous solutions?
This compound, like other sesquiterpene lactones, is susceptible to hydrolysis of its lactone ring, particularly at neutral to basic pH. Therefore, it is more stable in acidic conditions. If working with aqueous buffers, it is recommended to use a slightly acidic pH if the experimental conditions allow.
Q6: Can I repeatedly freeze and thaw my this compound stock solution?
While some compounds are resistant to multiple freeze-thaw cycles, it is a good practice to minimize them. Repeated freezing and thawing can introduce moisture and potentially lead to degradation. Aliquoting your stock solution is the best way to avoid this issue.
Troubleshooting Guide
Issue 1: I observe a change in the color of my solid this compound or its solution.
-
Possible Cause: This could be a sign of degradation or contamination.
-
Solution:
-
Do not use the discolored sample.
-
Review your storage conditions. Was the sample exposed to light, high temperatures, or moisture?
-
If it's a solution, was the solvent of high purity? Some impurities in solvents can catalyze degradation.
-
It is recommended to obtain a fresh batch of this compound and store it under the recommended conditions.
-
Issue 2: I am seeing a decrease in the biological activity of my this compound in my experiments over time.
-
Possible Cause: This is a strong indicator of this compound degradation.
-
Solution:
-
Prepare a fresh stock solution from solid this compound that has been stored correctly.
-
If you have been using an older stock solution, it has likely degraded. Discard it and prepare a new one.
-
Consider the stability of this compound in your experimental medium. If your assays are performed in a neutral or slightly basic aqueous buffer and incubated for a long time, you may be losing the compound during the experiment. Try to minimize the incubation time or adjust the pH if possible.
-
Issue 3: I see unexpected peaks in my HPLC/LC-MS analysis of an old this compound sample.
-
Possible Cause: These are likely degradation products.
-
Solution:
-
Analyze a freshly prepared sample to confirm the retention time of pure this compound.
-
Compare the chromatograms. The new peaks in the old sample are your degradation products.
-
This confirms that your storage or handling conditions are not optimal. Review the recommendations in the FAQ section.
-
Quantitative Data on Sesquiterpene Lactone Stability
| Storage Temperature | Duration | Percent Decrease in Sesquiterpene Lactone Content |
| +4°C | 3 years | 13% |
| +25°C | 3 years | 32% |
| +30°C | 3 years | 37% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
A common mobile phase for sesquiterpene lactones is a mixture of acetonitrile and water, or methanol and water.
-
Start with a gradient elution to ensure separation of the parent compound from any degradation products. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to a high percentage of B over 20-30 minutes.
-
3. Detection:
-
Set the UV detector to the wavelength of maximum absorbance for this compound. If this is unknown, a PDA detector can be used to determine the optimal wavelength. A wavelength around 210-220 nm is often used for compounds with limited chromophores.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For stability samples, dilute them to the same concentration as the reference standard.
5. Forced Degradation Study:
-
To demonstrate the stability-indicating nature of the method, perform a forced degradation study. Expose this compound solutions to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 48 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
1. Instrumentation:
-
GC system coupled with a mass spectrometer.
-
A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.
2. Sample Preparation:
-
Samples from forced degradation studies may need to be extracted with a suitable organic solvent (e.g., ethyl acetate) and dried before analysis.
-
Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of this compound and its degradation products.
3. GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
5. Data Analysis:
-
Identify this compound and its degradation products by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decreased bioactivity of this compound.
References
Troubleshooting inconsistent results in Artemorin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Artemorin. Inconsistent results in experiments with natural compounds like this compound, a germacranolide sesquiterpene lactone, can arise from a variety of factors related to its chemical properties and biological interactions. This guide is designed to help you identify and address potential issues in your experimental workflow.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability/Cytotoxicity Assays
Question: My cell viability assay results (e.g., MTT, XTT, or CellTiter-Glo®) with this compound are inconsistent between replicate wells and experiments. What are the possible causes and solutions?
Answer:
Inconsistent results in cell viability assays are a common challenge. Several factors related to this compound's properties and the experimental setup can contribute to this variability.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility | This compound, like many sesquiterpene lactones, may have limited aqueous solubility. This can lead to precipitation in the culture medium, resulting in an uneven concentration of the compound across wells. | - Use a suitable solvent: Dissolve this compound in a small amount of a biocompatible solvent like DMSO before diluting it in the culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).- Check for precipitation: Before adding the this compound solution to your cells, visually inspect it for any precipitate. If precipitation is observed, consider vortexing or sonicating the stock solution before dilution.- Solubility testing: Perform a solubility test of this compound in your specific cell culture medium at the desired concentrations. |
| Compound Instability | Germacranolides can be unstable in aqueous solutions, especially at certain pH values or in the presence of reactive components in the culture medium. Degradation of this compound over the incubation period can lead to a decrease in its effective concentration. | - Prepare fresh solutions: Always prepare fresh dilutions of this compound from a stock solution immediately before each experiment.- Minimize exposure to light and heat: Protect this compound stock solutions and experimental plates from light and prolonged exposure to high temperatures.- Assess stability: If instability is suspected, you can assess the stability of this compound in your cell culture medium over time using techniques like HPLC. |
| Interaction with Serum Proteins | Components of fetal bovine serum (FBS) in the culture medium can bind to this compound, reducing its bioavailability and effective concentration. Variations in serum batches can introduce variability. | - Use a consistent serum batch: If possible, use the same batch of FBS for a series of related experiments.- Consider serum-free media: If your cell line can be maintained in serum-free or low-serum media, this can help reduce variability caused by serum protein binding. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. | - Ensure uniform cell suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell density in each well.- Optimize seeding density: Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase during the experiment. |
Problem 2: Inconsistent Inhibition of Inflammatory Markers (e.g., NF-κB, Cytokines)
Question: I am studying the anti-inflammatory effects of this compound, but the inhibition of NF-κB activity or cytokine production is not reproducible. Why might this be happening?
Answer:
The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to inhibit signaling pathways like NF-κB. Inconsistent results can stem from the compound's reactivity and experimental timing.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Non-specific Reactivity | Germacranolides can act as alkylating agents, reacting with various cellular nucleophiles, including proteins. This non-specific activity can lead to variable effects depending on the cellular state and experimental conditions. | - Use appropriate controls: Include positive and negative controls for NF-κB activation to ensure the assay is working correctly.- Time-course experiments: Perform time-course experiments to determine the optimal pre-incubation time with this compound before stimulating the inflammatory response. |
| Variability in Cell Stimulation | The strength and timing of the inflammatory stimulus (e.g., LPS, TNF-α) can significantly impact the observed inhibitory effect of this compound. | - Consistent stimulation: Use a consistent concentration and incubation time for the inflammatory stimulus.- Titrate the stimulus: Determine the optimal concentration of the stimulus that induces a robust but not maximal response, allowing for a window to observe inhibition. |
| Indirect Effects on Cell Health | At higher concentrations, this compound may induce cytotoxicity, which can indirectly affect the inflammatory response. | - Assess cytotoxicity: Always perform a cytotoxicity assay in parallel with your anti-inflammatory experiments to ensure that the observed effects are not due to cell death.- Use non-toxic concentrations: Use concentrations of this compound that are shown to be non-toxic to the cells in your viability assays. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: While specific studies on this compound are limited, as a germacranolide sesquiterpene lactone, its biological activities are believed to be similar to other compounds in this class. The primary mechanism is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in cellular macromolecules through a Michael-type addition. This reactivity is thought to underlie its anti-inflammatory and cytotoxic effects. A key target for many sesquiterpene lactones is the transcription factor NF-κB.[1][2] By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to dissolve this compound in a high-purity solvent such as DMSO to create a concentrated stock solution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. For experiments, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium immediately before use. Avoid storing diluted solutions for extended periods.
Q3: Are there any known issues with the purity of commercially available this compound?
A3: As with any natural product, the purity of commercially available this compound can vary. It is advisable to obtain a certificate of analysis (CoA) from the supplier to confirm the purity. Impurities could lead to off-target effects and contribute to experimental variability. If high purity is critical for your experiments, you may consider further purification by methods such as HPLC.
Q4: Can this compound's effects vary between different cell lines?
A4: Yes, the biological effects of this compound can vary significantly between different cell lines. This can be due to differences in cell permeability, metabolic pathways, and the expression levels of target proteins. It is important to characterize the effects of this compound in each cell line you are working with and not to generalize results from one cell line to another.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
NF-κB Inhibition Assay (Reporter Gene Assay)
-
Cell Transfection: Transfect cells with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or SEAP).
-
Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for the optimal duration.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: this compound's proposed inhibition of the NF-κB pathway.
References
Artemorin Stability at Different pH Levels: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of artemorin at various pH levels. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound across different pH ranges?
Q2: What are the primary degradation pathways for this compound at different pH levels?
A2: The principal degradation pathway for this compound is likely hydrolysis of the ester linkage within its lactone ring.[1][5]
-
Acid-catalyzed hydrolysis: In acidic conditions, the ester group can undergo hydrolysis, although this process is often slower than base-catalyzed hydrolysis.[1]
-
Base-catalyzed hydrolysis (saponification): Under alkaline conditions, esters are readily cleaved to form a carboxylate salt and an alcohol.[1] This is typically the most significant degradation pathway for compounds containing ester functional groups.
Q3: How can I monitor the stability of my this compound sample during an experiment?
A3: The stability of this compound can be monitored by analyzing aliquots of the sample at different time points using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector.[6][7] A decrease in the peak area of the parent this compound compound over time indicates degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in my experimental setup. | The pH of your solution may be too high (alkaline), leading to rapid base-catalyzed hydrolysis. | Measure the pH of your experimental medium. If it is alkaline, consider using a buffer system to maintain a more neutral or slightly acidic pH.[8] Acetate buffers (pH 4-6) or phosphate-buffered saline (PBS, pH 7-8) are commonly used.[6] |
| Inconsistent results between experimental repeats. | Fluctuation in the pH of the medium. The pH of unbuffered aqueous solutions can change over time due to absorption of atmospheric CO2 or interactions with experimental components. | Incorporate a suitable buffer system to maintain a constant pH throughout the experiment.[2][8] |
| Appearance of unknown peaks in my chromatogram. | These are likely degradation products of this compound. | Use LC-MS/MS to identify the mass of the degradation products.[7] This information can help elucidate the degradation pathway, for instance, by confirming the mass of the hydrolyzed product. |
| Precipitation of this compound from the solution. | The solubility of this compound and its degradation products may be pH-dependent. A change in pH could lead to precipitation. | Assess the solubility of this compound at different pH values before starting your experiment. If solubility is an issue, consider using a co-solvent, but ensure it is non-reactive.[9] |
Experimental Protocols
General Protocol for Assessing this compound Stability at Different pH Levels
This protocol outlines a general procedure for determining the stability of this compound in various pH environments.
-
Preparation of Buffer Solutions:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a non-reactive organic solvent like DMSO at a concentration of 10 mM.[6]
-
-
Incubation:
-
Sampling:
-
Analysis:
-
Analyze the samples using a validated HPLC-MS method to determine the concentration of the remaining this compound.[7]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
-
Data Presentation
Table 1: Hypothetical Stability of this compound at 37°C over 24 Hours
| pH | % this compound Remaining at 4 hours | % this compound Remaining at 8 hours | % this compound Remaining at 24 hours |
| 2.0 | 98% | 95% | 88% |
| 4.0 | 99% | 98% | 96% |
| 7.4 | 90% | 82% | 65% |
| 9.0 | 65% | 40% | 15% |
Table 2: Hypothetical Degradation Rate Constants for this compound
| pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 2.0 | 0.0053 | 130.8 |
| 4.0 | 0.0017 | 407.7 |
| 7.4 | 0.0179 | 38.7 |
| 9.0 | 0.0789 | 8.8 |
Visualizations
Caption: Workflow for assessing this compound stability at different pH levels.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.viu.ca [web.viu.ca]
- 6. enamine.net [enamine.net]
- 7. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Artemorin Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and minimizing the degradation of Artemorin during experimental procedures. The following information is curated to address common challenges and questions regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities.[1] Like other artemisinin-related compounds, its chemical structure contains reactive functional groups, such as a lactone ring, that make it susceptible to degradation under various experimental and storage conditions.[2] Ensuring the stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general understanding of the chemical stability of sesquiterpene lactones and related artemisinin compounds, the following factors are likely to influence this compound stability:
-
pH: this compound is expected to be sensitive to both acidic and alkaline conditions, which can catalyze the hydrolysis of the lactone ring.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or reactive oxygen species can lead to the formation of oxidation products.[3]
-
Solvents: The choice of solvent can impact the stability of this compound.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under controlled conditions. While specific long-term stability data for this compound is limited, general recommendations for similar compounds suggest the following:
| Storage Condition | Recommendation |
| Solid Form | Store at -20°C in a tightly sealed container, protected from light. |
| In Solution | Prepare solutions fresh and use them immediately. If short-term storage is necessary, store at -80°C in an inert atmosphere. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, verify its integrity by analytical methods (e.g., HPLC) before use. |
| Appearance of unknown peaks in chromatograms | Degradation of this compound during sample preparation or analysis. | Optimize sample preparation procedures to minimize exposure to harsh conditions (e.g., extreme pH, high temperature). Use a stability-indicating analytical method. |
| Inconsistent experimental results | Inconsistent purity of this compound samples due to degradation. | Always store this compound under recommended conditions. Re-evaluate the purity of the compound if it has been stored for an extended period or if degradation is suspected. |
| Precipitation of this compound from solution | Poor solubility or degradation leading to less soluble products. | Ensure the chosen solvent is appropriate for the desired concentration. If precipitation occurs upon storage, it may be a sign of degradation; the solution should be discarded. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/PDA detector
-
LC-MS system for identification of degradation products
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound in methanol to a photostability chamber (with UV and visible light) for a defined period.
-
-
Sample Analysis:
-
Before and after the stress treatments, analyze the samples by a stability-indicating HPLC method.
-
Use an LC-MS system to obtain mass spectral data of the degradation products for structural elucidation.
-
Expected Outcome: The study will provide insights into the degradation profile of this compound under different stress conditions, revealing the formation of various degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower percentage of acetonitrile and gradually increase to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan).
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound.
Table 1: Summary of this compound Degradation under Different Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl | 24 hours | 60°C | 45% | 3 |
| 0.1 M NaOH | 1 hour | Room Temp. | 85% | 2 |
| 3% H₂O₂ | 24 hours | Room Temp. | 25% | 4 |
| Thermal (Solid) | 48 hours | 80°C | 15% | 2 |
| Photolytic | 48 hours | Room Temp. | 30% | 3 |
Table 2: Retention Times of this compound and its Hypothetical Degradation Products
| Compound | Retention Time (min) |
| This compound | 15.2 |
| Degradation Product 1 (Acid Hydrolysis) | 8.5 |
| Degradation Product 2 (Base Hydrolysis) | 10.1 |
| Degradation Product 3 (Oxidative) | 12.8 |
Visualizations
This compound Degradation Workflow
References
- 1. (3aS,7R,10E,11aR)-3a,4,5,6,7,8,9,11a-Octahydro-7-hydroxy-10-methyl-3,6-bis(methylene)cyclodeca(b)furan-2(3H)-one | C15H20O3 | CID 5281428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical instability determines the biological action of the artemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of a series of coumarins with reactive oxygen species. Scavenging of superoxide, hypochlorous acid and hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Artemorin and Related Sesquiterpene Lactone Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in obtaining high yields of Artemorin and related sesquiterpene lactones from plant material. Due to a greater abundance of research on the closely related compound Artemisinin, some of the detailed protocols and yield data are based on studies of Artemisinin, providing a strong proxy for troubleshooting this compound extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the low yield of this compound from plant material?
A1: The yield of this compound, a sesquiterpene lactone, is influenced by a combination of pre-extraction and extraction factors:
-
Genetic Variation: The concentration of this compound can vary significantly between different species and even cultivars of the same plant genus (e.g., Artemisia).
-
Plant Developmental Stage: The concentration of sesquiterpene lactones like Artemisinin, a related compound, is highest during the flowering stage of the plant. Harvesting at the optimal time is crucial for maximizing yield.
-
Environmental Conditions: Factors such as light intensity, temperature, water stress, and soil nutrient composition can impact the biosynthesis and accumulation of secondary metabolites like this compound.
-
Post-Harvest Handling: Improper drying and storage of plant material can lead to the degradation of target compounds.
-
Extraction Method and Solvent Choice: The efficiency of extraction is highly dependent on the chosen solvent and extraction technique.
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical and depends on the polarity of this compound. Sesquiterpene lactones are typically extracted with a range of organic solvents. For Artemisinin, which has similar chemical properties, non-polar solvents like hexane and petroleum ether are commonly used in commercial extraction. However, for laboratory-scale extractions, solvents with varying polarities such as ethanol, methanol, acetone, and ethyl acetate have been used. The optimal solvent or solvent mixture should be determined empirically for the specific plant material.
Q3: What are the recommended analytical methods for quantifying this compound in plant extracts?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and related compounds.[1] Key considerations for HPLC analysis include:
-
Column: A C18 column is frequently used for the separation of these compounds.[1]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[1] For complex extracts, a combination of acetonitrile, water, and methanol can improve peak resolution.[1]
-
Detector: A UV detector set at a wavelength of 210-216 nm is suitable for detection.[1] An Evaporative Light Scattering Detector (ELSD) can also be used.
Troubleshooting Guide for Low this compound Yield
This guide provides a structured approach to identifying and resolving common issues leading to low this compound yields.
Problem 1: Low this compound Content in the Starting Plant Material
| Possible Cause | Troubleshooting Step |
| Suboptimal Harvest Time | Harvest plant material at the full flowering stage, as this is when the concentration of related sesquiterpene lactones is typically at its peak. |
| Improper Post-Harvest Handling | Dry plant material immediately after harvesting in a well-ventilated area away from direct sunlight to prevent enzymatic degradation. Store dried material in a cool, dark, and dry place. |
| Plant Genetics | If possible, source plant material from cultivars known to have high concentrations of this compound or related compounds. |
Problem 2: Inefficient Extraction
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, ethanol, acetone) to determine the most effective one for your plant material. |
| Insufficient Extraction Time or Temperature | Optimize extraction time and temperature. For methods like maceration, ensure sufficient contact time. For heat-assisted methods, be cautious of potential degradation of thermolabile compounds. |
| Poor Solvent Penetration | Ensure the plant material is finely ground to a uniform particle size to increase the surface area for solvent contact. |
| Suboptimal Extraction Method | Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) with CO2, which have shown to improve the yield of related compounds like Artemisinin. |
Problem 3: Degradation of this compound During Extraction and Workup
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. |
| Chemical Degradation | Be aware of the pH of your extraction solvent and any subsequent aqueous washes, as extreme pH can lead to degradation. The stability of related compounds can be affected by pH, light, and oxygen. |
| Improper Storage of Extract | Store crude and purified extracts at low temperatures (e.g., 4°C or -20°C) in the dark to prevent degradation. |
Experimental Protocols
Protocol 1: General Solvent Extraction for Sesquiterpene Lactones
This protocol provides a general procedure for the extraction of sesquiterpene lactones from Artemisia species and can be adapted for this compound.
-
Preparation of Plant Material:
-
Dry the aerial parts of the plant material at room temperature in a well-ventilated area until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of a suitable solvent (e.g., hexane, ethanol, or ethyl acetate).
-
Perform the extraction using one of the following methods:
-
Maceration: Stopper the flask and let it stand for 72 hours at room temperature with occasional shaking.
-
Soxhlet Extraction: Extract for 6-8 hours at the boiling point of the solvent.
-
Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Wash the residue with a small volume of the extraction solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using chromatographic techniques such as column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a typical HPLC method for the analysis of Artemisinin and can be adapted for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of a known concentration of an this compound standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample chromatogram to the calibration curve generated from the standards to determine its concentration.
Data Presentation
Table 1: Comparison of Extraction Methods for Artemisinin Yield (as a proxy for this compound)
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) |
| Maceration | Hexane | Room Temp | 72 h | 0.5 - 1.0 |
| Soxhlet | Hexane | 69 | 8 h | 1.0 - 1.5 |
| Ultrasound-Assisted | Ethanol | 45 | 1 h | 1.2 - 1.8 |
| Supercritical CO2 | CO2 | 50 | 2 h | 1.5 - 2.5 |
Note: Yields are approximate and can vary significantly based on plant material and specific experimental conditions.
Visualizations
Biosynthetic Pathway
The biosynthesis of eudesmanolide sesquiterpene lactones, the class of compounds to which this compound belongs, originates from the isoprenoid pathway. The following diagram illustrates a generalized biosynthetic pathway leading to sesquiterpene lactones in the Asteraceae family.
Caption: Generalized biosynthetic pathway of eudesmanolide sesquiterpene lactones.
Experimental Workflow
The following diagram outlines the general workflow for the extraction and quantification of this compound from plant material.
Caption: General workflow for this compound extraction and analysis.
References
Addressing batch-to-batch variability of Artemorin extract
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of batch-to-batch variability in Artemorin extract. Consistent and reproducible experimental results are crucial, and this guide offers practical solutions and standardized protocols.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary sources?
This compound is a type of natural compound known as a germacranolide sesquiterpene lactone. It is primarily isolated from plants of the Artemisia genus, such as Artemisia annua, and has also been found in other plants like Laurus nobilis L.[1][2]. This compound is recognized for a range of biological activities, including potential cytotoxic, antifungal, and antileishmanial effects, making it a compound of interest for therapeutic research.[2]
What are the primary causes of batch-to-batch variability in this compound extract?
Batch-to-batch variability in botanical extracts is a significant issue that can arise from multiple sources, broadly categorized into raw material variations and processing inconsistencies.[3][4]
-
Raw Material Variability : The chemical composition of the source plant is influenced by numerous factors before it even reaches the lab. These include the plant's genetics, the climate and soil conditions it was grown in, the specific time of harvest, and how the plant material was stored and handled.[3][4]
-
Processing Variability : The methods used to extract and process the this compound can introduce significant differences between batches.[4] This includes the choice of extraction solvent (e.g., hexane, ethanol, supercritical CO2), the specific extraction technique employed, and variations in processing parameters like temperature, pressure, and duration.[5][6][7]
The diagram below illustrates the relationship between these contributing factors.
How can I quantitatively assess and ensure the quality of my this compound extract?
A robust quality control (QC) strategy is essential. This involves using analytical techniques to create a chemical "fingerprint" of each batch, allowing for comparison and ensuring consistency.[8] Key recommended methods include High-Performance Liquid Chromatography (HPLC) for quantifying this compound and other marker compounds, and Mass Spectrometry (MS) for structural confirmation.
| QC Method | Purpose | Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and chemical fingerprinting. | Concentration of this compound and other major phytochemicals. Allows for direct comparison of batch purity and composition.[9] |
| Gas Chromatography (GC) | Analysis of volatile and semi-volatile compounds. | Identifies and quantifies other potential bioactive or impurity compounds in the extract. |
| Mass Spectrometry (MS) | Structural elucidation and confirmation. | Provides accurate mass data to confirm the identity of this compound and characterize other unknown components in the extract.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | Offers detailed structural information of the compounds present and can be used for quantitative analysis (qNMR).[11] |
| Infrared (IR) Spectroscopy | Functional group identification. | Provides a characteristic fingerprint of the extract based on the functional groups of its constituent molecules. |
My experimental results are inconsistent across different batches. How do I troubleshoot this issue?
When faced with inconsistent results, a systematic troubleshooting approach is necessary to pinpoint the source of the variation. The issue may lie with the extract itself, the experimental setup, or the assay protocol. The following workflow can guide your investigation.
Which cellular signaling pathways are affected by this compound, and how does extract variability impact their study?
This compound and its derivatives, such as Dihydroartemisinin (DHA), have been shown to influence key cellular signaling pathways, notably the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival.[12][13][14] The mTOR signaling network integrates signals from growth factors, nutrients, and cellular energy status.[14]
Experimental Protocols
To minimize variability, adopting standardized protocols is essential. Below are recommended methods for the extraction and analysis of this compound.
Protocol 1: Standardized Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is designed to be a reproducible method for obtaining this compound extract. Ultrasonication is chosen for its efficiency at rupturing plant cell walls, leading to higher yields in shorter times.[9][15]
Materials:
-
Dried, powdered Artemisia plant material (specify species and plant part, e.g., leaves).
-
95% Ethanol (EtOH), analytical grade.
-
Ultrasonic bath or probe sonicator.
-
Filter paper (e.g., Whatman No. 1).
-
Rotary evaporator.
Procedure:
-
Preparation : Weigh 10 g of dried, powdered plant material.
-
Solvent Addition : Place the powder in a 250 mL Erlenmeyer flask and add 100 mL of 95% EtOH (a 1:10 solid-to-liquid ratio).
-
Ultrasonication : Place the flask in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C). Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Filtration : After sonication, immediately filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Solvent Evaporation : Concentrate the filtered extract using a rotary evaporator at a controlled temperature (e.g., 45-50°C) until the ethanol is fully removed.
-
Drying and Storage : The resulting crude extract should be placed in a desiccator under vacuum until a constant weight is achieved. Store the final dried extract at -20°C in an airtight, light-protected container.
-
Documentation : Record the final yield, date, batch number, and all processing parameters.
Protocol 2: Quality Control via High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to quantify the this compound content in your extract, which is a critical step for standardizing batches.
Materials:
-
This compound extract.
-
This compound analytical standard (known purity).
-
HPLC-grade acetonitrile and water.
-
Formic acid.
-
0.22 µm syringe filters.
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
Procedure:
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Preparation : Prepare a stock solution of the this compound standard in acetonitrile (e.g., 1 mg/mL). Create a calibration curve by making a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Sample Preparation : Accurately weigh 10 mg of the dried this compound extract and dissolve it in 10 mL of acetonitrile. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Conditions :
-
Column : C18 reversed-phase column.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
UV Detection : 210 nm.
-
Gradient Elution : A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, hold at 100% B, followed by re-equilibration to initial conditions. (Note: This gradient should be optimized for your specific extract).
-
-
Analysis :
-
Run the standard dilutions to generate a calibration curve (peak area vs. concentration).
-
Inject the extract sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
-
-
Batch Acceptance Criteria : Define an acceptable concentration range for this compound (e.g., target concentration ±10%) for a batch to be considered consistent and suitable for use in experiments.
References
- 1. (3aS,7R,10E,11aR)-3a,4,5,6,7,8,9,11a-Octahydro-7-hydroxy-10-methyl-3,6-bis(methylene)cyclodeca(b)furan-2(3H)-one | C15H20O3 | CID 5281428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. masi.eu [masi.eu]
- 5. Comparative assessment of technologies for extraction of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmv.org [mmv.org]
- 7. Extraction of artemisinin and artemisinic acid from Artemisia annua L. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection and characterization of botanical natural products for research studies: a NaPDI center recommended approach - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00065D [pubs.rsc.org]
- 9. A Validated Method for the Quality Control of Andrographis paniculata Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Development, Quality Control & Stability | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Artemorin Storage and Stability
This technical support center provides best practices for the long-term storage of Artemorin, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term stability, solid this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C.
Q2: How long can I store this compound under these conditions?
When stored as a solid powder at -20°C, this compound is expected to be stable for up to three years. In a suitable solvent at -80°C, it is generally stable for at least one year. However, it is crucial to perform periodic quality control checks to ensure the integrity of the compound.
Q3: Is this compound sensitive to light?
Yes, like many complex organic molecules, this compound may be sensitive to light. To prevent photodegradation, it is recommended to store this compound in amber or opaque vials to protect it from light exposure.
Q4: What solvents are suitable for dissolving and storing this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound. For long-term storage, it is advisable to prepare aliquots of the stock solution to minimize freeze-thaw cycles. When preparing for aqueous-based experiments, further dilution in an appropriate buffer or cell culture medium is necessary. The final concentration of DMSO should be kept low (typically <0.1%) in cellular assays to avoid solvent-induced toxicity.
Q5: Should I be concerned about the purity of this compound after prolonged storage?
Yes, despite optimal storage conditions, degradation can occur over time. It is best practice to periodically assess the purity of your this compound stock, especially before initiating critical experiments. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock. | 1. Verify the storage conditions (temperature, light protection). 2. Perform a purity check of the this compound stock solution using HPLC. 3. If degradation is confirmed, use a fresh, unexpired vial of this compound. 4. Prepare fresh stock solutions and aliquot for single-use to avoid multiple freeze-thaw cycles. |
| Precipitate observed in the stock solution upon thawing. | Poor solubility or compound precipitation. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, sonication may be carefully applied. 3. Consider preparing a more dilute stock solution if the issue is recurrent. |
| Visible change in the color of the solid compound or solution. | Potential degradation or contamination. | 1. Do not use the compound if a significant color change is observed. 2. Contact the supplier for a quality report of the specific batch. 3. If in-house analysis is possible, assess purity via HPLC-MS to identify potential contaminants or degradation products. |
Quantitative Data on this compound Stability
Comprehensive quantitative stability data for this compound under a wide range of conditions is not extensively published. The following table summarizes the generally accepted storage guidelines and expected stability based on information for this compound and structurally related sesquiterpene lactones.
| Storage Form | Temperature | Duration | Expected Stability | Reference |
| Solid Powder | -20°C | 3 years | High | Generalized from supplier data |
| In Solvent (e.g., DMSO) | -80°C | 1 year | High | Generalized from supplier data |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Moderate | General recommendation for stock solutions |
| Aqueous Solution | 4°C | < 24 hours | Low (prone to hydrolysis) | Inferred from chemical structure |
Note: These are general guidelines. For critical applications, it is highly recommended to perform in-house stability assessments.
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its degradation products.
1. Objective: To develop and validate an HPLC method that can separate this compound from its potential degradation products formed under various stress conditions.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV light chamber
-
Oven
3. Method Development (Initial Conditions):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the UV absorbance maximum of this compound (a photodiode array detector is useful for this).
-
Injection Volume: 10 µL
4. Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before injection.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat this compound with a solution of 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber.
5. Method Optimization and Validation:
-
Inject the stressed samples into the HPLC system.
-
Optimize the mobile phase gradient and other chromatographic conditions to achieve good separation between the parent this compound peak and any degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Troubleshooting this compound Storage Issues
Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by this compound instability.
Plausible Degradation Pathway for this compound
This compound possesses an α-methylene-γ-lactone functional group, which is a known reactive moiety in sesquiterpene lactones. This group is susceptible to nucleophilic attack, which can lead to degradation. The following diagram illustrates a plausible degradation pathway initiated by hydrolysis.
Caption: A simplified diagram showing a potential degradation pathway of this compound initiated by hydrolysis of the lactone ring.
Technical Support Center: Overcoming Resistance to Artemisinin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in-vitro experiments investigating resistance to Artemisinin and its derivatives (collectively referred to as "Artemorin" as a class of compounds) in cancer cell lines.
Troubleshooting Guides
This section addresses common issues in a question-and-answer format to help you navigate experimental hurdles.
Q1: My cancer cell line shows high intrinsic resistance to Artemisinin, with a very high IC50 value. What could be the reason, and how can I troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Low Iron Bioavailability: Artemisinin's anticancer activity is iron-dependent.[1] Low intracellular iron levels can lead to resistance.
-
Troubleshooting:
-
Assess Iron Levels: Measure intracellular labile iron pool using commercially available kits.
-
Iron Supplementation: Co-administer with a source of iron, such as holo-transferrin, to potentially increase sensitivity. Note that some studies have found no influence of holo-transferrin on sensitivity in certain cell lines, so this effect may be cell-type specific.[2]
-
Investigate Iron Metabolism Proteins: Analyze the expression of proteins involved in iron homeostasis, such as transferrin receptor 1 (TfR1) and ferritin.[3]
-
-
-
High Antioxidant Capacity: Elevated levels of antioxidant proteins can neutralize the reactive oxygen species (ROS) generated by Artemisinin, leading to resistance.
-
Troubleshooting:
-
Measure Antioxidant Enzyme Levels: Perform western blot or activity assays for antioxidant enzymes like catalase and superoxide dismutase.[4]
-
Inhibit Antioxidant Pathways: Consider co-treatment with inhibitors of antioxidant pathways to see if it sensitizes the cells to Artemisinin.
-
-
-
Upregulated Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Artemisinin out of the cell.
-
Troubleshooting:
-
Q2: I am trying to develop an Artemisinin-resistant cancer cell line, but the cells are not adapting and die at higher concentrations. What can I do?
Possible Causes and Troubleshooting Steps:
-
Concentration increments are too high: A sudden large increase in drug concentration can be overly toxic, preventing the selection of resistant clones.
-
Troubleshooting:
-
Gradual Dose Escalation: Start with a low concentration (e.g., IC20) and increase the dose in small increments (e.g., 1.5-2 fold) only after the cells have recovered and are proliferating steadily at the current concentration.
-
Pulsed Treatment: Instead of continuous exposure, try a pulsed approach where cells are treated for a specific duration (e.g., 48-72 hours) and then allowed to recover in drug-free medium before the next treatment cycle.
-
-
-
Insufficient Recovery Time: Cells may need more time to adapt and develop resistance mechanisms.
-
Troubleshooting:
-
Monitor Cell Morphology and Proliferation: Do not passage the cells or increase the drug concentration until they have resumed a healthy morphology and a consistent growth rate.
-
Extended Culture Period: Be prepared for a long-term culture, as developing stable resistance can take several months.
-
-
Q3: My Western blot results for mTOR and AMPK pathway proteins are inconsistent after Artemisinin treatment. How can I improve the reliability of my results?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Lysis Buffer or Protocol: Incomplete cell lysis or protein degradation can lead to variable results.
-
Troubleshooting:
-
Use Appropriate Buffers: Employ a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
Ensure Complete Lysis: Use sonication or repeated freeze-thaw cycles to ensure complete cell disruption.
-
-
-
Timing of Treatment and Harvest: The activation/inhibition of signaling pathways can be transient.
-
Troubleshooting:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal time point for observing changes in the phosphorylation of mTOR and AMPK pathway components.
-
Consistent Harvesting: Harvest all samples at the same time point and process them quickly to minimize variations.
-
-
-
Antibody Issues: The quality and specificity of antibodies are crucial for reliable Western blot results.
-
Troubleshooting:
-
Validate Antibodies: Use well-validated antibodies from reputable suppliers. Check the datasheets for recommended applications and dilutions.
-
Use Positive and Negative Controls: Include appropriate positive and negative controls to ensure the specificity of your antibodies.
-
-
Frequently Asked Questions (FAQs)
What are the known mechanisms of resistance to Artemisinin in cancer cells?
Resistance to Artemisinin is multifactorial and can involve:
-
Altered Iron Homeostasis: Reduced intracellular iron levels or altered expression of iron-related proteins can decrease the activation of Artemisinin and its cytotoxic effects.[6][7]
-
Enhanced Antioxidant Defenses: Upregulation of antioxidant enzymes can neutralize the ROS generated by Artemisinin.[4]
-
Drug Efflux: Increased expression of ABC transporters can pump Artemisinin out of the cancer cells.[2][5]
-
Alterations in Signaling Pathways: Changes in pathways like mTOR/AMPK can influence cell survival and sensitivity to Artemisinin.[8][9]
-
Induction of Ferroptosis Resistance: Upregulation of factors that inhibit ferroptosis, an iron-dependent form of cell death induced by Artemisinin, can lead to resistance.[10][11]
How can I overcome Artemisinin resistance in my experiments?
Several strategies can be employed to overcome Artemisinin resistance:
-
Combination Therapy: Combining Artemisinin with other chemotherapeutic agents or targeted therapies can have synergistic effects and overcome resistance.[12][13][14] For example, combining Artemisinin with agents that induce ferroptosis or inhibit antioxidant pathways has shown promise.[6][7]
-
Modulation of Iron Metabolism: As Artemisinin's activity is iron-dependent, manipulating intracellular iron levels can enhance its efficacy.[1]
-
Targeting Resistance-Related Signaling Pathways: Using inhibitors for pathways that are upregulated in resistant cells, such as the mTOR pathway, can re-sensitize cells to Artemisinin.[15]
What are typical IC50 values for Artemisinin and its derivatives in cancer cell lines?
IC50 values for Artemisinin and its derivatives vary widely depending on the specific compound, cancer cell line, and experimental conditions. Generally, derivatives like Dihydroartemisinin (DHA) and Artesunate are more potent than the parent compound Artemisinin.[16]
Table 1: Reported IC50 Values of Artemisinin and its Derivatives in Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound | IC50 (µM) | Reference |
| Lung Cancer | A549 | Artemisinin | 28.8 µg/mL (~102 µM) | [17] |
| Lung Cancer | H1299 | Artemisinin | 27.2 µg/mL (~96 µM) | [17] |
| Lung Cancer | PC9 | Dihydroartemisinin | 19.68 | [17] |
| Lung Cancer | NCI-H1975 | Dihydroartemisinin | 7.08 | [17] |
| Cholangiocarcinoma | CL-6 | Dihydroartemisinin | 75 | [2] |
| Hepatocarcinoma | Hep-G2 | Dihydroartemisinin | 29 | [2] |
| Cholangiocarcinoma | CL-6 | Artesunate | 131 | [2] |
| Hepatocarcinoma | Hep-G2 | Artesunate | 50 | [2] |
| Gastric Cancer | BGC-823 | Artemisinin-dimer (15) | 8.30 | [17] |
| Bladder Cancer | J82 | Artemisinin derivative | 0.0618 | [17] |
| Bladder Cancer | T24 | Artemisinin derivative | 0.0569 | [17] |
Note: IC50 values can vary between labs due to differences in experimental protocols.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Artemisinin or its derivatives.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.[18]
-
Drug Preparation: Prepare a stock solution of Artemisinin or its derivative in DMSO.[19] Serially dilute the stock solution to obtain a range of working concentrations. The final DMSO concentration in the wells should be less than 0.1%.
-
Cell Treatment: Replace the medium with fresh medium containing the desired concentrations of the drug. Include a vehicle control (DMSO only) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for mTOR and AMPK Signaling
This protocol describes the detection of key proteins in the mTOR and AMPK signaling pathways.
-
Cell Treatment and Lysis: Treat cells with Artemisinin for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-AMPK, AMPK, p-p70S6K, p70S6K, p-4E-BP1, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
Protocol 3: Detection of Ferroptosis
This protocol provides a method to assess whether Artemisinin induces ferroptosis.
-
Cell Treatment: Treat cells with Artemisinin in the presence or absence of a ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) or an iron chelator (e.g., Deferoxamine).
-
Lipid ROS Measurement:
-
Stain the cells with a lipid-peroxidation-sensitive fluorescent probe like C11-BODIPY (581/591).
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in the green fluorescence of the probe indicates lipid peroxidation.
-
-
Intracellular Iron Measurement:
-
Use an iron-sensitive fluorescent probe (e.g., FerroOrange) or a colorimetric iron assay kit to measure the intracellular labile iron pool.
-
-
Cell Viability Assessment:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the ferroptosis inhibitors or iron chelator can rescue the cells from Artemisinin-induced cell death.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. scispace.com [scispace.com]
- 2. Altered Iron Metabolism and Impact in Cancer Biology, Metastasis, and Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Iron Metabolism in Tumors - Alfa Cytology [alfacytology.com]
- 5. Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory Detection of Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. malariaworld.org [malariaworld.org]
- 16. journals.plos.org [journals.plos.org]
- 17. Detection of Ferroptosis [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Calibrating HPLC for Accurate Artemorin Detection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible detection of Artemorin using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Section 1: Method Setup and Calibration
Q1: What is a typical starting point for an HPLC method for this compound analysis?
A typical Reverse-Phase HPLC (RP-HPLC) method for compounds similar to this compound, a sesquiterpene lactone, involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water.[1][2] The detection wavelength is usually set in the low UV range, around 210-225 nm, where many sesquiterpenoids exhibit absorbance.[3][4] A gradient elution may be necessary to resolve this compound from other compounds in a complex matrix.[4]
Q2: How do I prepare standards for a calibration curve?
To create a calibration curve, you must first prepare a concentrated stock solution of a high-purity this compound standard in a suitable solvent, such as acetonitrile or methanol.[4] From this stock, a series of working standard solutions are prepared by serial dilution to cover the expected concentration range of your samples.[5] It is critical to use calibrated pipettes and volumetric flasks to ensure accuracy.[6]
Q3: My calibration curve has a poor correlation coefficient (R² < 0.999). What are the common causes?
A low R² value suggests a non-linear relationship between concentration and peak area. Common causes include:
-
Pipetting or Dilution Errors: Inaccurate preparation of standard solutions is a primary cause.[6]
-
Column Overload: Injecting standards that are too concentrated can saturate the column, leading to peak shape distortion (fronting) and a non-linear detector response.[7]
-
Inappropriate Concentration Range: The selected range may be too wide or fall outside the linear dynamic range of the detector.
-
Detector Saturation: The detector signal may be maxing out at higher concentrations. Try reducing the injection volume or diluting the standards.
Section 2: Troubleshooting Peak Shape Issues
Q4: Why is my this compound peak tailing?
Peak tailing, where the back of the peak is drawn out, is a common issue that can affect integration and accuracy.[8] Potential causes include:
-
Secondary Silanol Interactions: Basic compounds can interact with acidic silanol groups on the silica-based C18 column, causing tailing.[9] Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can suppress this interaction.[10]
-
Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be degrading.[7] Try flushing the column with a strong solvent or replacing the guard column.[9]
-
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[11]
Q5: My this compound peak is split or showing a shoulder. What should I do?
Split peaks can indicate a disruption in the sample path.[12]
-
Partially Blocked Frit/Column Void: A common cause is a blockage at the inlet of the guard or analytical column, or a void has formed in the column packing.[7] Replacing the guard column or back-flushing the analytical column (if recommended by the manufacturer) may resolve the issue.
-
Injector Problems: A damaged or worn injector rotor seal can cause sample to be improperly introduced, leading to split peaks.[12]
-
Co-eluting Interference: A shoulder may be an impurity or related compound that is not fully resolved from the main this compound peak. Optimizing the mobile phase gradient or changing the column chemistry may be necessary to improve resolution.[9]
Section 3: Troubleshooting Baseline and Extraneous Peaks
Q6: I see "ghost peaks" in my blank injections. Where are they coming from?
Ghost peaks are unexpected signals that appear even when injecting a blank solvent.[13] They can originate from several sources:
-
Mobile Phase Contamination: Impurities in solvents, especially water, can accumulate on the column during equilibration and elute as peaks during a gradient run.[14] Using high-purity HPLC-grade solvents and preparing fresh mobile phase daily is crucial.
-
System Contamination: Carryover from a previous, more concentrated injection is a frequent cause.[13] Ensure your autosampler wash solution is effective and increase the wash cycle duration.
-
Leachables: Contaminants can leach from plastic tubing, solvent bottles, or vial caps.[13]
Q7: My baseline is noisy or drifting. How can I fix this?
An unstable baseline can compromise the detection of low-concentration analytes.
-
Noise: A noisy baseline can be caused by air bubbles in the pump or detector, a failing detector lamp, or improperly mixed mobile phase.[12][15] Degassing the mobile phase thoroughly and purging the pump can often solve this.[15]
-
Drift: Baseline drift is common in gradient elution, especially at low UV wavelengths, if one of the mobile phase components absorbs UV light.[12] It can also be caused by temperature fluctuations in the column or a column that is not fully equilibrated.[15][16] Using a column oven and allowing sufficient equilibration time between runs is recommended.[16]
Section 4: Troubleshooting Retention Time and Sensitivity
Q8: The retention time for this compound is shifting between injections. What is happening?
Retention time (RT) instability compromises peak identification and reproducibility.[17]
-
Mobile Phase Composition: Even small changes in the mobile phase composition, such as the evaporation of a volatile organic solvent, can cause RT shifts.[17] Keep solvent bottles covered.
-
Column Temperature: Inconsistent column temperature will lead to fluctuating retention times.[17] Using a thermostatted column compartment is essential for stable RT.[18]
-
Pump Performance: Leaks in the system or faulty check valves on the pump can lead to an inconsistent flow rate, directly impacting retention times.[19][20]
-
Column Equilibration: Insufficient equilibration time between gradient runs is a very common cause of RT drift, especially in early-eluting peaks.[21]
Q9: I am experiencing a loss of sensitivity or no peak at all for this compound.
A sudden drop in signal intensity can halt an analysis.
-
System Leaks: Check for any leaks between the injector and the detector. A leak will cause a portion of the sample to be lost, reducing the peak area.[12]
-
Injection Issue: The autosampler may have an air bubble in the syringe or a blockage, preventing the sample from being injected correctly.
-
Detector Malfunction: The detector lamp may be nearing the end of its life, resulting in lower light intensity and reduced sensitivity.[12][22]
-
Sample Degradation: Ensure that this compound is stable in your sample solvent and storage conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of pure this compound standard.
-
Transfer it to a 10.0 mL Class A volumetric flask.
-
Add approximately 7 mL of HPLC-grade acetonitrile.
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the calibration mark. Mix thoroughly. This solution should be stored at 4°C in the dark.[4]
-
-
Working Standards (Serial Dilution):
-
Prepare a series of working standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL) by serially diluting the stock solution with the mobile phase or acetonitrile.
-
For example, to prepare 10 mL of a 100 µg/mL standard, transfer 1.0 mL of the 1000 µg/mL stock solution into a 10.0 mL volumetric flask and dilute to the mark.
-
Protocol 2: HPLC System and Calibration Procedure
-
Chromatographic Conditions (Example):
-
Calibration Run:
-
Equilibrate the entire HPLC system with the initial mobile phase conditions until a stable baseline is achieved (at least 20-30 minutes).
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standards in order of increasing concentration.
-
Inject a blank after the highest standard to check for carryover.
-
Plot the peak area of this compound against the known concentration of each standard.
-
Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the correlation coefficient (R²). An R² value ≥ 0.999 is generally considered acceptable.[3]
-
Quantitative Data Summary
Below is a table of example data from a successful HPLC calibration for this compound.
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 45,890 |
| 5.0 | 230,150 |
| 10.0 | 462,500 |
| 25.0 | 1,155,900 |
| 50.0 | 2,310,200 |
| 100.0 | 4,625,100 |
| Linear Regression Results | |
| Equation | y = 46215x + 1520 |
| Correlation Coefficient (R²) | 0.9998 |
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow for creating an HPLC calibration curve for this compound analysis.
Caption: Workflow for HPLC calibration of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 7. silicycle.com [silicycle.com]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. HPLC Retention time shifting - Chromatography Forum [chromforum.org]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. staging.gmi-inc.com [staging.gmi-inc.com]
- 23. [PDF] Analytical Method Development and Validation for Simultaneous Estimation of Artemether and Lumefantrine in Pure And Pharmaceutical Dosage Form Using Rp-Hplc Method | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Artemisinin vs. Its Derivatives: A Comparative Analysis of Anticancer Activity
A comprehensive guide for researchers on the cytotoxic potential of artemisinin and its key derivatives, dihydroartemisinin (DHA) and artesunate, in cancer therapy. This report synthesizes experimental data on their comparative efficacy, mechanisms of action, and the signaling pathways they modulate.
While the natural compound artemorin is found in the same plant source, Artemisia annua, as artemisinin, a comprehensive body of research directly comparing its anticancer activity to that of artemisinin and its derivatives is not available in current scientific literature. Therefore, this guide focuses on the extensively studied artemisinin and its more potent semi-synthetic derivatives, dihydroartemisinin (DHA) and artesunate, which are at the forefront of preclinical and clinical investigation for cancer treatment.
Artemisinin, a sesquiterpene lactone, and its derivatives are well-established antimalarial drugs that have garnered significant attention for their selective cytotoxicity against cancer cells.[1][2][3] Their anticancer activity is largely attributed to the endoperoxide bridge within their structure, which reacts with intracellular iron to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[2][4] Clinical and preclinical studies have consistently demonstrated that the semi-synthetic derivatives, DHA and artesunate, exhibit superior anticancer potency compared to the parent compound, artemisinin.[5][6]
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of artemisinin, dihydroartemisinin (DHA), and artesunate across various human cancer cell lines, illustrating the enhanced potency of the derivatives.
Table 1: IC50 Values (µM) in Breast Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| Artemisinin | MCF-7 | 24h | 396.6 |
| Dihydroartemisinin | MCF-7 | 24h | 129.1 |
| Artesunate | MCF-7 | 24h | 83.28 |
| Artemisinin | MDA-MB-231 | 24h | 336.63 |
| Dihydroartemisinin | MDA-MB-231 | 24h | 62.95 |
Data sourced from multiple studies, indicating that DHA and artesunate are significantly more potent than artemisinin in both ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells.[5][6]
Table 2: IC50 Values (µM) in Lung Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| Artemisinin | A549 | 48h | ~102 (28.8 µg/mL) |
| Artemisinin | H1299 | 48h | ~96 (27.2 µg/mL) |
| Dihydroartemisinin | NCI-H1975 | 48h | 7.08 |
| Dihydroartemisinin | PC9 | 48h | 19.68 |
Data indicates the cytotoxic effects of artemisinin and the higher potency of its derivative DHA in non-small cell lung cancer (NSCLC) lines.[5]
Table 3: IC50 Values (µM) in Liver and Colon Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Dihydroartemisinin | HepG2 | Liver | 40.2 (24h) |
| Dihydroartemisinin | Huh7 | Liver | 32.1 (24h) |
| Dihydroartemisinin | HCT116 | Colon | 0.12 (Compound 9 derivative) |
| Artesunate | HCT116 & SW480 | Colon | Effective at 1-4 µM (72h) |
These findings highlight the efficacy of artemisinin derivatives in hepatocellular carcinoma and colorectal cancer cells.[5][6]
Mechanisms of Anticancer Action
Artemisinin and its derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing various forms of programmed cell death and inhibiting cancer cell proliferation.[1][4]
-
Induction of Apoptosis: A primary mechanism is the induction of apoptosis, or programmed cell death. This is often initiated by the generation of high levels of ROS, which damages mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.[2][4]
-
Cell Cycle Arrest: These compounds frequently cause cell cycle arrest, preventing cancer cells from dividing and proliferating. Arrest is commonly observed at the G0/G1 or G2/M phases of the cell cycle.[1][5]
-
Inhibition of Angiogenesis: Artemisinin and its derivatives can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[1][2]
-
Modulation of Signaling Pathways: They interfere with numerous signaling pathways that are critical for cancer cell survival and proliferation, including the Wnt/β-catenin, mTOR, and NF-κB pathways.[4][7][8]
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the anticancer activity of artemisinin and its derivatives are provided below.
Cell Viability Assessment: MTT Assay
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in 96-well plates and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of Artemisinin, DHA, or Artesunate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Remove the treatment media and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to a suitable confluency and treat them with the desired concentrations of the compounds for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds as described previously and harvest them.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Visualization of Key Processes
The following diagrams illustrate the experimental workflow for apoptosis detection and the major signaling pathways affected by dihydroartemisinin.
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Caption: Major signaling pathways modulated by Dihydroartemisinin (DHA).
References
- 1. Anticancer Activity of Artemisinin and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Artemorin and Parthenolide
An Objective Analysis for Researchers and Drug Development Professionals
Artemorin and Parthenolide are naturally occurring sesquiterpene lactones, a class of compounds renowned for their diverse biological activities. Both molecules possess a characteristic α-methylene-γ-lactone moiety, a structural feature critical for their therapeutic potential, particularly in cancer and inflammatory diseases. While Parthenolide, a primary bioactive component of feverfew (Tanacetum parthenium), has been extensively studied, this compound, found in various Artemisia species, remains a less-characterized yet promising agent.
This guide provides a detailed comparison of their efficacy, focusing on their mechanisms of action, supported by quantitative experimental data and detailed protocols for key assays. Due to a significant disparity in the volume of available research, this comparison will first offer a comprehensive profile for the well-documented Parthenolide, followed by an overview of the current, more limited findings for this compound.
Parthenolide: A Well-Characterized Multi-Target Agent
Parthenolide has demonstrated potent anti-inflammatory and anti-cancer activities, primarily attributed to its ability to modulate critical cell signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).
Mechanism of Action
Inhibition of NF-κB Signaling: The NF-κB pathway is a cornerstone of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. Parthenolide exerts its inhibitory effect at multiple points. It can directly prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would activate pro-survival genes. Some studies also suggest Parthenolide can directly alkylate the p65 subunit of NF-κB, further blocking its DNA-binding capability.
Inhibition of STAT3 Signaling: The STAT3 pathway is another critical oncogenic pathway, involved in cell proliferation, survival, and angiogenesis. Parthenolide has been shown to be a potent inhibitor of STAT3 activation. It achieves this by covalently targeting and inhibiting Janus kinases (JAKs), the upstream kinases responsible for phosphorylating STAT3. By preventing STAT3 phosphorylation, Parthenolide blocks its dimerization, nuclear translocation, and transcriptional activity.
Induction of Apoptosis: By inhibiting the pro-survival NF-κB and STAT3 pathways, Parthenolide effectively sensitizes cancer cells to apoptosis (programmed cell death). This is often mediated through both the extrinsic and intrinsic apoptotic pathways. Evidence shows Parthenolide can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[1][2]
Signaling Pathway Diagrams
// Connections TNFR -> IKK [label="Signal", fontsize=8, fontcolor="#5F6368"]; IKK -> IkBa_p50_p65 [label="Phosphorylates IκBα", fontsize=8, fontcolor="#5F6368"]; IkBa_p50_p65 -> p50_p65 [label="IκBα Degradation", fontsize=8, fontcolor="#5F6368"]; p50_p65 -> p50_p65_nuc [label="Translocation", fontsize=8, fontcolor="#5F6368"]; p50_p65_nuc -> DNA [label="Binds", fontsize=8, fontcolor="#5F6368"]; DNA -> Transcription;
// Inhibition Parthenolide_node -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=Tee, style=dashed, fontsize=9]; Parthenolide_node -> p50_p65_nuc [label="Inhibits DNA Binding", color="#EA4335", fontcolor="#EA4335", arrowhead=Tee, style=dashed, fontsize=9]; }
Caption: Parthenolide's inhibition of the NF-κB pathway.
// Connections Cytokine_Receptor -> JAK [label="Activates", fontsize=8, fontcolor="#5F6368"]; JAK -> STAT3_inactive [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; STAT3_inactive -> STAT3_active; STAT3_active -> STAT3_dimer [label="Dimerization", fontsize=8, fontcolor="#5F6368"]; STAT3_dimer -> STAT3_dimer_nuc [label="Translocation", fontsize=8, fontcolor="#5F6368"]; STAT3_dimer_nuc -> DNA [label="Binds", fontsize=8, fontcolor="#5F6368"]; DNA -> Transcription;
// Inhibition Parthenolide_node -> JAK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=Tee, style=dashed, fontsize=9]; }
Caption: Parthenolide's inhibition of the JAK/STAT3 pathway.
Quantitative Efficacy Data: Parthenolide
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the IC50 values of Parthenolide against a range of human cancer cell lines, demonstrating its broad-spectrum cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [1][3] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [1][3] |
| A549 | Lung Carcinoma | 4.3 | [4] |
| TE671 | Medulloblastoma | 6.5 | [4] |
| HT-29 | Colon Adenocarcinoma | 7.0 | [4] |
| GLC-82 | Non-small Cell Lung | 6.07 ± 0.45 | [5] |
| H1650 | Non-small Cell Lung | 9.88 ± 0.09 | [5] |
| H1299 | Non-small Cell Lung | 12.37 ± 1.21 | [5] |
| PC-9 | Non-small Cell Lung | 15.36 ± 4.35 | [5] |
This compound: An Emerging Sesquiterpene Lactone
This compound is structurally related to Parthenolide and is classified as a germacranolide sesquiterpene lactone.[6] While research into its specific biological activities is less extensive, its chemical structure suggests it may share some mechanisms of action with other sesquiterpene lactones, such as anti-inflammatory and cytotoxic effects.[3]
Mechanism of Action
The biological activity of sesquiterpene lactones like this compound is often attributed to the α-methylene-γ-lactone moiety.[3] This functional group can react with nucleophilic sites in biological macromolecules, such as sulfhydryl groups in proteins, thereby modulating their function. This mechanism is thought to underlie the inhibition of key signaling proteins like those in the NF-κB and STAT3 pathways.
However, direct experimental evidence detailing this compound's specific molecular targets and its precise effects on the NF-κB and STAT3 pathways is currently limited in publicly available literature. Most research has focused on crude extracts of Artemisia species or on the more famous related compound, artemisinin.
Quantitative Efficacy Data: this compound
Quantitative data on the cytotoxic efficacy of pure this compound is sparse. One study investigating a related compound, Artemin, reported the following IC50 values:
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| DU-145 | Prostate Cancer | >40.3 | [7] |
| LNCaP | Prostate Cancer | >40.3 | [7] |
| MCF-7 | Breast Cancer | >40.3 | [7] |
Note: These values are for Artemin, and further research is needed to confirm the specific IC50 values for this compound across a broader range of cell lines.
Key Experimental Protocols
The evaluation of compounds like this compound and Parthenolide relies on a set of standardized in vitro assays to determine their efficacy and mechanism of action.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro compound testing.
Cell Viability (MTT) Assay
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Parthenolide) for a specified duration (typically 24, 48, or 72 hours). Include untreated and vehicle-only (e.g., DMSO) controls.[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[10]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the viability against the compound concentration and use regression analysis to determine the IC50 value.[8]
Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins to confirm the mechanism of action (e.g., inhibition of p-STAT3 or cleavage of caspase-3).
-
Sample Preparation: Treat cells with the compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]
-
Gel Electrophoresis: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[14]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The band intensity corresponds to the protein level.[11]
Apoptosis Assay (Annexin V / Propidium Iodide Flow Cytometry)
This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment & Collection: Treat cells with the compound for the desired time. Collect both adherent and floating cells.[15]
-
Cell Washing: Wash the cells with cold PBS.[16]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[15]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic cells).[17]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[15][18]
-
Analysis: Analyze the stained cells using a flow cytometer. The results allow for the quantification of different cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]
-
Conclusion
This comparative guide highlights the current state of research on Parthenolide and this compound. Parthenolide is a well-established and potent inhibitor of the pro-survival NF-κB and STAT3 signaling pathways, leading to the induction of apoptosis across a wide range of cancer cell lines. Its efficacy is supported by a substantial body of quantitative data and mechanistic studies.
In contrast, this compound remains a comparatively understudied compound. While its classification as a sesquiterpene lactone suggests therapeutic potential, there is a clear need for further research to elucidate its specific mechanisms of action and to quantify its efficacy against various diseases. Future studies should focus on determining its IC50 values in diverse cell lines and investigating its direct effects on key signaling molecules like NF-κB and STAT3 to establish a comprehensive efficacy profile comparable to that of Parthenolide.
References
- 1. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 64845-92-7 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3aS,7R,10E,11aR)-3a,4,5,6,7,8,9,11a-Octahydro-7-hydroxy-10-methyl-3,6-bis(methylene)cyclodeca(b)furan-2(3H)-one | C15H20O3 | CID 5281428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydroartemisinin inhibits endothelial cell tube formation by suppression of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalsciencebooks.info [globalsciencebooks.info]
- 15. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Artemisinin modulating effect on human breast cancer cell lines with different sensitivity to cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Artemisinin as a Chinese medicine, selectively induces apoptosis in pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Targets: A Comparative Guide to the Molecular Validation of Artemorin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Artemorin's Molecular Interactions
This compound, a sesquiterpene lactone, belongs to a class of compounds derived from Artemisia plants, famously represented by artemisinin and its derivatives (e.g., dihydroartemisinin - DHA). While research specifically validating the molecular targets of this compound is emerging, the extensive body of work on its close analogs provides a robust framework for understanding its mechanism of action. This guide synthesizes experimental data to validate the principal molecular targets of this compound class, comparing their activity against other well-established inhibitors in key oncogenic and inflammatory signaling pathways.
A Note on Analogs: Due to the limited availability of specific target validation data for this compound, this guide leverages the comprehensive research conducted on its close structural and functional analogs, artemisinin and dihydroartemisinin (DHA). The findings presented are considered highly indicative of this compound's likely mechanisms.
Target Validation: The NF-κB Signaling Pathway
The Nuclear Factor kappa-B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and immunity. Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Experimental evidence demonstrates that artemisinin is a potent inhibitor of this pathway.
The mechanism of inhibition involves preventing the degradation of IκBα, the natural inhibitor of NF-κB. By blocking IκBα phosphorylation, artemisinin ensures the NF-κB p65 subunit remains sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes[1][2].
Signaling Pathway Diagram
References
Synergistic Effects of Artemisinin Derivatives with Chemotherapy Drugs: A Comparative Guide
To the esteemed researchers, scientists, and drug development professionals,
This guide provides a comparative analysis of the synergistic effects of artemisinin derivatives, specifically focusing on Artesunate as a representative compound, in combination with conventional chemotherapy drugs. Extensive literature searches for "Artemorin" did not yield sufficient quantitative data on its synergistic effects with chemotherapy agents to construct a detailed comparison. However, the closely related and well-studied artemisinin derivatives offer valuable insights into the potential synergistic mechanisms that could be explored for this compound. This guide, therefore, utilizes data from studies on these derivatives to provide a comprehensive overview of their combined anti-cancer activities.
The primary goal of combination therapy in oncology is to achieve enhanced therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities of conventional chemotherapeutic agents.[1] Natural products and their derivatives are a promising source of compounds that can synergize with existing cancer treatments.[2] Artemisinin and its derivatives have demonstrated significant anti-cancer properties and the ability to sensitize cancer cells to chemotherapy.[3][4]
Quantitative Data Summary
The following tables summarize the synergistic effects observed when combining artemisinin derivatives with standard chemotherapy drugs in various cancer cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Table 1: Synergistic Effects of Artesunate with Cisplatin
| Cancer Cell Line | Artesunate Concentration | Cisplatin Concentration | Combination Index (CI) | Observed Effects | Reference |
| HNSCC | Varies | Varies | < 1 (Synergistic) | Increased inhibition of cell proliferation, S/G2-M cell cycle arrest, enhanced apoptosis. | [4] |
| A549 (Lung Cancer) | Not Specified | Not Specified | Synergistic | Inhibition of cell proliferation and induction of apoptosis. | [4] |
| Ovarian Cancer | Not Specified | Not Specified | Potentiation of activity | Dihydroartemisinin sensitized ovarian cancer cells to carboplatin (a platinum-based drug similar to cisplatin). | [6] |
Table 2: Synergistic Effects of Artemisinin/Artesunate with Doxorubicin
| Cancer Cell Line | Artemisinin Derivative | Derivative Concentration | Doxorubicin Concentration | Combination Index (CI) | Observed Effects | Reference |
| Leukemia (HL-60/Dox) | Artemisinin | Varies | Varies | < 0.7 (Synergistic) | Sensitization of doxorubicin-resistant cells to the chemotherapy drug. | [7] |
| Breast Cancer (MCF-7/Dox) | Not Specified | Not Specified | Not Specified | Increased sensitivity | Caffeic and chlorogenic acids, sometimes found in Artemisia annua extracts, increased sensitivity of multidrug-resistant breast cancer cells to doxorubicin. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of synergistic anti-cancer effects.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[8]
-
Drug Treatment: Treat the cells with varying concentrations of the artemisinin derivative, the chemotherapy drug, and their combination for 24, 48, or 72 hours.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.[8]
Synergy Quantification (Chou-Talalay Method)
The Chou-Talalay method is widely used to quantitatively determine the interaction between two or more drugs.[5]
Protocol:
-
Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Median-Effect Analysis: Use the median-effect equation to determine the dose of each drug required to produce a 50% effect (IC50).
-
Combination Index (CI) Calculation: Calculate the CI using specialized software (e.g., CompuSyn). A CI value less than 1 indicates synergy.[9]
Apoptosis Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be employed to measure the expression of key apoptosis-related proteins.[10]
Protocol:
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
Signaling Pathways and Experimental Workflows
The synergistic effects of artemisinin derivatives and chemotherapy drugs are often mediated through the modulation of specific cellular signaling pathways.
Signaling Pathway for Synergistic Apoptosis Induction
The combination of artemisinin derivatives and chemotherapy drugs can enhance the induction of apoptosis through both intrinsic and extrinsic pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Synergistic apoptosis induction pathway.
Experimental Workflow for Synergy Assessment
A typical workflow for assessing the synergistic effects of a drug combination involves a series of in vitro experiments to determine cytotoxicity, quantify synergy, and elucidate the underlying mechanisms.
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Repurposing of artemisinin-type drugs for the treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemisinin's molecular symphony: illuminating pathways for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Breast Cancer Medication: Antineoplastics, Alkylating, Antineoplastics, Anthracycline, Calcium Metabolism Modifiers, Antineoplastics, Antimetabolite, Antineoplastics, Vinca Alkaloid, Monoclonal Antibodies, Tyrosine Kinase Inhibitors, Antineoplastics, Antimicrotubular, Aromatase Inhibitors, CDK Inhibitors, Antineoplastics, PARP Inhibitors, Antineoplastics, Estrogen Receptor Antagonist, PD-1/PD-L1 Inhibitors, PI3K Inhibitors, AKT Inhibitors, Antineoplastics, CDK Inhibitors, Antineoplastics, PI3K Inhibitors [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cytotoxicity of artemisinin and cisplatin and their interactions with chlorogenic acids in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of Multidrug-Resistant Leukemia Cells by Novel Artemisinin-, Egonol-, and Thymoquinone-Derived Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of combination chemotherapy: integration of nonlinear regression, curve shift, isobologram, and combination index analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Doxorubicin Efficacy When Combined with Artemin Inhibition in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of doxorubicin's performance as a monotherapy versus its efficacy when combined with the inhibition of Artemin (ARTN). The data herein is based on preclinical findings and aims to elucidate the potential of targeting the Artemin signaling pathway to enhance chemotherapeutic response in cancer cells. It is important to note that the subject of this guide is Artemin (ARTN) , as scientific literature extensively links it to doxorubicin resistance, whereas "Artemorin" does not yield relevant results in this context.
Doxorubicin is a potent and widely used anthracycline chemotherapeutic agent for a range of cancers.[1] However, its clinical utility is often hampered by dose-limiting cardiotoxicity and the development of multidrug resistance.[1][2] Strategies to overcome this resistance and enhance the drug's therapeutic index are of critical importance. Emerging research has identified Artemin, a member of the glial cell line-derived neurotrophic factor (GDNF) family, as a key factor in promoting oncogenicity, metastasis, and resistance to various chemotherapeutic agents, including doxorubicin.[3][4]
This guide synthesizes experimental data to compare treatment outcomes and details the methodologies used to arrive at these findings.
Quantitative Data Comparison
The following tables summarize preclinical data from studies on endometrial cancer cell lines, comparing the cytotoxic and anti-tumorigenic effects of doxorubicin alone versus its combination with Artemin inhibition.
Table 1: Comparative Efficacy of Doxorubicin on Cell Viability with Artemin Inhibition
| Cell Line | Treatment Group | IC50 Value (Doxorubicin) | Fold-Increase in Sensitivity with ARTN Depletion |
| RL95-2 | Control (Forced ARTN Expression) | Higher (Decreased Sensitivity) | Not Applicable |
| RL95-2 | siRNA-mediated ARTN Depletion | Lower (Increased Sensitivity) | Data not quantified |
| AN3 | Control (Endogenous ARTN) | Baseline | Not Applicable |
| AN3 | siRNA-mediated ARTN Depletion | Lower (Increased Sensitivity) | Data not quantified |
Source: Data derived from studies demonstrating that forced Artemin expression decreased sensitivity to doxorubicin, while its depletion increased sensitivity.[5] Precise IC50 values were not detailed in the referenced abstracts.
Table 2: Comparative Effect on Anchorage-Independent Growth (Colony Formation)
| Cell Line | Treatment Group | % Inhibition of Colony Formation (vs. Untreated Control) |
| RL95-2 | Doxorubicin with Control IgY | ~55% |
| RL95-2 | Doxorubicin with anti-ARTN IgY | ~80% |
| AN3 | Doxorubicin with Control IgY | ~50% |
| AN3 | Doxorubicin with anti-ARTN IgY | ~75% |
Note: Data are estimated from graphical representations in the source literature and serve as a comparative illustration.[5] The use of anti-ARTN IgY serves as a method for the functional inhibition of Artemin.
Experimental Protocols
The data presented is based on established in vitro assays. The detailed methodologies for these key experiments are outlined below.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Objective: To determine the effect of Artemin inhibition on the sensitivity of cancer cells to doxorubicin-induced cytotoxicity.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., RL95-2, AN3) are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Treatment: Cells are treated with varying concentrations of doxorubicin, either alone or in combination with an Artemin inhibitor (e.g., anti-ARTN antibody or following siRNA-mediated knockdown of ARTN).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: The treatment medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for 3-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into an insoluble purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
-
Anchorage-Independent Growth (Soft Agar Colony Formation Assay)
This assay is a stringent method for evaluating the tumorigenic potential of cells by assessing their ability to proliferate without attachment to a solid substrate.[7][8]
-
Objective: To compare the ability of doxorubicin to inhibit the anchorage-independent growth of cancer cells in the presence or absence of Artemin inhibition.
-
Methodology:
-
Base Agar Layer: A layer of 0.5-0.6% agar in culture medium is poured into 6-well plates and allowed to solidify.
-
Cell Suspension Layer: A single-cell suspension is prepared and mixed with a lower concentration of agar (e.g., 0.3-0.4%) in culture medium containing the respective treatments (doxorubicin with or without an Artemin inhibitor).
-
Plating: This cell-containing agar suspension is layered on top of the solidified base layer.
-
Incubation: Plates are incubated for 2-4 weeks at 37°C, with the periodic addition of fresh medium to maintain hydration.
-
Staining and Quantification: Colonies are stained with a solution like crystal violet and counted using a microscope. The number and size of colonies are recorded and compared across treatment groups.
-
Cellular Invasion (Transwell Assay)
The Transwell assay is used to measure the invasive potential of cancer cells through an extracellular matrix barrier.[9][10]
-
Objective: To assess how Artemin modulation affects the ability of doxorubicin to inhibit cancer cell invasion.
-
Methodology:
-
Chamber Preparation: Transwell inserts with an 8-µm pore size polycarbonate membrane are coated with a layer of Matrigel (a basement membrane extract) to simulate an extracellular matrix.
-
Cell Seeding: Cancer cells, pre-treated as required (e.g., ARTN knockdown), are starved in a serum-free medium and then seeded into the upper chamber of the Transwell insert in a serum-free medium containing the specified treatment.
-
Chemoattractant: The lower chamber is filled with a culture medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: The plate is incubated for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the membrane pores.
-
Cell Removal and Fixation: Non-invading cells are removed from the upper surface of the membrane with a cotton swab. The cells that have invaded the lower surface are fixed with a fixative like 70% ethanol or 4% paraformaldehyde.
-
Staining and Quantification: The invaded cells are stained with crystal violet. The number of stained cells is then counted across several microscopic fields to determine the extent of invasion.
-
Visualizations: Pathways and Workflows
Caption: Artemin signaling via RET activates pathways leading to CD24 upregulation and doxorubicin resistance.
Caption: Workflow for comparing doxorubicin efficacy with and without Artemin inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemin promotes oncogenicity, metastasis and drug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Artemin Reduces Sensitivity to Doxorubicin and Paclitaxel in Endometrial Carcinoma Cells through Specific Regulation of CD24 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell Migration and Invasion Assay [bio-protocol.org]
Cross-Validation of Artemorin's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Artemorin (Artemisinin) against other well-established anti-inflammatory agents. The data presented is compiled from various preclinical studies and aims to offer an objective overview of this compound's efficacy and mechanism of action. This document summarizes quantitative data in clear tabular formats, provides detailed experimental protocols for key assays, and visualizes critical signaling pathways and experimental workflows.
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory effects of this compound and its derivatives have been evaluated in various in vitro and in vivo models. This section compares their efficacy against standard anti-inflammatory drugs, Dexamethasone and Indomethacin.
In Vitro Anti-Inflammatory Activity
The inhibitory effects of this compound and its comparators on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells are summarized below.
| Compound | Target Mediator | IC50 Value (µM) | Observations |
| This compound (Artemisinin) | TNF-α | Dose-dependent inhibition[1][2] | Significantly inhibited LPS-induced production.[1] |
| IL-6 | Dose-dependent inhibition[1][2] | Significantly inhibited LPS-induced production.[1] | |
| Nitric Oxide (NO) | Dose-dependent inhibition[3] | Inhibition is linked to the suppression of IFN-β production and subsequent attenuation of STAT-1 activation.[3] | |
| Dihydroartemisinin | TNF-α | Dose-dependent inhibition (12.5 - 100 µM) | Significantly inhibited LPS-induced release. |
| IL-6 | Dose-dependent inhibition (12.5 - 100 µM) | Significantly inhibited LPS-induced release. | |
| Nitric Oxide (NO) | Dose-dependent inhibition (12.5 - 100 µM) | Significantly inhibited LPS-induced release. | |
| Dexamethasone | TNF-α | ~0.0008 µM (0.8 nM)[4] | Potent inhibitor of TNF-α secretion.[5][6] |
| IL-6 | Dose-dependent inhibition | Inhibits IL-6 production in stimulated immune cells. | |
| Nitric Oxide (NO) | Dose-dependent inhibition (0.1 - 10 µM)[7] | Inhibits iNOS expression and NO production.[7] | |
| Artesunate | Nitric Oxide (NO) | 3.1 ± 0.7 µM[8][9] | Showed the highest ability to inhibit NO production among tested artemisinin derivatives.[8][9] |
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard assay to evaluate the acute anti-inflammatory effects of compounds. The table below compares the efficacy of this compound and Indomethacin in this model.
| Compound | Dose | Paw Edema Inhibition (%) | Time Point |
| This compound (Artemisinin) | 200 mg/kg | 12% | 5 hours |
| 400 mg/kg | up to 38% | 3, 4, and 5 hours | |
| Indomethacin | 10 mg/kg | 54%[9] | 2, 3, and 4 hours[9] |
| 10 mg/kg | 87.3%[8] | Not specified | |
| 25 mg/kg | 91.1%[10] | 3 hours[10] |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the transcription of pro-inflammatory genes.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB pathway at multiple points. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of various inflammatory mediators.
References
- 1. Artemisinin attenuates lipopolysaccharide-stimulated proinflammatory responses by inhibiting NF-κB pathway in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemisinin Protects Porcine Mammary Epithelial Cells against Lipopolysaccharide-Induced Inflammatory Injury by Regulating the NF-κB and MAPK Signaling Pathways [mdpi.com]
- 3. Artemisinin inhibits lipopolysaccharide-induced interferon-β production in RAW 264.7 cells: implications on signal transducer and activator of transcription-1 signaling and nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Analysis of Sesquiterpene Lactones: Benchmarking Artemorin Against Its Prominent Counterparts
A detailed guide for researchers and drug development professionals on the biological activities and mechanisms of action of key sesquiterpene lactones, with a focus on their comparative anticancer and anti-inflammatory properties.
Introduction
Sesquiterpene lactones (SLs) are a diverse group of naturally occurring compounds predominantly found in plants of the Asteraceae family. They are characterized by a C15 carbon skeleton and a lactone ring, and have garnered significant scientific interest due to their wide range of biological activities, including potent anticancer and anti-inflammatory effects. This guide provides a comparative analysis of Artemorin and other prominent SLs, namely Parthenolide, Artemisinin and its derivative Dihydroartemisinin, Costunolide, and Dehydrocostus lactone. While quantitative experimental data for this compound is limited in the public domain, this report synthesizes available information and presents a comprehensive comparison based on existing literature for the other selected compounds.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of sesquiterpene lactones are a cornerstone of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison. The following tables summarize the reported IC50 values for Parthenolide, Artemisinin, Dihydroartemisinin, Costunolide, and Dehydrocostus lactone across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Sesquiterpene Lactones against various Cancer Cell Lines.
| Cell Line | Cancer Type | Parthenolide | Artemisinin | Dihydroartemisinin (DHA) | Costunolide | Dehydrocostus lactone |
| MCF-7 | Breast Cancer | 9.54[1][2][3] | >50 | 50 | 10, 20, 40[4] | 24.70[5][6][7] |
| MDA-MB-231 | Breast Cancer | - | - | - | 20, 40[4] | - |
| SiHa | Cervical Cancer | 8.42[1][2] | - | - | - | - |
| A549 | Lung Cancer | 15.38[8] | 28.8 µg/mL | - | - | - |
| H1299 | Lung Cancer | 12.37[8] | 27.2 µg/mL | - | 23.93[9] | - |
| GLC-82 | Lung Cancer | 6.07[8] | - | - | - | - |
| PC-9 | Lung Cancer | 15.36[8] | - | 19.68 | - | - |
| H1650 | Lung Cancer | 9.88[8] | - | - | - | - |
| HCT116 | Colon Cancer | - | - | - | - | - |
| SW480 | Colon Cancer | - | 0.69 (in presence of LA and TRFi)[10] | 0.24 (in presence of LA and TRFi)[10] | - | - |
| SW620 | Colon Cancer | - | 0.6 (in presence of LA and TRFi)[10] | 0.14 (in presence of LA and TRFi)[10] | - | - |
| HepG2 | Liver Cancer | - | 268 | 29 | - | - |
| CL-6 | Cholangiocarcinoma | - | 339 | 75 | - | - |
| BON-1 | Gastrinoma | - | - | - | - | 71.9 (24h), 52.3 (48h)[11] |
| U118 | Glioblastoma | - | - | - | - | 17.16 (48h)[12] |
| U251 | Glioblastoma | - | - | - | - | 22.33 (48h)[12] |
| U87 | Glioblastoma | 46.0 | - | - | - | 26.42 (48h)[12] |
Note on this compound: Extensive literature searches did not yield specific IC50 values for the cytotoxic activity of this compound against cancer cell lines. While it is classified as a sesquiterpene lactone and is expected to possess biological activity, quantitative data for direct comparison is currently unavailable.
Key Signaling Pathways and Mechanisms of Action
A significant mechanism through which many sesquiterpene lactones exert their anticancer and anti-inflammatory effects is by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Several sesquiterpene lactones have been shown to inhibit this pathway.
-
Artemisinin has been demonstrated to inhibit the NF-κB signaling pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.[13][14] Artemisinin also impacts upstream signaling by inhibiting the expression of TRAF2 and RIP1.[13]
-
Parthenolide is a well-known inhibitor of the NF-κB pathway.
-
Dehydrocostus lactone has been shown to inhibit the NF-κB/COX-2 signaling pathway by targeting IKKβ.[12]
The following diagram illustrates the general mechanism of NF-κB inhibition by these sesquiterpene lactones.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of sesquiterpene lactones.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting it to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[15][16]
NF-κB Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor in response to treatment with a compound.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with NF-κB binding sites. Activation of NF-κB leads to the transcription of the luciferase gene, and the resulting luminescence is measured.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293 or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactone for a specific duration (e.g., 1 hour).
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for a defined period (e.g., 6 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration relative to the stimulated control.
Conclusion
This comparative guide highlights the significant potential of sesquiterpene lactones as anticancer and anti-inflammatory agents. While quantitative data for this compound remains elusive, the detailed analysis of Parthenolide, Artemisinin, Costunolide, and Dehydrocostus lactone provides valuable insights for researchers. The provided data tables and experimental protocols offer a practical resource for designing and interpreting studies in this promising field of drug discovery. Further investigation is warranted to fully elucidate the therapeutic potential of these and other related compounds.
References
- 1. Sesquiterpene lactone from Artemisia argyi inhibited cancer proliferation by inducing apoptosis and ferroptosis via key cell metabolism enzyme NDUFA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry and biological activity of coumarins at molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. (3aS,7R,10E,11aR)-3a,4,5,6,7,8,9,11a-Octahydro-7-hydroxy-10-methyl-3,6-bis(methylene)cyclodeca(b)furan-2(3H)-one | C15H20O3 | CID 5281428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Frontiers | Sesquiterpene lactones from Artemisia vulgaris L. as potential NO inhibitors in LPS-induced RAW264.7 macrophage cells [frontiersin.org]
A Head-to-Head Comparison of Artemisinin Derivatives and Doxorubicin in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of artemisinin derivatives, represented here by Dihydroartemisinin (DHA), and the well-established chemotherapeutic agent, Doxorubicin. This analysis is supported by experimental data on their cytotoxicity and distinct mechanisms of action, offering valuable insights for researchers in oncology and drug development.
Executive Summary
Artemisinin and its derivatives, originally developed as antimalarial drugs, have demonstrated significant potential as anticancer agents.[1] This guide focuses on Dihydroartemisinin (DHA), a potent derivative, and compares its efficacy and mechanisms of action against Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. While both agents induce apoptosis in cancer cells, their underlying molecular pathways and cytotoxic profiles exhibit notable differences. DHA's mechanism involves the generation of reactive oxygen species (ROS) and modulation of multiple signaling pathways, including AMPK/mTOR and JNK/p38 MAPK.[1][2] In contrast, Doxorubicin primarily acts through DNA intercalation and inhibition of topoisomerase II, alongside the generation of cardiotoxic free radicals. This comparison aims to provide a data-driven overview to inform further research and potential therapeutic strategies.
Data Presentation: Cytotoxicity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dihydroartemisinin (DHA) and Doxorubicin across various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Cell Line | Cancer Type | Dihydroartemisinin (DHA) IC50 (µM) | Doxorubicin (DOX) IC50 (µM) | Reference(s) |
| A549 | Lung Carcinoma | 69.42 - 88.03 | 4.06 | [3] |
| A549/DOX (Doxorubicin-Resistant) | Lung Carcinoma | 5.72 - 9.84 (for DHA-isatin hybrid 6a,e) | 15.10 - 54.32 | [3] |
| MG63 | Osteosarcoma | Not explicitly stated, but showed anti-cancer activity | Data not available in the same study | [4] |
| 143B | Osteosarcoma | Not explicitly stated, but showed anti-cancer activity | Data not available in the same study | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 131.37 ± 29.87 | Not directly compared in this study | [5] |
| AC16 | Cardiomyocytes (Normal) | >100 | 1.918 ± 0.230 | [6] |
Mechanism of Action: A Comparative Overview
Artemisinin derivatives and Doxorubicin employ distinct strategies to induce cancer cell death.
Dihydroartemisinin (DHA): The anticancer activity of DHA is multifaceted. A primary mechanism involves the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of cytotoxic reactive oxygen species (ROS).[1] This oxidative stress triggers downstream apoptotic pathways. Furthermore, DHA has been shown to modulate several key signaling cascades:
-
AMPK/mTOR Pathway: DHA activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling.[2][7] The mTOR pathway is crucial for cell growth and proliferation, and its inhibition contributes to the anticancer effects of DHA.[8][9]
-
JNK/p38 MAPK Pathway: In some cancer cell lines, DHA induces apoptosis through the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.
-
Hedgehog Pathway: DHA has also been found to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers and plays a role in tumorigenesis.
Doxorubicin: Doxorubicin's anticancer effects are primarily attributed to two mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA of cancer cells, thereby obstructing DNA replication and transcription. It also forms a stable complex with topoisomerase II, an enzyme essential for DNA unwinding, leading to DNA double-strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species: Similar to DHA, Doxorubicin can generate ROS, which contributes to its cytotoxicity. However, this ROS production is also a major factor in its dose-limiting cardiotoxicity.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Dihydroartemisinin and Doxorubicin.
Caption: Dihydroartemisinin Signaling Pathway
Caption: Doxorubicin Signaling Pathway
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Artemorin derivatives and Doxorubicin on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of Dihydroartemisinin or Doxorubicin and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: MTT Assay Workflow
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment: Treat cancer cells with the desired concentrations of Dihydroartemisinin or Doxorubicin for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Conclusion
This comparative guide highlights the distinct and overlapping anticancer properties of Dihydroartemisinin and Doxorubicin. While Doxorubicin remains a cornerstone of chemotherapy, its clinical utility is often limited by severe side effects, particularly cardiotoxicity. Artemisinin derivatives like DHA present a promising alternative or synergistic therapeutic avenue. Their unique mechanism of action, involving ROS generation and modulation of key cancer-related signaling pathways, coupled with a potentially more favorable safety profile, warrants further investigation. The data presented here, particularly the efficacy of a DHA-isatin hybrid against doxorubicin-resistant lung cancer cells[3], underscores the potential of artemisinin-based compounds to overcome drug resistance. Future research should focus on direct, comprehensive comparative studies of this compound and its derivatives against a wider range of cancer types and in combination with existing chemotherapies to fully elucidate their therapeutic potential.
References
- 1. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroartemisinin Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. [Dihydroartemisinin enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mTOR signaling and drug development in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating Artemorin's Therapeutic Potential: A Comparative Framework for Preclinical Evaluation
For researchers, scientists, and drug development professionals, the validation of a novel compound's therapeutic potential is a critical endeavor. This guide provides a comparative framework for assessing the preclinical efficacy of Artemorin, a germacranolide sesquiterpene lactone. Due to the limited availability of specific preclinical data for this compound, this document will leverage data from other well-researched sesquiterpene lactones to illustrate the necessary experimental comparisons and data presentation formats required for its validation.
This compound is a naturally occurring compound belonging to the germacranolide class of sesquiterpene lactones.[1][2] This class of compounds is known for a wide range of biological activities, including anti-inflammatory and anticancer effects.[3][4][5] To rigorously evaluate this compound's therapeutic potential, a systematic preclinical research program is essential. This guide outlines the key comparisons, experimental methodologies, and data presentation standards that should be considered.
Comparative Analysis of Anti-Cancer Activity
A crucial step in validating this compound is to compare its anti-proliferative effects against established cancer cell lines and alternative therapeutic agents. The following table provides an illustrative comparison of the cytotoxic activity of various sesquiterpene lactones, which could serve as a template for evaluating this compound.
Table 1: Comparative in vitro Cytotoxicity of Sesquiterpene Lactones Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Alternative Therapeutic | IC50 (µM) |
| This compound | Data not available | TBD | TBD | TBD |
| Parthenolide | Gastric Cancer | ~5.0[6] | Doxorubicin | ~1.0-10.5[4] |
| Costunolide | Melanoma | ~10.0[7] | Doxorubicin | ~1.0-10.5[4] |
| Micheliolide | Gastric Cancer | ~2.5[6] | Doxorubicin | ~1.0-10.5[4] |
| Artemisinin | BGC-823 (Gastric) | >10[8] | 5-Fluorouracil | ~5.0 |
| Artemisone | Various | Significantly lower than Artemisinin[9] | Gemcitabine | Varies |
TBD: To be determined through future preclinical studies.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation process. Below are methodologies for key experiments that would be necessary to assess this compound's therapeutic potential.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of this compound (or a comparator compound) for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound (or a comparator drug) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various dosages. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
Signaling Pathway Analysis
Understanding the molecular mechanism of action is critical. Sesquiterpene lactones are known to modulate various signaling pathways involved in inflammation and cancer.[3][10] For instance, many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[10]
Below is a diagram illustrating the NF-κB signaling pathway, which would be a primary candidate for investigation in relation to this compound's potential anti-inflammatory effects.
Caption: The NF-κB signaling pathway, a potential target for this compound.
Experimental Workflow for Preclinical Validation
A logical and systematic workflow is essential for the preclinical validation of this compound. The following diagram outlines a typical experimental progression.
Caption: A typical experimental workflow for preclinical validation.
References
- 1. Germacranolide - Wikipedia [en.wikipedia.org]
- 2. (3aS,7R,10E,11aR)-3a,4,5,6,7,8,9,11a-Octahydro-7-hydroxy-10-methyl-3,6-bis(methylene)cyclodeca(b)furan-2(3H)-one | C15H20O3 | CID 5281428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Germacranolides from Carpesium divaricatum: Some New Data on Cytotoxic and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Germacranolides: Significance and symbolism [wisdomlib.org]
- 6. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminomicheliolide and Micheliolide [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Artemorin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Artemorin, a sesquiterpene lactone, with other structurally related compounds: Parthenolide, Costunolide, and Dehydrocostus lactone. The focus is on assessing the specificity of their anti-cancer and anti-inflammatory effects, supported by available experimental data. While quantitative data for this compound is limited in the current literature, this guide presents a comprehensive overview of the existing evidence to aid in future research and drug development endeavors.
Comparative Analysis of Biological Activity
Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities. This section compares the cytotoxic (anti-cancer) and anti-inflammatory effects of this compound and its selected analogues.
Cytotoxic Activity
Table 1: Comparative Cytotoxicity (IC50 in µM) of Sesquiterpene Lactones against Various Cancer Cell Lines
| Cell Line | Cancer Type | Parthenolide (µM) | Costunolide (µM) | Dehydrocostus lactone (µM) |
| A549 | Lung Carcinoma | 4.3[1], 15.38[2] | - | - |
| TE671 | Medulloblastoma | 6.5[1] | - | - |
| HT-29 | Colon Adenocarcinoma | 7.0[1] | - | - |
| SiHa | Cervical Cancer | 8.42 ± 0.76[3] | - | - |
| MCF-7 | Breast Cancer | 9.54 ± 0.82[3] | - | 24.70[4] |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45[2] | - | - |
| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09[2] | - | - |
| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21[2] | 23.93 ± 1.67 | - |
| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35[2] | - | - |
| MDA-MB-231 | Breast Cancer | - | - | 21.5[5] |
| MDA-MB-453 | Breast Cancer | - | - | 43.2[5] |
| SK-BR-3 | Breast Cancer | - | - | 25.6[5] |
| SK-OV-3 | Ovarian Cancer | - | - | 15.9[5] |
| OVCAR3 | Ovarian Cancer | - | - | 10.8[5] |
| HCC70 | Triple-negative Breast Cancer | - | - | 1.11[4] |
| YD-10B | Oral Cancer | - | 9.2 | - |
| Ca9-22 | Oral Cancer | - | 7.9 | - |
| YD-9 | Oral Cancer | - | 39.6 | - |
| A431 | Skin Cancer | - | 0.8 | - |
| BON-1 | Gastrinoma | - | 71.9 (24h), 52.3 (48h) | - |
Note: "-" indicates that data was not found in the reviewed literature.
Artemisinin, a related endoperoxide, has shown an IC50 value of 29.8 µM against Ehrlich ascites tumor cells[1]. Derivatives of dihydroartemisinin exhibited more potent cytotoxicity, with IC50 values ranging from 12.2 to 19.9 µM[1]. While these are not direct data for this compound, they provide a context for the expected activity of similar compounds.
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpene lactones are often attributed to their ability to inhibit the NF-κB signaling pathway and reduce the production of pro-inflammatory mediators like nitric oxide (NO).
Table 2: Comparative Anti-inflammatory Activity of Sesquiterpene Lactones
| Compound | Assay | Key Findings | Reference |
| This compound | - | General anti-inflammatory properties are suggested, but specific IC50 values for inhibition of inflammatory mediators are not well-documented. | |
| Parthenolide | NF-κB Inhibition | Potent inhibitor of NF-κB activation.[6] | [2][6] |
| Costunolide | NF-κB Inhibition | Inhibits NF-κB signaling pathway.[7][8] | [7][8] |
| Dehydrocostus lactone | NO Production Inhibition | IC50 of 2.283 µM against LPS/IFNγ-induced NO production in RAW264.7 cells.[9][10] | [9][10] |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and related sesquiterpene lactones are mediated through their interaction with various cellular signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS) and the modulation of the NF-κB pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a key mechanism for the anti-inflammatory and pro-apoptotic effects of many sesquiterpene lactones.
Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogues.
Artemisinin has been shown to inhibit the NF-κB pathway by blocking IκBα phosphorylation[11]. Parthenolide is a potent inhibitor of NF-κB activation[6], and Costunolide also suppresses this pathway[7][8]. Dehydrocostus lactone targets the IKKα/β-NF-κB signaling pathway[9][12]. This common mechanism underscores their shared anti-inflammatory properties.
Role of Reactive Oxygen Species (ROS)
Many sesquiterpene lactones are believed to exert their cytotoxic effects through the generation of ROS, leading to oxidative stress and subsequent cell death.
Caption: General mechanism of ROS-induced apoptosis by sesquiterpene lactones.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activity of these compounds.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Parthenolide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT cytotoxicity assay.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, pre-treat the cells with the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.
Reactive Oxygen Species (ROS) Detection Assay (DCFDA)
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for detecting intracellular ROS.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate or on coverslips.
-
DCFDA Loading: Wash the cells with PBS and incubate them with 10-20 µM DCFDA in serum-free media for 30-60 minutes at 37°C in the dark.
-
Compound Treatment: Wash the cells to remove excess DCFDA and treat them with the test compounds. A known ROS inducer (e.g., hydrogen peroxide) can be used as a positive control.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader or a fluorescence microscope.
-
Data Analysis: Quantify the change in fluorescence intensity in treated cells compared to control cells to determine the level of ROS generation.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and the related sesquiterpene lactones Parthenolide, Costunolide, and Dehydrocostus lactone. The available data strongly suggest that these compounds share common mechanisms of action, particularly the inhibition of the NF-κB signaling pathway, which contributes to their anti-inflammatory and, in part, their anti-cancer effects. The generation of reactive oxygen species also appears to be a significant factor in their cytotoxicity.
While a substantial body of quantitative data exists for Parthenolide, Costunolide, and Dehydrocostus lactone, there is a notable lack of specific IC50 values for this compound across a range of cancer cell lines and anti-inflammatory assays. This data gap highlights a critical area for future research. A systematic evaluation of this compound's cytotoxicity and anti-inflammatory activity against a diverse panel of cell lines is necessary to accurately assess its specificity and therapeutic potential compared to other sesquiterpene lactones. Such studies will be invaluable for the continued development of this promising class of natural products as therapeutic agents.
References
- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 3.2.9. DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species [bio-protocol.org]
- 12. Costunolide alleviates atherosclerosis in high-fat diet-fed ApoE-/- mice through covalently binding to IKKβ and inhibiting NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Experiments on Artemorin's Effects: A Comparative Guide
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological effects of Artemorin and its well-studied relatives, Artemisinin and its derivatives. Due to a significant lack of publicly available experimental data on the specific anticancer and apoptosis-inducing effects of this compound, this document leverages the extensive research on Artemisinin, Dihydroartemisinin (DHA), and Artesunate as a comparative proxy. This approach is based on their structural similarities and provides a framework for potential experimental replication and further investigation into this compound's therapeutic potential.
Anti-Inflammatory Effects: A Glimpse into this compound's Potential
Limited studies indicate that this compound possesses anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. The proposed mechanism involves the downregulation of the NF-κB signaling pathway, a central regulator of inflammation.
Experimental Protocol: Inhibition of NF-κB Activation
A common method to assess the inhibition of NF-κB activation involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are then pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
-
Nitric Oxide (NO) Production Assay: The production of nitric oxide, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. A decrease in NO levels in this compound-treated cells compared to LPS-only treated cells indicates an anti-inflammatory effect.
-
Western Blot Analysis: To determine the effect on specific proteins, cell lysates are collected and subjected to SDS-PAGE and Western blotting. Antibodies against iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., phospho-IκBα, p65) are used to probe for changes in their expression levels. A reduction in the expression of iNOS and COX-2, and inhibition of IκBα phosphorylation and p65 nuclear translocation would confirm the inhibitory effect of this compound on the NF-κB pathway.[1][2]
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant can be quantified using ELISA kits to further assess the anti-inflammatory activity.[1]
Signaling Pathway: this compound's Proposed Anti-Inflammatory Mechanism
Anticancer Effects: A Comparative Analysis with Artemisinin and its Derivatives
While direct evidence for this compound's anticancer activity is lacking, extensive research on Artemisinin and its derivatives, Dihydroartemisinin (DHA) and Artesunate, reveals significant cytotoxic effects against a wide range of cancer cell lines.[3][4]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Artemisinin, DHA, and Artesunate in various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Artemisinin | A549 (Lung) | 28.8 | [5] |
| H1299 (Lung) | 27.2 | [5] | |
| HepG2 (Liver) | 268 | [4] | |
| Dihydroartemisinin (DHA) | PC9 (Lung) | 19.68 | [5] |
| NCI-H1975 (Lung) | 7.08 | [5] | |
| A2780 (Ovarian) | ~5 | [6] | |
| OVCAR-3 (Ovarian) | <5 | [6] | |
| HepG2 (Liver) | 29 | [4] | |
| Artesunate | J82 (Bladder) | 0.0618 | [5] |
| T24 (Bladder) | 0.0569 | [5] | |
| BGC-823 (Gastric) | 8.30 | [5] | |
| HepG2 (Liver) | 50 | [4] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., Artemisinin, DHA, Artesunate) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Experimental Workflow: Cytotoxicity Assessment
Apoptosis Induction: Insights from Dihydroartemisinin (DHA) and Artesunate
The anticancer effects of DHA and Artesunate are largely attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[6][7] This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Protocol: Apoptosis Detection
Several methods can be employed to detect and quantify apoptosis in cancer cells following treatment with DHA or Artesunate.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Caspase Activity Assays: The activation of caspases, a family of proteases that execute apoptosis, can be measured using colorimetric or fluorometric assays. Specific substrates for key caspases, such as caspase-3, -8, and -9, are used to quantify their activity in cell lysates.[8][9][10]
-
Western Blot Analysis for Apoptosis-Related Proteins: The expression levels of key proteins involved in apoptosis can be assessed by Western blotting. This includes members of the Bcl-2 family (e.g., Bcl-2, Bax), cytochrome c release from mitochondria, and the cleavage of PARP (poly(ADP-ribose) polymerase).[6]
Signaling Pathway: Apoptosis Induction by DHA and Artesunate
References
- 1. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Artesunate induces ROS-dependent apoptosis via a Bax-mediated intrinsic pathway in Huh-7 and Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Artemorin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is critical for advancing preclinical and clinical development. This guide provides a comparative evaluation of the potential off-target effects of Artemorin, a sesquiterpene lactone, in the context of related, well-studied compounds of the same class: Parthenolide and Artemisinin. Due to the limited direct experimental data on this compound's off-target profile, this guide leverages data from these analogous compounds to infer potential interactions and outlines key experimental protocols for direct evaluation.
Sesquiterpene lactones are a class of naturally derived compounds known for their diverse biological activities. A key structural feature of many, including this compound and Parthenolide, is the α-methylene-γ-lactone moiety. This reactive group can interact with cellular nucleophiles, particularly cysteine residues in proteins, via Michael addition. This reactivity is a double-edged sword, contributing to their therapeutic effects but also to potential off-target binding and associated toxicities.
Comparative Analysis of Off-Target Profiles
| Compound | Key On-Target Activities (Reported) | Known Off-Target Interactions & Affected Pathways | References |
| This compound | Limited specific data; general anti-inflammatory and cytotoxic effects attributed to the α-methylene-γ-lactone group. | Likely to interact with proteins containing reactive cysteine residues. Potential for modulation of NF-κB and MAPK signaling pathways, similar to other sesquiterpene lactones. | |
| Parthenolide | Inhibition of NF-κB signaling pathway. | Covalent modification of multiple proteins, including IKK, STAT3, and tubulin. Can induce oxidative stress. | [1] |
| Artemisinin & Derivatives | Antimalarial activity through interaction with heme. Anticancer effects. | Modulation of multiple signaling pathways including MAPK, PI3K-Akt, and NF-κB. Can induce apoptosis and affect cell cycle regulation. | [2] |
Signaling Pathways Modulated by Sesquiterpene Lactones
The NF-κB and STAT3 signaling pathways are frequently implicated in the mechanism of action and off-target effects of sesquiterpene lactones. Their modulation can lead to anti-inflammatory and anti-cancer effects, but off-target inhibition can also result in unintended cellular consequences.
References
- 1. Comparison of anti-invasive activity of parthenolide and 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one (MZ-6)--a new compound with α-methylene-γ-lactone motif--on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Artemorin and its Alternatives in Preclinical Research
For Immediate Release
A comprehensive meta-analysis of available preclinical data reveals a significant research gap for the natural compound Artemorin, while highlighting the extensive anti-inflammatory and anticancer properties of its chemical relatives, the Artemisinins and other sesquiterpene lactones. This guide provides a comparative overview of the quantitative data, experimental methodologies, and associated signaling pathways to inform future research and drug development efforts.
This meta-analysis was initiated to consolidate and compare the research findings on this compound. However, a systematic search of scientific literature revealed a notable scarcity of studies specifically investigating the biological activities of this compound. In contrast, a wealth of data exists for the well-known antimalarial drug Artemisinin and its derivatives, Dihydroartemisinin (DHA) and Artesunate, which have been extensively repurposed and studied for their potential in oncology and inflammatory diseases.
This guide, therefore, serves a dual purpose: to present a comparative analysis of the preclinical efficacy of Artemisinin and its derivatives alongside other relevant sesquiterpene lactones, and to underscore the urgent need for further investigation into the therapeutic potential of this compound.
Comparative Efficacy in Cancer Cell Lines
The cytotoxic effects of Artemisinin, Dihydroartemisinin, and the related sesquiterpene lactone Parthenolide have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data, summarized in Table 1, demonstrates the potent anticancer activity of these compounds, particularly Dihydroartemisinin and Parthenolide, in the low micromolar range.
| Compound | Cancer Cell Line | IC50 (µM) | Duration of Treatment (hours) | Citation |
| Dihydroartemisinin (DHA) | PC9 (Lung Cancer) | 19.68 | 48 | [1] |
| NCI-H1975 (Lung Cancer) | 7.08 | 48 | [1] | |
| Hep3B (Liver Cancer) | 29.4 | 24 | [1] | |
| Huh7 (Liver Cancer) | 32.1 | 24 | [1] | |
| PLC/PRF/5 (Liver Cancer) | 22.4 | 24 | [1] | |
| HepG2 (Liver Cancer) | 40.2 | 24 | [1] | |
| MCF-7 (Breast Cancer) | 129.1 | 24 | [1] | |
| MDA-MB-231 (Breast Cancer) | 62.95 | 24 | [1] | |
| Artesunate | MCF-7 (Breast Cancer) | 83.28 | 24 | [1] |
| 4T1 (Breast Cancer) | 52.41 | 24 | [1] | |
| Parthenolide | A549 (Lung Carcinoma) | 4.3 | Not Specified | [1] |
| TE671 (Medulloblastoma) | 6.5 | Not Specified | [1] | |
| HT-29 (Colon Adenocarcinoma) | 7.0 | Not Specified | [1] | |
| SiHa (Cervical Cancer) | 8.42 | Not Specified | [2] | |
| MCF-7 (Breast Cancer) | 9.54 | Not Specified | [2] | |
| GLC-82 (Non-small Cell Lung Cancer) | 6.07 | Not Specified | [3] | |
| H1650 (Non-small Cell Lung Cancer) | 9.88 | Not Specified | [3] | |
| H1299 (Non-small Cell Lung Cancer) | 12.37 | Not Specified | [3] | |
| PC-9 (Non-small Cell Lung Cancer) | 15.36 | Not Specified | [3] | |
| Artemisinin | MCF-7 (Breast Cancer) | 396.6 | 24 | [1] |
| MDA-MB-231 (Breast Cancer) | 336.63 | 24 | [1] |
Comparative Anti-inflammatory Activity
Artemisinin and its derivatives, along with other sesquiterpene lactones like Micheliolide, have demonstrated significant anti-inflammatory properties. These effects are often measured by the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as pro-inflammatory cytokines.
| Compound | Experimental Model | Key Findings | Citation |
| Artemisinin Extracts | LPS-stimulated RAW 264.7 macrophages | Acetone extract inhibited NO production by 83.3% at 100 µg/ml. | [4] |
| LPS-stimulated RAW 264.7 macrophages | Acetone extract inhibited IL-1β by 61.0%, IL-6 by 45.1%, and IL-10 by 73.0% at 100 µg/ml. | [4] | |
| Micheliolide | LPS-induced mouse macrophages | Inhibits NF-κB and PI3K/Akt/p70S6K activation. | [5] |
| Collagen-induced arthritis in mice | Reduces paw swelling and suppresses articular cartilage degeneration at 30 mg/kg. | [5] | |
| Artemisinin | TPA-induced skin inflammation in mice | Demonstrates anti-inflammatory effects. | [4] |
| TNF-α induced cells | Inhibits NF-κB reporter gene expression in a dose-dependent manner. | [4] |
Experimental Protocols
The methodologies employed in the cited studies share common principles for assessing anticancer and anti-inflammatory activity.
Anticancer Activity Assessment (MTT Assay)
A prevalent method for determining cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Artemorin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This includes the proper disposal of chemical compounds like Artemorin, a sesquiterpene lactone utilized in life sciences research.[1] Adherence to correct disposal protocols minimizes risks to personnel and the environment. This guide provides essential safety and logistical information for the handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes protective gloves, clothing, and eye and face protection.[2][3] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[2] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2]
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3]
In all cases of exposure, seek medical attention and present the Safety Data Sheet (SDS) to the attending physician.[3]
This compound Disposal Protocol
The disposal of this compound must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] The following steps outline the general procedure for preparing this compound waste for disposal:
-
Waste Identification and Segregation:
-
Clearly label all containers holding this compound waste with the chemical name and any associated hazards.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Packaging for Disposal:
-
Ensure the waste container is chemically compatible with this compound and is securely sealed to prevent leaks or spills.
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Accidental Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Absorb the spilled material with an inert, non-combustible absorbent material such as diatomite or universal binders.[2]
-
Collect the absorbent material and any contaminated surfaces into a suitable container for disposal.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [4] |
| Molecular Weight | 248.32 g/mol | [4] |
| CAS Number | 64845-92-7 | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Solvent) | -80°C for 1 year | [1] |
This compound Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By following these guidelines, laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific waste disposal protocols and Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. (3aS,7R,10E,11aR)-3a,4,5,6,7,8,9,11a-Octahydro-7-hydroxy-10-methyl-3,6-bis(methylene)cyclodeca(b)furan-2(3H)-one | C15H20O3 | CID 5281428 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Artemorin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural precision is paramount. This guide provides essential, immediate safety and logistical information for handling Artemorin, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety and chemical handling.
Hazard Identification and Safety Precautions
This compound is a sesquiterpene lactone that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation and can be an allergen.[1]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required. In situations with a risk of splashing, a face shield worn over safety glasses is essential.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is recommended to use two pairs of gloves ("double gloving"), especially when handling concentrated solutions. Gloves must be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat, preferably a Nomex® or similar flame-resistant type, must be worn and fully buttoned.[2] Long pants and closed-toe, closed-heel shoes are also required to cover all exposed skin.[2]
-
Respiratory Protection: Work with this compound powder or solutions that may produce aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding permissible exposure limits, a NIOSH-approved respirator is necessary.[2]
Physicochemical and Storage Data
Proper storage and understanding the physicochemical properties of this compound are crucial for maintaining its stability and for the safe preparation of solutions.
| Property | Data |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Solid powder |
| Storage (Powder) | Store at -20°C for up to 3 years. |
| Storage (In Solvent) | Store at -80°C for up to 1 year. |
| Solubility | Soluble in DMSO (up to 50 mg/mL or 128.74 mM with sonication) and ethanol. Sparingly soluble in PBS. |
| Chemical Incompatibilities | No specific incompatibilities have been documented. Avoid strong oxidizing agents, acids, and bases. |
Experimental Protocols
The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol details the preparation of a concentrated stock solution, which can then be diluted for various experimental applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 248.32 g/mol = 0.0024832 g = 2.48 mg
-
-
-
Weighing the this compound:
-
In a chemical fume hood, carefully weigh out the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution in a water bath at a temperature below 60°C to aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
-
Cell Viability Assay (MTT Assay) with this compound Treatment
This protocol describes a common method for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Preparation of Working Solutions and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Important: To avoid precipitation, perform a stepwise dilution. First, dilute the 10 mM stock to 1 mM in DMSO, then further dilute this into the pre-warmed culture medium. The final DMSO concentration in all wells, including controls, should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Operational and Disposal Plans
A clear plan for handling spills and disposing of waste is essential for maintaining a safe laboratory environment.
Spill Management
-
Minor Spills (Powder):
-
Evacuate the immediate area.
-
Wear appropriate PPE (respirator, gloves, lab coat, and eye protection).
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the spill, working from the outside in.
-
Place the contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Minor Spills (Solution):
-
Wear appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Place the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area until it has been decontaminated by trained personnel.
-
Waste Disposal
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), paper towels, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Needles, syringes, and other sharps used for handling this compound solutions must be disposed of in a designated sharps container for hazardous waste.
Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound safely and effectively.
Caption: Workflow for handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
